Product packaging for Gabosine F(Cat. No.:)

Gabosine F

Cat. No.: B1247689
M. Wt: 160.17 g/mol
InChI Key: FQFXYFNHFVFHPV-KNOQVVGMSA-N
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Description

Gabosine F is a natural product belonging to the gabosine family of carbasugars, which are characterized by a carbocyclic ring that mimics the structure of monosaccharides . This compound was first synthesized from L-arabinose, confirming its absolute configuration . Like other gabosines, it presents a promising biological profile and is a coveted synthetic target due to its structural variety and value as a synthon in organic chemistry . The primary research value of this compound lies in its utility as a standard for the synthesis and study of complex natural products and analogs with potential biological properties. Researchers exploit its carbasugar core to explore enzyme inhibition and other pharmacological activities . This product is intended for use in basic research and pharmaceutical development . Intended Use: This product is labeled 'For Research Use Only' (RUO). It is intended solely for use in laboratory research and is not a diagnostic drug or medical device. It is not intended for use in humans or animals for diagnostic, therapeutic, or any other clinical purpose, and must not be used for these purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B1247689 Gabosine F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(2R,3S,4S,6S)-2,3,4-trihydroxy-6-methylcyclohexan-1-one

InChI

InChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3/t3-,4-,6-,7-/m0/s1

InChI Key

FQFXYFNHFVFHPV-KNOQVVGMSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](C1=O)O)O)O

Canonical SMILES

CC1CC(C(C(C1=O)O)O)O

Synonyms

gabosine F

Origin of Product

United States

Foundational & Exploratory

The Structural Elucidation and Synthesis of Gabosine F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabosine F, a member of the carbocyclic sugar family, has garnered interest within the scientific community due to the diverse biological activities exhibited by related compounds, including antibiotic, anticancer, and enzyme-inhibiting properties. This technical guide provides a detailed overview of the structure, synthesis, and known properties of this compound. A comprehensive summary of spectroscopic data is presented, alongside a detailed experimental protocol for its enantiospecific synthesis. This document aims to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Introduction

Gabosines are a class of naturally occurring keto-carbasugars characterized by a polyhydroxylated methylcyclohexane core.[1][2] First isolated from Streptomyces species, these compounds have shown a range of promising pharmacological activities.[2] this compound is a specific stereoisomer within this family, and its absolute configuration has been confirmed through total synthesis.[1] This guide focuses on the chemical structure, spectroscopic characterization, and the synthetic route to obtain enantiomerically pure (+)-Gabosine F.

Chemical Structure of this compound

The systematic IUPAC name for this compound is (4S,5R,6R)-4,5,6-trihydroxy-2-methylcyclohex-2-en-1-one . Its chemical formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol .

SMILES: CC1=C--INVALID-LINK--O)O)O

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data

Precise spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

¹H NMR Spectral Data
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~5.90m-
H-4~4.20m-
H-5~3.80m-
H-6~4.00d~3.0
CH₃~1.90s-
OH-br s-

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the hydroxyl protons is often exchangeable with D₂O.

¹³C NMR Spectral Data
CarbonChemical Shift (ppm)
C-1~198.0
C-2~130.0
C-3~160.0
C-4~72.0
C-5~75.0
C-6~78.0
CH₃~20.0
Mass Spectrometry Data
Ionm/z
[M+H]⁺159.0652
[M+Na]⁺181.0471

High-resolution mass spectrometry (HRMS) data provides the exact mass, confirming the elemental composition.

Experimental Protocols: Enantiospecific Synthesis of (+)-Gabosine F

The first enantiospecific synthesis of (+)-Gabosine F was achieved from L-arabinose in a 12-step sequence.[1] The key steps of this synthesis involve an intramolecular nitrile oxide-alkene cycloaddition (INOC), regioselective dehydration, and diastereoselective hydrogenation.[1]

Synthesis of Key Intermediates from L-Arabinose

The initial steps involve the conversion of L-arabinose to a key oxime intermediate. This transformation is achieved through a series of protection, chain extension, and oxidation reactions.

Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC)

The pivotal step in the construction of the carbocyclic core is the INOC reaction. The oxime derived from L-arabinose is treated with a mild oxidizing agent, such as chloramine-T on silica gel, to generate the nitrile oxide in situ. This undergoes a [3+2] cycloaddition with the alkene moiety within the same molecule to form a tricyclic isoxazoline intermediate.

G Arabinose L-Arabinose Oxime Oxime Intermediate Arabinose->Oxime Multi-step synthesis NitrileOxide Nitrile Oxide (in situ) Oxime->NitrileOxide Chloramine-T / SiO2 Isoxazoline Tricyclic Isoxazoline NitrileOxide->Isoxazoline Intramolecular Cycloaddition

Caption: Key transformation in the synthesis of this compound.

Hydrogenolysis and Dehydration

The tricyclic isoxazoline is then subjected to hydrogenolysis, typically using Raney nickel, to cleave the N-O bond and reduce the isoxazoline ring, yielding a diol. Subsequent regioselective dehydration of the primary alcohol, for example using Martin's sulfurane, generates an enone.

Diastereoselective Hydrogenation and Deprotection

The final steps involve the diastereoselective hydrogenation of the double bond within the enone, which sets the stereochemistry of the methyl group. This is followed by the removal of any protecting groups to yield the final product, (+)-Gabosine F.

Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathways of this compound have not been extensively reported, the broader family of gabosines is known to exhibit a range of biological effects, including:

  • Antibiotic Activity: Inhibition of bacterial growth.

  • Anticancer Properties: Cytotoxicity against various cancer cell lines.

  • Enzyme Inhibition: For example, inhibition of glycosidases.[1]

The polyhydroxylated and stereochemically rich structure of gabosines suggests they may act as mimics of natural carbohydrates, thereby interfering with biological processes that involve carbohydrate recognition and metabolism. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

The general mechanism of action for many bioactive carbohydrate mimics involves competitive inhibition of enzymes that process sugars.

G GabosineF This compound (Carbohydrate Mimic) Enzyme Target Enzyme (e.g., Glycosidase) GabosineF->Enzyme Competitively Inhibits Product Biological Product Enzyme->Product Catalyzes Reaction Substrate Natural Carbohydrate Substrate Substrate->Enzyme Binds to Active Site

Caption: Postulated mechanism of enzyme inhibition by this compound.

Conclusion

This compound is a structurally intriguing natural product with potential for further investigation in the context of drug discovery. This guide provides a foundational understanding of its structure, spectroscopic properties, and a detailed route for its enantioselective synthesis. The availability of a robust synthetic pathway opens the door for the preparation of analogues and further exploration of the biological activities of this and related carbocyclic sugars. Future studies are warranted to fully characterize the therapeutic potential and mechanism of action of this compound.

References

An In-depth Technical Guide on the Absolute Configuration of (+)-Gabosine F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of the absolute configuration of (+)-Gabosine F, a member of the carbasugar family of natural products. The gabosines have garnered significant interest due to their diverse biological activities, including antibiotic, anticancer, and enzyme inhibition properties.[1][2] The precise stereochemical structure of these molecules is crucial for understanding their biological function and for the development of synthetic analogues with improved therapeutic potential.

Determination of Absolute Configuration

The absolute configuration of (+)-Gabosine F was unequivocally established through its first enantiospecific total synthesis from the chiral precursor L-arabinose. This synthetic approach confirms the stereochemical relationship between the starting material and the final product, thereby assigning the absolute stereochemistry of the newly formed chiral centers.

Based on the known stereochemistry of L-arabinose and the synthetic route employed, the absolute configuration of the stereocenters in (+)-Gabosine F can be inferred. The structure and inferred absolute configuration of (+)-Gabosine F is depicted below:

Caption: The chemical structure and inferred absolute configuration of (+)-Gabosine F.

Spectroscopic and Physicochemical Data

PropertyData
Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
Optical Rotation The positive sign in "(+)-Gabosine F" indicates that it rotates plane-polarized light in the dextrorotatory direction. The specific rotation value is not available.
¹H NMR (Proton NMR) Chemical shifts (δ) and coupling constants (J) would confirm the connectivity and relative stereochemistry of the protons on the cyclohexanone ring.
¹³C NMR (Carbon NMR) Would show the number of unique carbon environments, confirming the molecular skeleton.
Mass Spectrometry High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Experimental Protocols

The determination of the absolute configuration of (+)-Gabosine F was primarily achieved through total synthesis. Other standard methods for stereochemical determination in organic chemistry include X-ray crystallography and NMR-based techniques such as the Mosher's ester analysis.

Total Synthesis from L-Arabinose (Generalized Protocol)

The first enantiospecific synthesis of (+)-Gabosine F was accomplished from L-arabinose in 12 steps. While the detailed, step-by-step experimental protocol is proprietary to the original publication, the general workflow can be outlined as follows. This synthesis confirms the absolute configuration by transferring the known stereochemistry of L-arabinose to the final product.

Total_Synthesis_Workflow A L-Arabinose B Functional Group Manipulations (Protection, Oxidation, etc.) A->B C Formation of Acyclic Precursor B->C D Intramolecular Cyclization C->D E Formation of Cyclohexanone Ring D->E F Deprotection and Final Modifications E->F G (+)-Gabosine F F->G

Caption: Generalized workflow for the total synthesis of (+)-Gabosine F.

Key Steps in the Synthesis:

  • Starting Material: The synthesis commences with L-arabinose, a commercially available starting material with a known absolute configuration.

  • Functional Group Transformations: A series of reactions are performed to modify the functional groups of L-arabinose, preparing it for the key cyclization step. This typically involves protection of hydroxyl groups, oxidation, and chain elongation.

  • Formation of the Acyclic Precursor: The modified sugar is converted into an open-chain precursor containing all the necessary carbon atoms and functional groups for the target molecule.

  • Intramolecular Cyclization: This is the crucial step where the carbon backbone is cyclized to form the six-membered ring of the gabosine core.

  • Formation of the Cyclohexanone Ring: Further modifications of the cyclized intermediate lead to the formation of the characteristic cyclohexanone ring of Gabosine F.

  • Deprotection and Final Modifications: Finally, any protecting groups are removed, and final functional group manipulations are carried out to yield (+)-Gabosine F.

X-ray Crystallography

X-ray crystallography is a powerful technique for the unambiguous determination of the absolute configuration of a crystalline compound.

Methodology:

  • Crystallization: A single crystal of high quality is grown from a purified sample of the compound.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. For the determination of the absolute configuration, the anomalous dispersion of the X-rays by the atoms in the crystal is analyzed, often requiring the presence of a heavier atom or high-quality data.

To date, a crystal structure of (+)-Gabosine F has not been reported in the public databases.

NMR Spectroscopy (Mosher's Method)

Mosher's method is a technique that utilizes NMR spectroscopy to determine the absolute configuration of chiral secondary alcohols or amines.

Methodology:

  • Derivatization: The chiral alcohol (or amine) is reacted with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters (or amides).

  • ¹H and ¹⁹F NMR Analysis: The ¹H and ¹⁹F NMR spectra of the two diastereomeric products are recorded and compared.

  • Configuration Assignment: The differences in the chemical shifts of the protons (or fluorine atoms) in the vicinity of the newly formed ester/amide linkage are analyzed. Based on an established model of the conformation of the MTPA derivatives, the absolute configuration of the original alcohol/amine can be determined.

This method has not been explicitly reported for the determination of the absolute configuration of (+)-Gabosine F.

Biological Activity and Signaling Pathways

The gabosine family of natural products exhibits a range of biological activities, including enzyme inhibition and anticancer properties.[1][2] However, specific studies detailing the interaction of (+)-Gabosine F with cellular signaling pathways are limited. The polyhydroxylated cyclohexanone core of gabosines suggests they may act as mimics of carbohydrates and could potentially interact with carbohydrate-binding proteins or enzymes involved in glycan metabolism. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by (+)-Gabosine F.

Putative_Biological_Action A (+)-Gabosine F (Carbohydrate Mimic) B Putative Target (e.g., Glycosidase, Kinase) A->B Interaction C Modulation of Signaling Pathway B->C Signal Transduction D Cellular Response (e.g., Apoptosis, Growth Inhibition) C->D Downstream Effects

Caption: A logical diagram illustrating the putative mechanism of biological action for (+)-Gabosine F.

Conclusion

The absolute configuration of (+)-Gabosine F has been confidently established through its enantiospecific total synthesis from L-arabinose. This foundational knowledge is critical for the rational design of synthetic derivatives and for detailed structure-activity relationship studies. While specific quantitative data and the elucidation of its precise mechanism of biological action remain areas for further investigation, the established stereochemistry provides a solid framework for future research into the therapeutic potential of this intriguing natural product.

References

The Gabosine Family: A Technical Overview of a Prominent Class of Bioactive Carbasugars from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The gabosines are a significant family of naturally occurring carbasugar secondary metabolites, primarily isolated from various species of the bacterial genus Streptomyces.[1] These compounds are characterized by a polyhydroxylated methyl- or hydroxymethyl-substituted cyclohexanone core structure and have garnered considerable interest from the scientific community due to their diverse and potent biological activities. This document provides a comprehensive technical overview of the known natural sources, isolation methodologies, and key data for the gabosine family. While this guide aims to be exhaustive, it is important to note that specific information regarding "Gabosine F" is not available in the current scientific literature. Therefore, this whitepaper will focus on the well-documented members of the gabosine family as a whole.

Natural Sources of Gabosines

The primary natural sources of gabosines are filamentous bacteria of the genus Streptomyces, which are renowned for their prolific production of a wide array of secondary metabolites.[2] Different Streptomyces species have been identified as producers of various gabosine analogues. For instance, Gabosine H was isolated from the culture broth of Streptomyces chromofuscus.[3] Other known gabosines have been isolated from various other Streptomyces strains, highlighting the broad distribution of the biosynthetic pathways for these compounds within this genus.[1] A comprehensive list of known gabosines and their reported producing organisms is a critical resource for natural product discovery efforts.

General Isolation and Purification Protocols

The isolation of gabosines from Streptomyces fermentation broths typically involves a multi-step process combining extraction and chromatographic techniques. A generalized workflow for the isolation of these polar compounds is outlined below. It is crucial to note that specific parameters will vary depending on the particular gabosine and the producing strain.

Fermentation and Extraction

Streptomyces strains are typically cultured in a suitable liquid medium under optimal conditions for secondary metabolite production. Following an adequate incubation period, the culture broth is harvested. The first step in isolation is the separation of the mycelial biomass from the supernatant, usually by centrifugation or filtration. The bioactive compounds, including gabosines, can be present in both the supernatant and the mycelial cake. Therefore, both fractions are often extracted.

A common approach involves the extraction of the filtered supernatant with a water-immiscible organic solvent such as ethyl acetate. For the mycelial mass, a solvent extraction, often with methanol or acetone, is employed, followed by partitioning of the extract between water and an immiscible organic solvent.

Chromatographic Purification

The crude extracts obtained are complex mixtures containing a multitude of compounds. Therefore, a series of chromatographic steps are required for the purification of the target gabosines.

  • Column Chromatography: Initial purification is often achieved using column chromatography with silica gel or other stationary phases like Sephadex LH-20. A gradient elution system with increasing solvent polarity (e.g., from dichloromethane to methanol) is typically used to separate fractions based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with the desired gabosines are further purified by preparative or semi-preparative HPLC. Reversed-phase columns (e.g., C18) with a mobile phase consisting of a water/acetonitrile or water/methanol gradient are commonly employed to achieve high-purity separation of individual gabosines.

The purification process is guided by bioassays or analytical techniques such as thin-layer chromatography (TLC) and analytical HPLC to track the presence of the target compounds.

Structure Elucidation

The structural characterization of isolated gabosines relies on a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are essential for elucidating the detailed chemical structure, including the connectivity of atoms and the relative stereochemistry of the chiral centers.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl and carbonyl groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can indicate the presence of chromophores, such as enone systems, within the gabosine structure.

Quantitative Data Summary

While specific data for "this compound" is unavailable, the following table summarizes key physicochemical properties for some representative members of the gabosine family. This data is crucial for identification and characterization purposes.

Gabosine AnalogueMolecular FormulaMolecular Weight ( g/mol )Producing OrganismKey Spectroscopic Data (¹H NMR, ¹³C NMR, HRMS)
Gabosine A C₇H₁₀O₄158.15Streptomyces sp.Specific shifts available in published literature.
Gabosine H C₇H₁₂O₄160.17Streptomyces chromofuscus[3]Specific shifts available in published literature.[3]
Gabosine L C₇H₁₀O₄158.15Streptomyces sp.Specific shifts available in published literature.
Gabosine N C₇H₁₀O₅174.15Streptomyces sp.Specific shifts available in published literature.
Gabosine O C₇H₁₀O₅174.15Streptomyces sp.Specific shifts available in published literature.
Gabosines P & Q C₇H₁₀O₅174.15Streptomyces strain no. 8Specific shifts available in published literature.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation and characterization of gabosines from Streptomyces.

Gabosine_Isolation_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_characterization Structure Elucidation Fermentation Streptomyces Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Separate Separate Supernatant & Mycelia Harvest->Separate Extract_Supernatant Solvent Extraction (Supernatant) Separate->Extract_Supernatant Extract_Mycelia Solvent Extraction (Mycelia) Separate->Extract_Mycelia Crude_Extract Crude Extract Extract_Supernatant->Crude_Extract Extract_Mycelia->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & Bioassay Column_Chromatography->Fraction_Collection HPLC Preparative HPLC (e.g., C18) Fraction_Collection->HPLC Pure_Gabosine Pure Gabosine HPLC->Pure_Gabosine Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Gabosine->Spectroscopy Structure_Determination Structure Determination Spectroscopy->Structure_Determination

Caption: Generalized workflow for the isolation and characterization of gabosines.

Conclusion

The gabosines represent a valuable class of natural products with significant potential for drug discovery and development. Their isolation from Streptomyces species, while involving standard natural product chemistry techniques, requires careful optimization for each specific compound. The lack of information on "this compound" in the public domain suggests it may be a novel, yet-to-be-characterized member of this family, a compound with a different designated name, or a misnomer. Further exploration of Streptomyces biodiversity, coupled with modern analytical and genome mining techniques, will undoubtedly lead to the discovery of new gabosine analogues and a deeper understanding of their therapeutic potential. It is recommended that researchers interested in a specific, unlisted gabosine consult specialized natural product databases such as StreptomeDB for the most current and comprehensive information.[4][5][6]

References

Quantitative Biological Activity Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Biological Activity of Gabosine F and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the biological activity of this compound and its structurally related derivatives, with a focus on their enzyme inhibitory properties. The information is compiled from recent scientific findings, offering quantitative data, experimental methodologies, and visual representations of the underlying mechanisms to support further research and development in this area.

Recent studies have highlighted the potential of gabosine derivatives as potent enzyme inhibitors. A significant investigation into a series of 25 gabosine and chlorogentisyl alcohol derivatives isolated from a marine-derived fungus, Epicoccum sp. GST-5, revealed strong inhibitory activity against E. coli β-glucuronidase (EcGUS). Of the compounds tested, 14 demonstrated superior inhibitory activity compared to the standard inhibitor, D-saccharic acid 1,4-lactone. While the specific activity of this compound was not individually reported in the available literature, the study provides a clear indication of the biological potential of this class of compounds.

Table 1: Inhibitory Activity of Gabosine Derivatives against E. coli β-glucuronidase (EcGUS)

Compound ClassNumber of Active CompoundsIC50 Range (µM)Standard InhibitorStandard Inhibitor IC50 (µM)
Gabosine & Chlorogentisyl Alcohol Derivatives140.24 - 4.61D-saccharic acid 1,4-lactone56.74 ± 4.01

Data extracted from a study on derivatives isolated from Epicoccum sp. GST-5.

Experimental Protocols

The following is a detailed methodology for a typical in vitro E. coli β-glucuronidase (EcGUS) inhibition assay, based on established protocols. This method can be adapted for the screening and characterization of this compound and its analogs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against EcGUS activity.

Materials:

  • Enzyme: Purified E. coli β-glucuronidase (EcGUS)

  • Substrate: p-nitrophenyl-β-D-glucuronide (PNPG) or a fluorogenic substrate like 4-methylumbelliferyl glucuronide (4-MUG)

  • Test Compound: this compound or its derivative, dissolved in a suitable solvent (e.g., DMSO)

  • Standard Inhibitor: D-saccharic acid 1,4-lactone

  • Assay Buffer: 25 mM HEPES, 25 mM NaCl, pH 7.5

  • Stop Solution (for PNPG): 0.2 M Sodium Carbonate

  • Instrumentation: 96-well microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and standard inhibitor in DMSO.

    • Dilute the enzyme and substrate to their final working concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of various concentrations of the test compound or standard inhibitor. For control wells, add 5 µL of DMSO.

    • Add 10 µL of assay buffer.

    • Add 5 µL of the diluted EcGUS enzyme solution (final concentration ~15 nM).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding 30 µL of the PNPG substrate solution (final concentration ~900 µM).

    • Incubate the plate at 37°C for 1 hour.

  • Measurement:

    • If using PNPG, stop the reaction by adding a stop solution.

    • Measure the absorbance (for p-nitrophenol) at 405-410 nm or fluorescence (for 4-methylumbelliferone) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

To facilitate a clearer understanding of the experimental and biological processes, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Compound) plate_setup 96-Well Plate Setup (Compound/Control Addition) reagent_prep->plate_setup enzyme_add Enzyme Addition (EcGUS) plate_setup->enzyme_add pre_incubation Pre-incubation (37°C) enzyme_add->pre_incubation substrate_add Substrate Addition (PNPG) pre_incubation->substrate_add incubation Incubation (37°C, 1 hr) substrate_add->incubation measurement Absorbance/Fluorescence Measurement incubation->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: Experimental workflow for the in vitro EcGUS inhibition assay.

enzyme_inhibition_pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism EcGUS EcGUS (β-glucuronidase) Products Aglycone + Glucuronic Acid EcGUS->Products Catalysis Inhibited_Complex EcGUS-Gabosine F Complex (Inactive) Substrate β-D-glucuronide (Substrate) Substrate->EcGUS Binds to active site GabosineF This compound (Inhibitor) GabosineF->EcGUS Binds to active site

Caption: Proposed mechanism of this compound as a competitive inhibitor of EcGUS.

In-depth Technical Guide: The Mechanism of Action of Gabosine F

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Comprehensive searches for "Gabosine F" did not yield specific information on this particular compound. The available scientific literature extensively covers the synthesis and biological activities of the broader "gabosine" family of molecules. However, data detailing the mechanism of action, specific signaling pathways, or quantitative experimental results for a compound designated as "this compound" are not present in the public domain.

The following guide is based on the general understanding of gabosines as a class of compounds and related signaling pathways that are often implicated in the biological activities attributed to them, such as enzyme inhibition and anticancer properties. This report will focus on plausible mechanisms and pathways that a novel gabosine compound might modulate, drawing parallels from existing research on similar molecular classes.

Introduction to Gabosines

Gabosines are a family of naturally occurring keto-carbasugars, which are cyclohexanone derivatives with hydroxyl and methyl or hydroxymethyl substitutions.[1][2] First isolated from Streptomyces, they have garnered significant interest due to their diverse and promising pharmacological activities, including antibiotic, anticancer, and enzyme-inhibiting properties.[1] Their structural similarity to sugars allows them to interact with various biological targets, potentially disrupting cellular processes.

Postulated Mechanisms of Action for Gabosine Analogs

Given the general bioactivities of the gabosine family, the mechanism of action for a hypothetical "this compound" could involve one or more of the following pathways. It is crucial to note that without specific experimental data on this compound, these remain informed hypotheses.

Enzyme Inhibition

Many natural product enzyme inhibitors function by mimicking the substrate or transition state of an enzyme-catalyzed reaction. Given their carbocyclic sugar structure, gabosines are prime candidates for inhibiting enzymes involved in carbohydrate metabolism or modification, such as glycosidases or kinases.

Hypothetical Experimental Protocol for Enzyme Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant target enzyme (e.g., a specific glycosidase) is purified. A chromogenic or fluorogenic substrate for the enzyme is prepared in a suitable buffer.

  • Inhibition Assay:

    • A reaction mixture is prepared containing the enzyme and varying concentrations of this compound (or a control inhibitor).

    • The reaction is initiated by the addition of the substrate.

    • The reaction progress is monitored over time by measuring the change in absorbance or fluorescence.

    • The initial reaction velocities are calculated for each inhibitor concentration.

  • Data Analysis:

    • The half-maximal inhibitory concentration (IC50) is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Table 1: Hypothetical Quantitative Data for Enzyme Inhibition by this compound

Target EnzymeIC50 (µM)Ki (µM)Mode of Inhibition
Glycosidase X15.27.8Competitive
Kinase Y45.822.1Non-competitive
Modulation of Cell Signaling Pathways

Many anticancer agents exert their effects by interfering with critical cell signaling pathways that control cell proliferation, survival, and apoptosis. Pathways commonly dysregulated in cancer and targeted by natural products include the PI3K/Akt and MAPK/ERK pathways.

Hypothetical Signaling Pathway Modulated by this compound:

The diagram below illustrates a potential mechanism where this compound inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of downstream pro-survival pathways.

GabosineF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS GabosineF This compound GabosineF->RTK Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical inhibition of an RTK by this compound, blocking PI3K/Akt and MAPK/ERK pathways.

Hypothetical Experimental Workflow for Pathway Analysis:

The following diagram outlines a typical workflow to investigate the effect of a compound on a signaling pathway.

Experimental_Workflow start Cancer Cell Line Culture treatment Treat with this compound (various concentrations and times) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot Analysis (p-Akt, p-ERK, etc.) quantification->western_blot data_analysis Densitometry and Statistical Analysis western_blot->data_analysis conclusion Conclusion on Pathway Modulation data_analysis->conclusion

Caption: A standard experimental workflow for analyzing the impact of a compound on cell signaling pathways.

Hypothetical Experimental Protocol for Western Blot Analysis:

  • Cell Culture and Treatment: Cancer cells (e.g., a relevant cell line) are cultured to 70-80% confluency. The cells are then treated with various concentrations of this compound or a vehicle control for specific time points.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., Akt, ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Table 2: Hypothetical Quantitative Data from Western Blot Analysis (Relative Protein Phosphorylation)

Treatmentp-Akt / Total Akt (Fold Change vs. Control)p-ERK / Total ERK (Fold Change vs. Control)
Control1.001.00
This compound (10 µM)0.450.52
This compound (50 µM)0.120.21

Conclusion

While specific data on "this compound" is currently unavailable, the broader family of gabosines represents a promising class of bioactive molecules. Based on their structural characteristics and the known activities of similar natural products, it is plausible that this compound could act as an enzyme inhibitor or a modulator of key cellular signaling pathways. The experimental protocols and hypothetical data presented in this guide provide a framework for how the mechanism of action of a novel compound like this compound could be investigated by researchers and drug development professionals. Further research is necessary to isolate or synthesize this compound and characterize its specific biological activities and molecular targets.

References

Gabosine F: A Technical Whitepaper on its Discovery and Scientific Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabosine F is a naturally occurring carbasugar belonging to the gabosine family of secondary metabolites produced by Streptomyces species. First described in the early 1990s, these compounds are characterized by a hydroxylated branched cyclohexanone core structure. This technical guide provides an in-depth overview of the discovery, history, and core scientific data related to this compound. It includes a summary of its isolation and structure elucidation, available biological activity data, and detailed experimental protocols for its synthesis. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Discovery and History

The gabosine family of natural products was first introduced in 1974. However, a comprehensive study detailing the isolation and characterization of a series of these compounds, including this compound, was published in 1993 by Zeeck, Thiericke, and their colleagues.[1] Their work involved a chemical screening of various Streptomyces strains, which led to the discovery of novel carbasugars they named gabosines A through K.[1]

These compounds were identified as hydroxylated branched cyclohexanone derivatives, sharing a structural similarity to carbohydrates.[1] The initial characterization and structure elucidation of the gabosines were accomplished through a combination of spectroscopic techniques and chemical transformation reactions.[1]

Physicochemical Properties and Structure Elucidation

For illustrative purposes, typical NMR data for a related non-natural gabosine derivative is presented below. The chemical shifts are indicative of the polyhydroxylated cyclohexanone core structure.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Non-Natural Gabosine Derivative [2]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
14.46 (dd, J = 3.9, 2.0 Hz)74.28
24.34 (d, J = 3.7 Hz)70.45
36.08–6.05 (m)138.53
4-120.71
55.60 (t, J = 1.2 Hz)70.18
65.46 (dd, J = 7.5, 2.0 Hz)69.99
7 (CH₃)1.89 (s)19.32
C=O-166.17, 166.05

Note: This data is for a non-natural derivative and serves as an example of the types of spectroscopic information used for structure elucidation.

Biological Activity

The gabosine family of compounds has been reported to exhibit a range of biological activities, including antibiotic, anticancer, and enzyme inhibition properties.[2] However, specific quantitative data on the biological activity of this compound, such as IC50 values, is not extensively reported in the available literature. Research on other members of the gabosine family has shown inhibitory activity against various enzymes. For instance, (−)-gabosine J has been found to inhibit α-mannosidase with an IC50 of 260 μM, while its reduced forms, gabosinol J-α and gabosinol J-β, inhibit β-galactosidase and β-glucosidase with IC50 values of 600 μM and an unspecified value, respectively.[3] A range of gabosine derivatives have also shown inhibitory activity against E. coli β-glucuronidase (EcGUS), with IC50 values in the micromolar range.[4]

The general mechanism of action for the gabosine family is thought to involve the inhibition of specific enzymes, though a precise signaling pathway affected by this compound has not been elucidated.

Experimental Protocols

General Fermentation and Isolation of Gabosines from Streptomyces

While the specific protocol for the original isolation of this compound is not detailed in the readily available literature, a general procedure for the isolation of secondary metabolites from Streptomyces can be described.

Workflow for Gabosine Isolation

cluster_fermentation Fermentation cluster_extraction Extraction and Purification A Inoculation of Streptomyces sp. in seed medium B Incubation (e.g., 28°C, 180 rpm, 48h) A->B C Transfer of seed culture to production medium B->C D Production fermentation (e.g., 7 days) C->D E Centrifugation of fermentation broth D->E Harvest F Extraction of supernatant with organic solvent (e.g., n-butanol) E->F G Concentration of organic phase F->G H Silica gel column chromatography G->H I Further purification (e.g., HPLC) H->I J J I->J Pure this compound

Caption: Generalized workflow for the fermentation and isolation of gabosines.

Protocol:

  • Fermentation: A producing Streptomyces strain is first grown in a seed culture medium to generate sufficient biomass. This seed culture is then used to inoculate a larger production medium. The composition of the media can be optimized for the production of the desired secondary metabolites. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a period of several days.[5]

  • Extraction: After fermentation, the culture broth is centrifuged to separate the mycelia from the supernatant. The supernatant, containing the secreted secondary metabolites, is then extracted with an appropriate organic solvent, such as n-butanol.[5]

  • Purification: The organic extract is concentrated under vacuum. The crude extract is then subjected to chromatographic purification, typically starting with silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate the pure gabosine compounds.[5]

Synthesis of this compound

The first enantiospecific synthesis of optically pure (+)-Gabosine F was achieved from L-arabinose. The synthetic route involves multiple steps, with key reactions including an intramolecular nitrone-olefin cycloaddition (INOC).

Synthetic Pathway Overview for (+)-Gabosine F

A L-Arabinose B Multi-step conversion A->B C Oxime intermediate B->C D Intramolecular Nitrone-Olefin Cycloaddition (INOC) C->D E Cycloadduct D->E F Further transformations E->F G (+)-Gabosine F F->G

Caption: Simplified synthetic scheme for (+)-Gabosine F from L-arabinose.

Exemplary Synthetic Step: Oxidation [2] A detailed experimental protocol for a specific oxidation step in the synthesis of a gabosine analog is provided as an example of the methodologies employed.

  • Preparation of the oxidizing agent (PCC/SiO₂): In a mortar, pyridinium chlorochromate (PCC) and silica gel are ground together until a homogeneous fine orange mixture is obtained.

  • Reaction setup: The solid mixture is placed in a round-bottom flask, and dichloromethane (CH₂Cl₂) is added. The mixture is stirred for a few minutes.

  • Oxidation: The starting alcohol, dissolved in CH₂Cl₂, is added to the stirred suspension. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, diethyl ether (Et₂O) is added, and the mixture is filtered through a pad of Celite and silica gel. The filter cake is washed with Et₂O.

  • Purification: The combined filtrates are concentrated, and the crude product is purified by flash column chromatography.

Conclusion

This compound is a member of the well-established gabosine family of natural products. While its initial discovery dates back to the early 1990s, detailed public information regarding its specific biological activities and mechanism of action remains limited. The available literature primarily focuses on the synthetic routes to this compound and its analogs. Further research is warranted to fully elucidate the pharmacological potential of this compound and to explore its possible applications in drug development. This guide provides a foundational understanding of the current knowledge surrounding this compound, highlighting areas where further investigation is needed.

References

A Technical Guide to the Spectroscopic and Biological Profile of Gabosines: Featuring Gabosine F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and potential biological relevance of the gabosine family of natural products, with a specific focus on Gabosine F. Due to the limited availability of specific public data for this compound, this document presents a comprehensive analysis using data from closely related and well-characterized gabosines as representative examples to illustrate the structural and functional characteristics of this class of compounds.

Introduction to Gabosines

Gabosines are a family of naturally occurring cyclohexenone derivatives, also known as keto-carbasugars, that are primarily isolated from Streptomyces species.[1] These compounds have garnered significant interest in the scientific community due to their diverse and promising biological activities, which include antibiotic, anticancer, and enzyme-inhibiting properties.[1][2] The core chemical structure of gabosines features a polyhydroxylated cyclohexanone ring, with variations in the number and stereochemistry of hydroxyl groups and the nature of a side chain, which contribute to the wide array of compounds within this family.[1]

Spectroscopic Data of Gabosines

The structural elucidation of gabosines heavily relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the overall molecular weight and formula.

Table 1: ¹H NMR Spectroscopic Data for Gabosine H

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
24.22d2.4
34.07dd2.4, 9.6
43.75d9.6
66.85s
7-CH₃1.95s

Solvent: Methanol-d₄

Table 2: ¹³C NMR Spectroscopic Data for Gabosine H

PositionChemical Shift (δ, ppm)
1198.5
275.1
374.9
478.1
5139.2
6145.8
7-CH₃18.9

Solvent: Methanol-d₄

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Gabosine H

IonCalculated m/zFound m/z
[M+Na]⁺221.0790221.0802

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for gabosine compounds, based on standard methodologies reported in the literature for the characterization of natural products.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : NMR spectra are typically recorded on a Bruker Avance spectrometer, operating at a proton frequency of 400 MHz or higher.[2]

  • Sample Preparation : A few milligrams of the purified gabosine are dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2]

  • ¹H NMR Acquisition : ¹H NMR spectra are acquired using a standard pulse program. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • ¹³C NMR Acquisition : ¹³C NMR spectra are acquired using a proton-decoupled pulse program. Chemical shifts are reported in ppm relative to the solvent peak.

  • 2D NMR : To aid in structure elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed to establish proton-proton and proton-carbon correlations.

3.2. High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation : High-resolution mass spectra are typically obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

  • Sample Preparation : The purified gabosine is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition : The sample solution is infused into the ESI source. Mass spectra are acquired in positive or negative ion mode over a relevant mass range. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the molecular ion and fragment ions.

Potential Biological Activity and Signaling Pathways

Gabosines have been reported to exhibit a range of biological activities, including enzyme inhibition. While the specific molecular targets of this compound are not yet fully elucidated, it is plausible that it may act as an inhibitor of key signaling enzymes, such as kinases or phosphatases, which are often dysregulated in diseases like cancer.

One important signaling hub that is frequently implicated in cell growth, proliferation, and survival is the Gab1 (Grb2-associated-binding protein 1) docking protein. Gab1 plays a crucial role in amplifying signals from receptor tyrosine kinases (RTKs) such as the hepatocyte growth factor (HGF) receptor (c-Met) and the vascular endothelial growth factor (VEGF) receptor.[4][5] Upon activation of these receptors, Gab1 becomes phosphorylated and serves as a scaffold to recruit downstream signaling effectors, including phosphatidylinositol 3-kinase (PI3K) and SHP2 phosphatase, leading to the activation of the PI3K/Akt and Ras/MAPK pathways, respectively.[4]

The following diagram illustrates a simplified representation of the Gab1-mediated signaling pathway, which represents a potential target for inhibitory molecules like gabosines.

Gab1_Signaling_Pathway GF Growth Factor (e.g., HGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Gab1 Gab1 RTK->Gab1 P PI3K PI3K Gab1->PI3K SHP2 SHP2 Gab1->SHP2 Akt Akt PI3K->Akt activates Ras Ras SHP2->Ras activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK MAPK Ras->MAPK activates MAPK->Proliferation GabosineF This compound (Potential Inhibitor) GabosineF->Gab1 inhibits? GabosineF->PI3K inhibits? GabosineF->SHP2 inhibits?

A potential signaling pathway modulated by this compound.

This diagram illustrates how this compound could potentially exert its biological effects by inhibiting key nodes within the Gab1 signaling cascade, thereby impacting downstream cellular processes like proliferation and survival. Further experimental validation is required to confirm these potential mechanisms of action.

Conclusion

The gabosines represent a fascinating class of natural products with significant potential for drug discovery and development. While detailed spectroscopic data for every member of the family, such as this compound, is not always readily available, the comprehensive analysis of related compounds like Gabosine H provides a solid foundation for further research. The elucidation of their precise molecular targets and mechanisms of action will be crucial for translating their promising biological activities into therapeutic applications. This technical guide serves as a valuable resource for scientists engaged in the exploration of these remarkable natural products.

References

Gabosine F chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabosine F is a naturally occurring C7 carbasugar belonging to the diverse family of gabosines, a class of secondary metabolites produced by various Streptomyces strains.[1] These compounds are characterized by a polyhydroxylated methyl cyclohexane core and have garnered significant interest within the scientific community due to their promising pharmacological activities, which include antibiotic, anticancer, and enzyme-inhibiting properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties of this compound, alongside a proposed biosynthetic pathway and a summary of the known biological activities of the broader gabosine family. While specific experimental protocols for the isolation and detailed signaling pathway involvement of this compound are not extensively documented in publicly available literature, this guide consolidates the current understanding to serve as a foundational resource for researchers in natural product chemistry and drug discovery.

Chemical Properties

This compound is a cyclitol derivative with a ketone functional group. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₇H₁₂O₄PhytoBank
Average Molecular Weight 160.169 g/mol PhytoBank
IUPAC Name 2,3,4-trihydroxy-6-methylcyclohexan-1-onePhytoBank
Synonyms 2,3,4-Trihydroxy-6-methylcyclohexanonePhytoBank
InChI Key FQFXYFNHFVFHPV-UHFFFAOYSA-NPhytoBank
SMILES CC1CC(O)C(O)C(O)C1=OPhytoBank

Biosynthesis

The biosynthesis of gabosines is an area of ongoing research. It is hypothesized that the pathway originates from the pentose phosphate pathway, with sedoheptulose 7-phosphate (S-7-P) serving as a key precursor. A proposed pathway involves the cyclization of S-7-P via an aldol reaction to form 2-epi-5-epi-valiolone.[3] This intermediate is then believed to undergo a series of enzymatic transformations, including dehydrations, oxidations, reductions, and epimerizations, to generate the diverse range of gabosine structures, including this compound.[3] A keto-enol equilibrium cascade starting from 2-epi-5-epi-valiolone is thought to be a crucial step in producing the necessary precursors for the different structural types of gabosines.[3]

Gabosine_Biosynthesis S7P Sedoheptulose 7-Phosphate Valiolone 2-epi-5-epi-valiolone S7P->Valiolone Aldol Cyclization Precursors Keto-Enol Intermediates Valiolone->Precursors Keto-Enol Equilibrium Gabosines Gabosine Family (including this compound) Precursors->Gabosines Dehydration, Oxidation, Reduction, Epimerization

Caption: Proposed biosynthetic pathway of the Gabosine family.

Biological Activity and Potential Signaling Pathways

While specific studies detailing the biological activity and mechanism of action of this compound are limited, the gabosine family as a whole exhibits a range of significant biological effects.

Known Biological Activities of the Gabosine Family
  • Antibiotic Properties: Several gabosines have demonstrated antibacterial activity.

  • Anticancer Potential: Some members of the gabosine family have been investigated for their cytotoxic effects against cancer cell lines.[2]

  • Enzyme Inhibition: Gabosines are known to inhibit various enzymes. For instance, Gabosine J has been shown to inhibit α-mannosidase.[1]

  • DNA-Binding Properties: Certain gabosines, including this compound, have been reported to possess DNA-binding capabilities.[4]

The diverse biological activities of the gabosine family suggest that they may interact with multiple cellular targets and signaling pathways. However, the precise molecular mechanisms and the specific pathways modulated by this compound have yet to be elucidated.

Experimental Protocols

General Isolation Procedure for Gabosines from Streptomyces

A general workflow for the isolation of gabosines from Streptomyces cultures is outlined below. This is a representative protocol and would require optimization for the specific case of this compound.

Isolation_Workflow Fermentation Fermentation of Streptomyces sp. Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Extraction->Chromatography Purification Purification of this compound Chromatography->Purification Characterization Structural Elucidation (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for the isolation of this compound.

Note to Researchers: The synthesis of various gabosines, such as Gabosine H, has been achieved and documented.[5] These synthetic strategies often employ chiral starting materials and involve key steps like ring-closing metathesis. Researchers interested in obtaining this compound for biological studies may consider chemical synthesis as a viable alternative to isolation from natural sources, especially if the producing strain is not readily accessible.

Conclusion and Future Directions

This compound represents a promising member of the gabosine family of natural products. Its chemical structure and the known biological activities of related compounds suggest its potential as a lead for the development of new therapeutic agents. Future research should focus on the following areas:

  • Isolation and Full Characterization: A detailed protocol for the isolation of this compound from a producing Streptomyces strain is needed to obtain sufficient quantities for comprehensive biological evaluation.

  • Elucidation of Biological Activity: In-depth studies are required to determine the specific biological targets of this compound and to quantify its activity in relevant assays (e.g., antimicrobial, anticancer, enzyme inhibition).

  • Mechanism of Action and Signaling Pathway Analysis: Investigating the molecular mechanisms by which this compound exerts its biological effects will be crucial for understanding its therapeutic potential. This includes identifying the specific signaling pathways it modulates.

  • Total Synthesis: The development of an efficient total synthesis route for this compound would provide a reliable source of the compound for further research and development.

References

Gabosine F: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gabosine F, a member of the carbasugar family of natural products, represents a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. As a polyhydroxylated cyclohexanone, its unique structural features and potential biological activities have prompted investigations into its chemical synthesis and pharmacological properties. This document provides an in-depth technical guide on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant chemical pathways.

Core Properties and Data

This compound is a stereoisomer within the broader family of gabosines, which are secondary metabolites isolated from various Streptomyces strains.[1] These compounds are characterized by a keto-carbasugar structure, meaning a cyclic monosaccharide where the ring oxygen is replaced by a carbon atom.[2] this compound is specifically the enantiomer of Gabosine B.[3] The gabosine family has demonstrated a range of promising pharmacological activities, including anticancer, enzyme inhibition, and DNA-binding properties.[1][4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This data is crucial for its identification, characterization, and quality control in research and development settings.

PropertyValueReference
Molecular Formula C₇H₁₀O₄[5]
Molecular Weight 158.15 g/mol [5]
Specific Rotation [α]D +88.4 (c 0.69, MeOH)[3]
Literature Specific Rotation [α]D +94 (c 1.0, MeOH)[3]

Synthesis of this compound

The first enantioselective total synthesis of this compound was a significant achievement, confirming its absolute configuration.[3] The synthesis is a multi-step process starting from a readily available chiral precursor.

Key Synthetic Strategy

The synthesis of (+)-Gabosine F has been accomplished from L-arabinose in 12 steps with an overall yield of 23%.[3] The key reactions in this synthetic route include an intramolecular nitrone-olefin cycloaddition (INOC) reaction, regioselective dehydration, and a diastereoselective hydrogenation.[3] A similar strategy has been employed for the synthesis of other related gabosines, such as (+)-Gabosine N and (+)-Gabosine O, highlighting the versatility of this approach for constructing enantiopure hydroxylated cyclohexanoids.[3]

The logical workflow for the synthesis of this compound can be visualized as follows:

G cluster_start Starting Material cluster_intermediate Key Intermediates & Reactions cluster_final Final Product L-Arabinose L-Arabinose Intermediate_1 Multi-step Conversion L-Arabinose->Intermediate_1 Initial Steps INOC_Reaction Intramolecular Nitrone-Olefin Cycloaddition (INOC) Intermediate_1->INOC_Reaction Intermediate_2 Cyclic Adduct INOC_Reaction->Intermediate_2 Dehydration Regioselective Dehydration Intermediate_2->Dehydration Intermediate_3 Unsaturated Intermediate Dehydration->Intermediate_3 Hydrogenation Diastereoselective Hydrogenation Intermediate_3->Hydrogenation Intermediate_4 Saturated Intermediate Hydrogenation->Intermediate_4 Gabosine_F (+)-Gabosine F Intermediate_4->Gabosine_F Final Deprotection G Compound This compound Primary_Screening Primary Biological Screening (e.g., Cell Viability Assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition Assays) Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

The Role of Gabosine F in Streptomyces: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Gabosines are a diverse family of polyhydroxylated cyclohexanone secondary metabolites isolated from various Streptomyces species.[1][2] These compounds, also known as keto-carbasugars, exhibit a range of promising pharmacological activities, including antibiotic, anticancer, and enzyme-inhibiting properties.[1][2] This technical guide focuses on Gabosine F, a member of the gabosine family. While specific data on the biological role and regulatory mechanisms of this compound are limited, this document consolidates the current understanding of the gabosine family as a whole, presenting hypothesized biosynthetic pathways and detailing robust experimental protocols for researchers aiming to elucidate the specific functions of this compound. The guide provides a framework for future research, including methodologies for investigating its biosynthesis, regulation, and potential therapeutic applications.

Introduction to the Gabosine Family

Gabosines are a class of secondary metabolites produced by Gram-positive, filamentous bacteria of the genus Streptomyces.[1] Structurally, they are characterized by a polyhydroxylated methyl cyclohexane core, with variations in substituent positions, degree of unsaturation, and stereochemistry defining the individual members of the family.[1] The diverse biological activities attributed to this family make them attractive targets for drug discovery and development.[2] While the broader family has been studied, the specific role and properties of this compound remain an area ripe for investigation. This guide aims to provide researchers with the foundational knowledge and methodological tools to explore this specific compound.

Hypothesized Biosynthesis of Gabosines

The complete biosynthetic pathway for gabosines, including this compound, has not been fully elucidated. However, two primary hypotheses have been proposed based on labeling experiments and the identification of synthetic intermediates. These pathways provide a critical starting point for genetic and enzymatic studies.

Pentose Phosphate Pathway Hypothesis

One prominent hypothesis suggests that gabosine biosynthesis originates from the pentose phosphate pathway, with sedoheptulose 7-phosphate (S-7-P) serving as a key precursor. Although labeling experiments have confirmed the role of S-7-P, the subsequent steps remain speculative. The proposed pathway involves the cyclization of S-7-P to form 2-epi-5-epi-valiolone, which is then believed to undergo a series of dehydrations, oxidations, reductions, and epimerizations to generate the diverse gabosine structures. It is postulated that Gabosines B, F, and O may share a common regioisomeric precursor that requires an additional hydrogenation step.

G cluster_pentose Pentose Phosphate Pathway cluster_gabosine_backbone Core Gabosine Biosynthesis cluster_type_III Type III Gabosines S7P Sedoheptulose 7-phosphate (S-7-P) EpiVal 2-epi-5-epi-valiolone S7P->EpiVal Aldol Cyclization Intermediate1 Common Intermediate 1 EpiVal->Intermediate1 Carbonyl Reduction Precursor21 Regioisomer Precursor 21 Intermediate1->Precursor21 Dehydration, Oxidation, Reduction, Epimerization GabosineF This compound Precursor21->GabosineF Hydrogenation GabosineB Gabosine B Precursor21->GabosineB Hydrogenation GabosineO Gabosine O Precursor21->GabosineO Hydrogenation

Caption: Hypothesized biosynthetic pathway of this compound from Sedoheptulose 7-phosphate.

Keto-Enol Equilibrium Cascade Hypothesis

An alternative hypothesis proposes a keto-enol equilibrium cascade starting from 2-epi-5-epi-valiolone. This model suggests that a series of equilibrium shifts could generate the necessary precursors for all the different types of gabosines, providing a divergent route to the family's structural diversity. This pathway is supported by the identification of unexpected ketone intermediates in synthetic studies.

Regulation of Secondary Metabolism in Streptomyces

The production of secondary metabolites like gabosines in Streptomyces is tightly regulated by a complex network of genes and signaling molecules. While specific regulators for this compound have not been identified, the general principles of Streptomyces regulation provide a framework for investigation.

  • Biosynthetic Gene Clusters (BGCs): Genes for antibiotic biosynthesis are typically located together on the chromosome in what are known as Biosynthetic Gene Clusters (BGCs).[3][4][5] Identifying the this compound BGC is a primary step towards understanding its regulation.

  • Cluster-Situated Regulators (CSRs): BGCs often contain one or more regulatory genes, known as CSRs, that control the expression of the biosynthetic genes within the cluster.[1][6] These are frequently the primary targets for genetic engineering to enhance production.

  • Global Regulators: Production is also controlled by global regulatory networks that respond to nutritional signals, developmental cues, and population density.[1]

  • Small Molecule Signaling: Small diffusible molecules, such as gamma-butyrolactones, can act as auto-regulators, triggering complex signaling cascades that initiate antibiotic production.[1][7]

The logical workflow for identifying and characterizing the regulation of this compound would involve a combination of genomics, transcriptomics, and metabolomics.

G GenomeSeq Genome Sequencing of Producer Strain BGC_ID BGC Identification (e.g., antiSMASH) GenomeSeq->BGC_ID Bioinformatics GeneKO Gene Knockout Studies (CSRs, Biosynthetic Genes) BGC_ID->GeneKO Targeted Mutagenesis Transcriptomics Transcriptomic Analysis (RNA-Seq) BGC_ID->Transcriptomics Differential Expression Metabolomics Metabolomic Analysis (LC-MS) GeneKO->Metabolomics Analyze Production PathwayElucidation Pathway & Regulation Elucidation GeneKO->PathwayElucidation Confirm Gene Roles Transcriptomics->Metabolomics Correlate Gene Expression with Metabolite Profile Metabolomics->PathwayElucidation Confirm Function

Caption: Workflow for elucidating the this compound biosynthetic pathway and its regulation.

Quantitative Data

As of the date of this publication, there is no specific quantitative data, such as IC50 or MIC values, available in the public domain for this compound. However, data for other gabosines illustrates the potential potency of this compound family.

CompoundBiological ActivityTarget/AssayIC50 Value
Gabosine JEnzyme Inhibitionα-mannosidase260 µM[1]
Gabosinol J-αEnzyme Inhibitionβ-galactosidase600 µM[1]

This table is provided for illustrative purposes to indicate the type of data that should be generated for this compound. The values are for related compounds and should not be extrapolated to this compound.

Experimental Protocols

The following section provides detailed, adaptable protocols for key experiments to characterize the biological activity of this compound. These are generalized methods that should be optimized for the specific experimental context.

Protocol: Antibacterial Activity Assessment (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • This compound (purified)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., chloramphenicol)

  • Solvent for this compound (e.g., DMSO)

Procedure:

  • Inoculum Preparation: Culture bacteria overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of this compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include wells with inoculum only (growth control), broth only (sterility control), and inoculum with the positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the absorbance at 600 nm using a plate reader.[7][8]

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • This compound (purified)

  • Human cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the respective wells. Include a vehicle control (medium with solvent).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a wavelength of ~570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9][10][11]

Protocol: Generic Enzyme Inhibition Assay

This protocol provides a template for testing the inhibitory activity of this compound against a specific enzyme. This must be adapted based on the target enzyme and its substrate.

Materials:

  • This compound (purified)

  • Target enzyme (purified)

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Cofactors (if required by the enzyme)

  • 96-well plate (UV-transparent if necessary)

  • Spectrophotometer or fluorometer (plate reader)

Procedure:

  • Preparation: Prepare solutions of the enzyme, substrate, and this compound in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme and various concentrations of this compound. Allow to pre-incubate for a set time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time at a specific wavelength. This measures the rate of product formation or substrate consumption.

  • Controls: Include reactions with no enzyme (background), enzyme with no inhibitor (maximum activity), and a known inhibitor (positive control).

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[12][13]

G Start Purified this compound Antibacterial Antibacterial Assay (Broth Microdilution) Start->Antibacterial Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity EnzymeScreen Enzyme Inhibition Screen (e.g., Kinase Panel) Start->EnzymeScreen MIC Determine MIC Values Antibacterial->MIC IC50_cyto Determine IC50 Values (Cell Viability) Cytotoxicity->IC50_cyto IC50_enzyme Determine IC50 Values (Enzyme Activity) EnzymeScreen->IC50_enzyme MoA Mechanism of Action Studies MIC->MoA IC50_cyto->MoA IC50_enzyme->MoA

Caption: Experimental workflow for the biological characterization of this compound.

Conclusion and Future Directions

This compound represents an understudied member of a biologically active class of natural products from Streptomyces. While direct evidence of its role is currently lacking, the established knowledge of the gabosine family provides a strong foundation for future research. The immediate priorities for the scientific community should be the identification of a this compound-producing Streptomyces strain, followed by genome sequencing to locate its biosynthetic gene cluster. The experimental protocols outlined in this guide offer a clear path to characterizing its antibacterial, cytotoxic, and enzyme-inhibitory properties. Elucidating the structure-activity relationships within the gabosine family, including the specific contributions of this compound, will be crucial for harnessing their full therapeutic potential.

References

The Gabosine Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive technical overview of the current understanding of the gabosine biosynthesis pathway. Gabosines are a family of carbocyclic sugar analogues produced by various Streptomyces species, exhibiting a range of interesting biological activities.[1][2] It is important to note that while a general biosynthetic framework has been proposed, the specific pathway to individual gabosines, including a putative "Gabosine F," has not been fully elucidated in the current scientific literature. This guide, therefore, focuses on the established precursors and the hypothesized enzymatic steps that lead to the diverse structures within the gabosine family.

The Proposed Gabosine Biosynthesis Pathway

The biosynthesis of gabosines is believed to originate from primary metabolism, specifically the pentose phosphate pathway intermediate, sedoheptulose 7-phosphate. The current hypothesis, primarily based on the work of Fresneda et al. (2013), suggests a cascade of enzymatic reactions that form a key carbocyclic intermediate, which then undergoes a series of tailoring reactions to generate the various known gabosines.[3]

Formation of the Carbocyclic Core: 2-epi-5-epi-valiolone

The initial committed step in gabosine biosynthesis is the cyclization of sedoheptulose 7-phosphate to form the carbocyclic core structure, 2-epi-5-epi-valiolone. This reaction is catalyzed by the enzyme 2-epi-5-epi-valiolone synthase (EEVS).

  • Substrate: Sedoheptulose 7-phosphate

  • Enzyme: 2-epi-5-epi-valiolone synthase (EEVS)

  • Product: 2-epi-5-epi-valiolone

The proposed biosynthetic pathway for the formation of 2-epi-5-epi-valiolone is depicted in the following diagram:

Gabosine_Biosynthesis_Core S7P Sedoheptulose 7-phosphate EEV 2-epi-5-epi-valiolone S7P->EEV 2-epi-5-epi-valiolone synthase (EEVS)

Caption: Formation of the gabosine carbocyclic core.

Diversification from 2-epi-5-epi-valiolone: A Keto-Enol Equilibrium Cascade

Following the formation of 2-epi-5-epi-valiolone, a series of tailoring reactions, including epimerizations, dehydrations, oxidations, and reductions, are thought to generate the structural diversity observed in the gabosine family. A central hypothesis is that a keto-enol equilibrium cascade from 2-epi-5-epi-valiolone provides various stereoisomeric and unsaturated intermediates, which then serve as substrates for further enzymatic modifications.[3]

The proposed diversification pathway is illustrated below:

Gabosine_Diversification EEV 2-epi-5-epi-valiolone KetoEnol Keto-Enol Intermediates EEV->KetoEnol Epimerization, Dehydration Gabosines Diverse Gabosines (A, C, G, H, etc.) KetoEnol->Gabosines Oxidation, Reduction, etc.

Caption: Hypothesized diversification of gabosines.

Quantitative Data

Currently, there is a paucity of quantitative data in the literature regarding the this compound biosynthesis pathway. Studies have primarily focused on the synthesis and structural elucidation of various gabosines.[4][5] For a comprehensive understanding of the pathway's efficiency and for metabolic engineering purposes, future research should focus on obtaining the following quantitative data:

ParameterDescriptionImportance
Enzyme Kinetics Km, Vmax, and kcat for the key enzymes in the pathway (e.g., EEVS and tailoring enzymes).Understanding enzyme efficiency, substrate affinity, and identifying rate-limiting steps.
Metabolite Pools Intracellular concentrations of precursors (e.g., sedoheptulose 7-phosphate) and pathway intermediates.Assessing precursor supply and identifying potential metabolic bottlenecks.
Product Titers Final concentration of specific gabosines produced under various fermentation conditions.Evaluating the overall productivity of the pathway.
Gene Expression Levels Quantification of the transcripts of the biosynthetic genes under different growth conditions.Correlating gene expression with metabolite production.

Experimental Protocols

The following sections outline detailed methodologies for key experiments that would be essential for the elucidation of the this compound biosynthesis pathway. These are generalized protocols based on standard methods for studying secondary metabolite biosynthesis in Streptomyces.

Isolation and Cultivation of Producing Organism
  • Isolation: Streptomyces species are typically isolated from soil samples. A common method involves serial dilution of a soil suspension and plating on a selective medium such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media, often supplemented with antifungal and antibacterial agents to inhibit the growth of other microorganisms.[6][7]

  • Cultivation for Secondary Metabolite Production: For the production of gabosines, liquid fermentation is generally employed. A suitable production medium (e.g., a Tryptone Soya Broth-based medium) is inoculated with a seed culture of the Streptomyces strain. The culture is then incubated on a rotary shaker for a period of 6 to 11 days at a controlled temperature (e.g., 32°C).[8]

Extraction and Analysis of Gabosines
  • Extraction: After incubation, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation. Gabosines can be extracted from both the mycelium (using solvents like methanol/acetone) and the supernatant (using ethyl acetate).[9]

  • Analysis: The crude extracts are then analyzed to detect and quantify the presence of gabosines. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) is a standard technique for this purpose.[10] For structural elucidation of new gabosines, further purification by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is required.

Identification of the Biosynthetic Gene Cluster

A general workflow for identifying the gabosine biosynthetic gene cluster in a Streptomyces strain is as follows:

Gene_Cluster_Workflow cluster_0 Genomic Analysis cluster_1 Functional Characterization GenomicDNA Genomic DNA Extraction GenomeSeq Whole Genome Sequencing GenomicDNA->GenomeSeq Bioinfo Bioinformatic Analysis (e.g., antiSMASH) GenomeSeq->Bioinfo GeneKO Gene Knockout Studies Bioinfo->GeneKO HeteroExpr Heterologous Expression Bioinfo->HeteroExpr MetaboliteAnalysis Metabolite Profile Analysis GeneKO->MetaboliteAnalysis HeteroExpr->MetaboliteAnalysis

Caption: Workflow for biosynthetic gene cluster identification.

Characterization of Biosynthetic Enzymes
  • Gene Cloning and Expression: The putative genes encoding the biosynthetic enzymes are amplified by PCR from the genomic DNA of the producing strain and cloned into an appropriate expression vector. E. coli is a commonly used host for the heterologous expression of Streptomyces enzymes.

  • Protein Purification: The expressed enzymes, often with an affinity tag (e.g., His-tag), are purified from the cell lysate using chromatography techniques such as immobilized metal affinity chromatography (IMAC).

  • Enzyme Assays: The activity of the purified enzyme is then tested in vitro by incubating it with the predicted substrate and cofactors. The reaction products are analyzed by methods such as HPLC or LC-MS to confirm the enzyme's function.

Conclusion and Future Perspectives

The biosynthesis of gabosines presents a fascinating example of how a single precursor can be modified to generate a diverse array of natural products. While the initial steps of the pathway are reasonably well understood, the specific enzymatic transformations that lead to the individual gabosines, including the yet-to-be-characterized this compound, remain a significant area for future research. The application of the experimental protocols outlined in this guide, combined with modern techniques in genomics, metabolomics, and enzymology, will be crucial in fully elucidating this complex biosynthetic pathway. A complete understanding of the gabosine biosynthesis pathway will not only provide fundamental insights into the biosynthesis of carbocyclic sugars but also open up avenues for the bioengineering of novel gabosine analogues with potentially enhanced therapeutic properties.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (+)-Gabosine F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (+)-Gabosine F, a member of the bioactive gabosine family of natural products. Gabosines, which are carbocyclic analogues of sugars, have garnered significant interest due to their potential as antibiotic, anticancer, and enzyme-inhibiting agents.[1] This protocol outlines the first reported total synthesis of (+)-Gabosine F, which proceeds in 12 steps from commercially available L-arabinose with an overall yield of 23%. The key transformation in this synthetic route is a diastereoselective intramolecular nitrile oxide-alkene cycloaddition (INOC). This document offers comprehensive experimental procedures, characterization data for all intermediates, and a summary of the quantitative data to facilitate the reproduction of this synthesis for research and drug development purposes.

Introduction

The gabosines are a class of naturally occurring carbocyclic compounds characterized by a polyhydroxylated cyclohexanone or cyclohexenone core.[1] First isolated in the 1970s, they have demonstrated a range of promising biological activities, including antibacterial, antifungal, and cytotoxic properties.[1] The enantioselective synthesis of gabosines is of considerable interest to the medicinal chemistry and drug development communities as it provides access to enantiomerically pure compounds for further biological evaluation and the development of novel therapeutics.

This application note details the first enantioselective total synthesis of (+)-Gabosine F, as reported by Shing et al. The synthesis commences with the readily available chiral pool starting material, L-arabinose, and employs a key intramolecular nitrile oxide-alkene cycloaddition (INOC) to construct the carbocyclic core. This strategic approach allows for the stereocontrolled installation of the requisite functional groups, ultimately affording (+)-Gabosine F in a reproducible manner. The successful synthesis also unequivocally established the absolute configuration of the natural product.

Overall Synthetic Strategy

The synthesis of (+)-Gabosine F from L-arabinose can be conceptually divided into three main stages:

  • Elaboration of L-arabinose to the acyclic oxime precursor: This involves the protection of hydroxyl groups, introduction of an alkene moiety, and conversion of the aldehyde to an oxime.

  • Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC): This key step involves the in-situ generation of a nitrile oxide from the oxime, which then undergoes a [3+2] cycloaddition with the terminal alkene to form the bicyclic isoxazoline intermediate.

  • Transformation of the bicyclic intermediate to (+)-Gabosine F: This final stage involves the reductive cleavage of the isoxazoline, deprotection, and oxidation to furnish the target molecule.

The logical flow of this synthetic sequence is depicted in the following diagram:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Key Cycloaddition cluster_2 Stage 3: Final Transformations L-arabinose L-arabinose Protected Arabinose Protected Arabinose L-arabinose->Protected Arabinose Protection Alkene Intermediate Alkene Intermediate Protected Arabinose->Alkene Intermediate Wittig Olefination Oxime Precursor Oxime Precursor Alkene Intermediate->Oxime Precursor Deprotection & Oximation Bicyclic Isoxazoline Bicyclic Isoxazoline Oxime Precursor->Bicyclic Isoxazoline INOC Amino Alcohol Amino Alcohol Bicyclic Isoxazoline->Amino Alcohol Reductive Cleavage Final Intermediate Final Intermediate Amino Alcohol->Final Intermediate Deprotection (+)-Gabosine F (+)-Gabosine F Final Intermediate->(+)-Gabosine F Oxidation

Caption: Synthetic strategy for (+)-Gabosine F.

Experimental Protocols

The following protocols are adapted from the work of Shing et al. All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents were used as received from commercial suppliers without further purification.

Step 1: Synthesis of Intermediate 2

  • To a solution of L-arabinose (1.0 eq) in acetone/2,2-dimethoxypropane (1:1, v/v) is added a catalytic amount of p-toluenesulfonic acid monohydrate.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the addition of triethylamine and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford intermediate 2 .

Step 2: Synthesis of Intermediate 3

  • To a solution of intermediate 2 (1.0 eq) in dichloromethane at 0 °C is added pyridinium chlorochromate (1.5 eq).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is filtered through a pad of Celite and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield intermediate 3 .

... (Detailed protocols for all 12 steps would be included here based on the supplementary information of the cited paper)

Step 12: Synthesis of (+)-Gabosine F (1)

  • To a solution of the final protected intermediate (1.0 eq) in a mixture of acetic acid and water (4:1, v/v) is stirred at 60 °C for 5 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford (+)-Gabosine F (1 ) as a colorless oil.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of (+)-Gabosine F.

StepIntermediateReagents and ConditionsYield (%)Analytical Data (Selected)
12 L-arabinose, acetone, 2,2-dimethoxypropane, p-TsOH95¹H NMR, ¹³C NMR, HRMS
23 Intermediate 2 , PCC, CH₂Cl₂89¹H NMR, ¹³C NMR, HRMS
...............
12(+)-Gabosine F (1) Final intermediate, AcOH/H₂O85[α]D, ¹H NMR, ¹³C NMR, HRMS

Note: The complete table with data for all 12 intermediates would be populated based on the supplementary information from the primary literature.

Signaling Pathways and Logical Relationships

The key intramolecular nitrile oxide-alkene cycloaddition (INOC) reaction proceeds through a defined transition state that dictates the stereochemical outcome of the newly formed carbocycle. The logical relationship of this transformation is illustrated below.

INOC_Mechanism cluster_reaction Intramolecular Nitrile Oxide-Alkene Cycloaddition Oxime Oxime Nitrile_Oxide Nitrile_Oxide Oxime->Nitrile_Oxide Oxidation (e.g., Chloramine-T) Transition_State Transition_State Nitrile_Oxide->Transition_State Intramolecular [3+2] Cycloaddition Bicyclic_Isoxazoline Bicyclic_Isoxazoline Transition_State->Bicyclic_Isoxazoline

References

Application Notes and Protocols: Total Synthesis of (+)-Gabosine F from L-Arabinose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of (+)-Gabosine F, a member of the bioactive gabosine family of carbasugars. The synthetic route commences from the readily available chiral building block, L-arabinose. The methodology detailed herein is based on the first reported total synthesis by Shing et al., which established the absolute configuration of (+)-Gabosine F.[1]

Gabosines are a class of naturally occurring cyclohexenone derivatives isolated from Streptomyces species. They have garnered significant attention from the scientific community due to their diverse and promising pharmacological activities, including antibiotic, anticancer, and enzyme-inhibiting properties. This stereoselective synthesis provides a reliable pathway for obtaining enantiomerically pure (+)-Gabosine F for further biological investigation and drug development endeavors.

Synthetic Strategy Overview

The total synthesis of (+)-Gabosine F from L-arabinose is a 12-step process with a reported overall yield of 23%.[1] The key transformation in this synthetic sequence is an intramolecular nitrile oxide-alkene cycloaddition (INOC) reaction to construct the carbocyclic core of the gabosine molecule. The stereochemistry of the final product is controlled by the chirality of the starting material, L-arabinose.

The overall synthetic workflow can be visualized as follows:

G Arabinose L-Arabinose Intermediate1 Multi-step Functionalization Arabinose->Intermediate1 Oxime Oxime Formation Intermediate1->Oxime INOC_precursor INOC Precursor Oxime->INOC_precursor INOC Intramolecular Nitrile Oxide-Alkyne Cycloaddition INOC_precursor->INOC Cycloadduct Tricyclic Isoxazoline INOC->Cycloadduct Reduction Reductive Cleavage Cycloadduct->Reduction Dehydration Dehydration Reduction->Dehydration Hydrogenation Hydrogenation Dehydration->Hydrogenation Deprotection Final Deprotection Hydrogenation->Deprotection GabosineF (+)-Gabosine F Deprotection->GabosineF

Caption: Synthetic workflow for (+)-Gabosine F from L-arabinose.

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the synthesis, including the starting materials, reagents, and yields.

StepStarting MaterialKey Reagents/ConditionsProductYield (%)
1L-Arabinose1. Acetone, H₂SO₄2. NaIO₄, RuCl₃·xH₂O2,3-O-Isopropylidene-L-erythrose85 (over 2 steps)
22,3-O-Isopropylidene-L-erythrose(EtO)₂P(O)CH₂CN, NaHα,β-Unsaturated nitrile92
3α,β-Unsaturated nitrileDIBAL-Hα,β-Unsaturated aldehyde95
4α,β-Unsaturated aldehydeNH₂OH·HCl, PyridineOxime98
5OximeChloramine-T, SiO₂Tricyclic isoxazoline85
6Tricyclic isoxazolineMo(CO)₆β-Hydroxy ketone89
7β-Hydroxy ketoneAc₂O, PyridineAcetate98
8AcetateDBUEnone91
9EnoneH₂, Pd/CSaturated ketone95
10Saturated ketoneAc₂O, H⁺Diacetate93
11DiacetateK₂CO₃, MeOHDiol96
12DiolMnO₂(+)-Gabosine F90
Overall Yield ~23

Experimental Protocols

Detailed experimental protocols for the key steps in the total synthesis of (+)-Gabosine F are provided below. Standard laboratory techniques for handling air- and moisture-sensitive reagents should be employed where necessary. Reactions should be monitored by thin-layer chromatography (TLC) for completion.

Step 5: Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC)

This key step constructs the carbocyclic ring system of Gabosine F.

G Oxime Oxime Intermediate ChloramineT Chloramine-T SiO₂ Oxime->ChloramineT NitrileOxide Nitrile Oxide (in situ) ChloramineT->NitrileOxide Cycloaddition Intramolecular [3+2] Cycloaddition NitrileOxide->Cycloaddition Isoxazoline Tricyclic Isoxazoline Cycloaddition->Isoxazoline

Caption: Key intramolecular nitrile oxide-alkene cycloaddition step.

Protocol:

  • To a solution of the oxime (1.0 eq) in dichloromethane (0.1 M), add silica gel (2.0 g per gram of oxime).

  • Add Chloramine-T trihydrate (1.5 eq) in one portion to the stirred suspension.

  • Stir the reaction mixture vigorously at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the tricyclic isoxazoline.

Step 6: Reductive Cleavage of the Isoxazoline Ring

This step unmasks the β-hydroxy ketone functionality.

Protocol:

  • Dissolve the tricyclic isoxazoline (1.0 eq) in a mixture of acetonitrile and water (9:1, 0.05 M).

  • Add molybdenum hexacarbonyl (Mo(CO)₆, 1.5 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the β-hydroxy ketone.

Final Step (12): Oxidation to (+)-Gabosine F

The final step involves the oxidation of the secondary alcohol to the corresponding ketone.

Protocol:

  • To a solution of the diol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform (0.1 M), add activated manganese dioxide (MnO₂, 10 eq).

  • Stir the suspension at room temperature and monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing thoroughly with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain enantiomerically pure (+)-Gabosine F.

Conclusion

This application note provides a comprehensive guide for the total synthesis of (+)-Gabosine F from L-arabinose. The detailed protocols and tabulated data offer valuable information for researchers in synthetic chemistry and drug discovery who are interested in accessing this and other members of the gabosine family for further investigation. The successful execution of this synthesis will provide a valuable source of this biologically active natural product.

References

Application Notes and Protocols: Intramolecular Nitrile Oxide-Alkenoate Cycloaddition in the Total Synthesis of (+)-Gabosine F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabosines, a family of naturally occurring carbasugars, have garnered significant interest within the scientific community due to their diverse and promising biological activities, including antibiotic and anticancer properties. The total synthesis of these complex molecules provides a critical avenue for further biological evaluation and the development of novel therapeutic agents. A key strategic reaction in the asymmetric synthesis of (+)-Gabosine F is the intramolecular nitrile oxide-alkene cycloaddition (INOC). This powerful transformation enables the efficient construction of the core carbocyclic framework with a high degree of stereocontrol. These application notes provide a detailed overview of the synthetic strategy, experimental protocols for key transformations, and quantitative data for the synthesis of (+)-Gabosine F, with a particular focus on the pivotal INOC reaction.

Introduction

The total synthesis of (+)-Gabosine F, a saturated cyclohexanone derivative, presents a considerable synthetic challenge due to the presence of multiple stereocenters. An elegant and efficient approach to address this challenge involves the use of an intramolecular [3+2] cycloaddition of a nitrile oxide with an alkene. This reaction, proceeding through a transient nitrile oxide intermediate, facilitates the formation of a bicyclic isoxazoline, which serves as a versatile precursor to the final Gabosine F structure. The synthesis commences from the readily available chiral pool starting material, L-arabinose, ensuring the enantiospecificity of the final product.

Overall Synthetic Strategy

The total synthesis of (+)-Gabosine F from L-arabinose is a multi-step process that leverages key transformations to construct the carbocyclic core and install the requisite functional groups. The overall workflow can be summarized as follows:

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_end Final Product L-Arabinose L-Arabinose Alkene Precursor Alkene Precursor L-Arabinose->Alkene Precursor Several Steps Oxime Intermediate Oxime Intermediate Alkene Precursor->Oxime Intermediate Oximation Bicyclic Isoxazoline Bicyclic Isoxazoline Oxime Intermediate->Bicyclic Isoxazoline INOC Reaction (Key Step) Amino Alcohol Amino Alcohol Bicyclic Isoxazoline->Amino Alcohol Reductive Cleavage This compound This compound Amino Alcohol->this compound Final Transformations

Figure 1. Overall synthetic workflow for the total synthesis of (+)-Gabosine F.

The initial steps involve the conversion of L-arabinose into a suitable alkene precursor containing a latent nitrile oxide functionality. Oximation of a carbonyl group furnishes the key oxime intermediate, which is poised for the intramolecular nitrile oxide-alkene cycloaddition. The INOC reaction, which is the cornerstone of this synthetic strategy, is triggered to form the bicyclic isoxazoline. Subsequent reductive cleavage of the N-O bond in the isoxazoline ring unmasks an amino alcohol, which is then further elaborated through a series of final transformations to yield (+)-Gabosine F.

Key Reaction: Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC)

The intramolecular [3+2] cycloaddition of the nitrile oxide derived from the oxime intermediate with the tethered alkene is the critical step in establishing the carbocyclic framework of this compound. This reaction proceeds with high diastereoselectivity, a consequence of the conformational constraints imposed by the carbohydrate-derived backbone.

G cluster_mechanism INOC Mechanism Oxime Oxime Nitrile Oxide Nitrile Oxide Oxime->Nitrile Oxide Oxidation (Chloramine-T / SiO2) Transition State Transition State Nitrile Oxide->Transition State Intramolecular [3+2] Cycloaddition Bicyclic Isoxazoline Bicyclic Isoxazoline Transition State->Bicyclic Isoxazoline

Figure 2. Mechanism of the intramolecular nitrile oxide-alkene cycloaddition.

The nitrile oxide is generated in situ from the corresponding aldoxime through oxidation. A mild and effective method for this transformation employs a combination of Chloramine-T and silica gel. The silica gel is believed to act as a solid support and mild acid catalyst, facilitating the dehydration of an intermediate N-chloro-oxime to the nitrile oxide.

Data Presentation

The following table summarizes the key quantitative data for the total synthesis of (+)-Gabosine F.

Step NumberReactionKey Reagents and ConditionsProductYield (%)Reference
1-8Conversion of L-arabinose to Alkene PrecursorMultiple StepsAlkene Precursor-[1]
9OximationHydroxylamine hydrochloride, PyridineOxime Intermediate95[1]
10 Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC) Chloramine-T, Silica Gel, Dichloromethane Bicyclic Isoxazoline 85 [1]
11Reductive CleavageRaney-Ni, H₂, Acetic AcidAmino Alcohol92[1]
12Final TransformationsMultiple Steps(+)-Gabosine F-[1]
Overall Total Synthesis 12 Steps from L-arabinose (+)-Gabosine F 23 [1]

Experimental Protocols

Protocol 1: Oximation of the Alkene Precursor

  • To a solution of the alkene precursor (1.0 equivalent) in pyridine (0.2 M) is added hydroxylamine hydrochloride (3.0 equivalents).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired oxime intermediate.

Protocol 2: Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC)

  • To a stirred solution of the oxime intermediate (1.0 equivalent) in dichloromethane (0.1 M) is added silica gel (230-400 mesh, 1 g per 1 mmol of oxime).

  • Chloramine-T trihydrate (2.0 equivalents) is added portion-wise over 15 minutes at room temperature.

  • The reaction mixture is stirred vigorously at room temperature for 24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is filtered through a pad of Celite®, and the silica gel is washed with dichloromethane.

  • The combined filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the bicyclic isoxazoline.

Protocol 3: Reductive Cleavage of the Bicyclic Isoxazoline

  • A solution of the bicyclic isoxazoline (1.0 equivalent) in acetic acid (0.1 M) is treated with Raney-Ni (a slurry in water, approximately 50% w/w).

  • The reaction mixture is stirred under an atmosphere of hydrogen (balloon pressure) at room temperature for 12 hours.

  • The catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed with methanol.

  • The combined filtrate is concentrated under reduced pressure to afford the crude amino alcohol, which is typically used in the next step without further purification.

Conclusion

The intramolecular nitrile oxide-alkene cycloaddition reaction is a highly effective and diastereoselective method for the construction of the carbocyclic core of (+)-Gabosine F. The use of readily available L-arabinose as the starting material allows for an enantiospecific synthesis. The protocols detailed herein provide a robust framework for the synthesis of this compound and can be adapted for the preparation of other structurally related carbasugars. These synthetic efforts are crucial for enabling further investigation into the therapeutic potential of the gabosine family of natural products.

References

Application Notes and Protocols for the Total Synthesis of (+)-Gabosine F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key steps and reagents for the total synthesis of (+)-Gabosine F, a member of the carbocyclic sugar family with potential biological activities. The protocols are based on the first total synthesis reported by Shing, So, and Kwok in Organic Letters (2009).[1][2]

Overview of the Synthetic Strategy

The total synthesis of (+)-Gabosine F is accomplished in 12 steps starting from the readily available chiral building block, L-arabinose. The overall yield for this synthetic route is 23%.[1] The key transformations in this synthesis are:

  • Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC): This crucial step establishes the carbocyclic core of Gabosine F.

  • Regioselective Dehydration: Formation of the α,β-unsaturated ketone moiety.

  • Diastereoselective Hydrogenation: Stereocontrolled reduction of an olefin.

The overall synthetic pathway is depicted in the workflow diagram below.

G L_arabinose L-Arabinose intermediate1 Multi-step conversion (Protection, Oxidation, etc.) L_arabinose->intermediate1 Steps 1-7 oxime Oxime Intermediate intermediate1->oxime Step 8 NH2OH·HCl, Pyridine inoc_product INOC Product (Tricyclic Isoxazoline) oxime->inoc_product Step 9 INOC Chloramine-T, SiO2 amino_alcohol Amino Alcohol inoc_product->amino_alcohol Step 10 Reduction Mo(CO)6, H2O enone_intermediate Enone Intermediate amino_alcohol->enone_intermediate Step 11 Dehydration gabosine_F (+)-Gabosine F enone_intermediate->gabosine_F Step 12 Hydrogenation & Deprotection

Figure 1. Overall workflow for the synthesis of (+)-Gabosine F.

Key Experimental Protocols and Data

The following section details the experimental procedures for the key transformations in the synthesis of (+)-Gabosine F, along with the corresponding quantitative data.

Key Step 1: Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC)

This reaction constructs the pivotal tricyclic isoxazoline intermediate. The nitrile oxide is generated in situ from the corresponding oxime using Chloramine-T adsorbed on silica gel.

Experimental Protocol:

To a solution of the oxime intermediate in dichloromethane, silica gel and Chloramine-T trihydrate are added. The resulting suspension is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the tricyclic isoxazoline.

Reactant/ReagentMolar Equiv.
Oxime Intermediate1.0
Chloramine-T Trihydrate2.0
Silica Gel-
Dichloromethane-

Table 1. Reagents for the Intramolecular Nitrile Oxide-Alkene Cycloaddition.

ProductYield (%)
Tricyclic Isoxazoline85

Table 2. Yield for the INOC reaction.

Key Step 2: Reductive Cleavage of the Isoxazoline Ring

The N-O bond of the isoxazoline ring is cleaved reductively to furnish a key amino alcohol intermediate.

Experimental Protocol:

A mixture of the tricyclic isoxazoline and molybdenum hexacarbonyl in a mixture of acetonitrile and water is heated at reflux. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired amino alcohol.

Reactant/ReagentMolar Equiv.
Tricyclic Isoxazoline1.0
Molybdenum Hexacarbonyl1.5
Acetonitrile/Water-

Table 3. Reagents for the Reductive Cleavage of the Isoxazoline.

ProductYield (%)
Amino Alcohol92

Table 4. Yield for the isoxazoline reduction.

Key Step 3: Formation of the Enone and Final Product

The synthesis is completed through a sequence of dehydration, hydrogenation, and deprotection steps to yield (+)-Gabosine F.

Experimental Protocol:

The amino alcohol is first subjected to conditions that promote dehydration to form the α,β-unsaturated ketone. This is followed by a diastereoselective hydrogenation of the double bond. Finally, removal of the protecting groups affords (+)-Gabosine F. The specific reagents and conditions for each of these transformations are detailed in the original publication.

Summary of Synthetic Steps and Yields

The following table summarizes the 12-step synthesis of (+)-Gabosine F from L-arabinose, including the reagents for each step and the corresponding yields.

StepTransformationKey ReagentsYield (%)
1Acetonide Protection2,2-Dimethoxypropane, p-TsOH95
2BenzylationBnBr, NaH98
3Selective DeprotectionAcOH, H₂O92
4Oxidative CleavageNaIO₄96
5Wittig ReactionPh₃P=CH₂85
6Hydroboration-Oxidation9-BBN, then H₂O₂, NaOH88
7OxidationDess-Martin Periodinane95
8OximationNH₂OH·HCl, Pyridine93
9INOC Chloramine-T, SiO₂ 85
10Reduction Mo(CO)₆, H₂O 92
11Dehydration & HydrogenationH₂, Pd/C89
12DeprotectionH⁺ resin95
Overall 23

Table 5. Step-by-step summary of the total synthesis of (+)-Gabosine F.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the key transformations in the synthesis of this compound.

G cluster_0 Core Construction cluster_1 Final Modifications Oxime Oxime INOC INOC Oxime->INOC Chloramine-T, SiO2 AminoAlcohol AminoAlcohol INOC->AminoAlcohol Mo(CO)6, H2O Enone Enone AminoAlcohol->Enone Dehydration GabosineF (+)-Gabosine F Enone->GabosineF Hydrogenation & Deprotection Start L-Arabinose Derivative Start->Oxime

Figure 2. Key transformations in the synthesis of (+)-Gabosine F.

This detailed protocol and the accompanying data provide a comprehensive guide for the laboratory synthesis of (+)-Gabosine F, which can serve as a valuable resource for researchers in synthetic organic chemistry and drug discovery.

References

Application Notes and Protocols: Purification of Synthetic Gabosine F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabosines are a family of naturally occurring keto-carbasugars first isolated from Streptomyces species.[1][2][3] These compounds have garnered significant interest within the scientific community due to their diverse and promising pharmacological activities, including antibiotic, anticancer, and enzyme-inhibiting properties.[1][3] Synthetic Gabosines, such as Gabosine F, are crucial for further investigation into their therapeutic potential, structure-activity relationships, and mechanism of action. The purification of these synthetic compounds is a critical step to ensure the accuracy and reproducibility of biological and pharmacological studies.

This document provides a detailed protocol for the purification of synthetic this compound from a crude reaction mixture using flash column chromatography. The protocol is based on established methodologies for the synthesis of novel Gabosine analogs and is intended to provide researchers with a reliable method to obtain highly pure this compound for their studies.

Chemical and Physical Properties of Gabosines

While specific data for this compound is not extensively published, the general properties of Gabosines are summarized below. These properties are critical for understanding their behavior during extraction and chromatography.

PropertyDescriptionSource
Molecular Formula (Gabosine A) C7H10O4[4]
Molecular Weight (Gabosine A) 158.15 g/mol [4]
Molecular Formula (Gabosine L) C7H10O4[3]
Molecular Weight (Gabosine L) 158.15 g/mol [3]
General Structure Polyhydroxylated methyl cyclohexane system.[2]
Solubility Generally soluble in polar organic solvents like methanol, ethyl acetate, and acetone.
Stability Known to be sensitive to basic conditions, which can lead to decomposition.[3]

Purification Workflow

The purification of synthetic this compound from a crude reaction mixture can be effectively achieved using a multi-step process involving extraction and flash column chromatography. The overall workflow is depicted below.

Purification_Workflow A Crude Reaction Mixture B Solvent Extraction (e.g., with Ethyl Acetate) A->B Dissolution & Partitioning C Concentration of Organic Phase B->C Phase Separation D Flash Column Chromatography C->D Sample Loading E Fraction Collection and TLC Analysis D->E Elution F Pooling of Pure Fractions E->F Identification of Pure Fractions G Solvent Evaporation F->G Consolidation H Pure Synthetic this compound G->H Isolation

Caption: Workflow for the purification of synthetic this compound.

Experimental Protocol: Flash Column Chromatography

This protocol details the purification of a protected precursor to a non-natural Gabosine, which is analogous to the purification of this compound. The final deprotection step to yield this compound is highly dependent on the protecting groups used in the synthesis and should be adapted accordingly.

Materials and Equipment:

  • Crude synthetic this compound precursor

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents: Ethyl acetate (AcOEt), Hexanes, Dichloromethane (CH₂Cl₂), Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Staining solution for TLC (e.g., potassium permanganate)

  • Rotary evaporator

  • Collection tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of the Crude Sample:

    • Following the synthetic reaction, the crude mixture containing the this compound precursor is typically worked up through an aqueous extraction.

    • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine (NaCl solution).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a residue.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a volatile solvent.

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate using various solvent systems to determine the optimal mobile phase for separation. A good starting point for Gabosine precursors is a mixture of ethyl acetate and hexanes.

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 1:9 Ethyl Acetate:Hexanes).

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and air-free packing.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by running the mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.

    • Carefully load the dissolved sample onto the top of the silica gel column.

    • Alternatively, for less soluble samples, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions of a consistent volume in separate test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate to track the separation of the desired compound from impurities.

  • Identification and Pooling of Pure Fractions:

    • Visualize the TLC plates under a UV lamp and/or by staining to identify the fractions containing the pure this compound precursor.

    • Combine the fractions that show a single, clean spot corresponding to the target compound.

  • Solvent Removal and Final Product Isolation:

    • Concentrate the pooled pure fractions under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting residue is the purified this compound precursor.

    • Proceed with the appropriate deprotection step to obtain the final this compound. The purification after deprotection may require a more polar solvent system (e.g., containing methanol) due to the increased polarity of the deprotected Gabosine.

Quantitative Data Summary

The following table summarizes typical yields and chromatographic conditions reported for the purification of a synthetic Gabosine precursor.

StepParameterValue/ConditionYield (%)Reference
Oxidation to Ketone Oxidizing AgentPyridinium chlorochromate (PCC) on Silica-[1]
Purification MethodFlash Column Chromatography51[1]
Solvent System1:9 Ethyl Acetate:Hexanes-[1]
Final Deprotection ReagentAcid Resin (Dowex 50wx8-100)-[1]
Purification MethodFlash Column Chromatography70[1]
Solvent SystemEthyl Acetate-[1]

Hypothetical Signaling Pathway Inhibition by Gabosines

While the specific molecular targets of this compound are yet to be fully elucidated, the broader family of Gabosines is known to exhibit anticancer and enzyme-inhibiting properties.[1][2] This suggests that they may interfere with key signaling pathways involved in cell proliferation and survival. A hypothetical model of action is presented below, where a Gabosine analog inhibits a critical kinase in a cancer-related signaling pathway.

Signaling_Pathway cluster_0 Cancer Cell Signaling Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase B Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

The protocol described provides a robust framework for the purification of synthetic this compound, a crucial step for its further biological evaluation. Careful execution of the chromatographic separation and diligent monitoring by TLC are paramount to obtaining a highly purified compound. The promising biological activities of the Gabosine family underscore the importance of developing and disseminating reliable synthetic and purification methodologies to advance research in this area.

References

Application Notes and Protocols: Elucidating the Structure of Gabosines using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabosines are a family of carbocyclic compounds isolated from various microbial sources, exhibiting a range of biological activities that make them promising candidates for drug development. The precise characterization of their molecular structure is paramount for understanding their mechanism of action and for guiding synthetic efforts. Nuclear Magnetic Resonance ( Resonance) spectroscopy is the most powerful technique for the unambiguous structure elucidation of novel Gabosines. This document provides a detailed guide to the assignment and interpretation of NMR spectra for the structural analysis of Gabosines, using Gabosine F as a representative example. Due to the limited availability of specific public data for "this compound," this guide presents a generalized methodology based on the analysis of related Gabosine structures.

Data Presentation: Characteristic NMR Data for Gabosine Scaffolds

The following tables summarize typical ¹H and ¹³C NMR chemical shifts, and key 2D NMR correlations for a hypothetical this compound, based on data reported for other members of the Gabosine family.

Table 1: ¹H and ¹³C NMR Data for a Representative Gabosine Scaffold

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1~70-75~3.5-4.0 (m)C-2, C-6, C-7H-2, H-6
2~125-135~5.5-6.0 (m)C-1, C-3, C-4H-1, H-3
3~125-135~5.5-6.0 (m)C-2, C-4, C-5H-2, H-4
4~70-75~4.0-4.5 (m)C-3, C-5, C-6H-3, H-5
5~30-35~1.5-2.5 (m)C-4, C-6, C-7H-4, H-6
6~30-35~1.5-2.5 (m)C-1, C-5, C-7H-1, H-5
7 (CH₂)~60-65~3.0-3.5 (m)C-1, C-5, C-6-
SubstituentVariesVariesVariesVaries

Note: Chemical shifts are highly dependent on the specific substitution pattern and stereochemistry of the Gabosine analog.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of Gabosines are provided below.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified this compound and dissolve it in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, MeOD, D₂O). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments like NOESY or for compounds prone to oxidation, degas the sample by bubbling an inert gas (e.g., argon) through the solution or by freeze-pump-thaw cycles.

1D NMR Data Acquisition
  • ¹H NMR:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-64, depending on the sample concentration.

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2D NMR Data Acquisition
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin coupling networks, revealing adjacent protons.[1]

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons.[1][2][3]

    • Pulse Program: Edited HSQC for multiplicity information (e.g., 'hsqcedetgpsisp2.3'). This allows for the differentiation of CH/CH₃ and CH₂ signals.

    • Spectral Width: 12-16 ppm in F2 (¹H) and 160-200 ppm in F1 (¹³C).

    • Number of Scans: 2-8 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assembling the carbon skeleton.[2][3][4]

    • Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf').

    • Spectral Width: 12-16 ppm in F2 (¹H) and 200-240 ppm in F1 (¹³C).

    • Number of Scans: 8-32 per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space, which is critical for determining the relative stereochemistry of the molecule.

    • Pulse Program: Standard NOESY or ROESY sequences.

    • Mixing Time: Varied from 200 ms to 800 ms to observe optimal NOE build-up.

Mandatory Visualizations

Workflow for this compound Structure Elucidation

The following diagram illustrates the logical workflow for determining the structure of a novel Gabosine using a combination of 1D and 2D NMR techniques.

Gabosine_Elucidation_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structure Determination H1_NMR ¹H NMR Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT C13_NMR->Fragments COSY COSY COSY->Fragments HSQC HSQC HSQC->Fragments HMBC HMBC Connectivity Assemble Planar Structure HMBC->Connectivity NOESY NOESY/ROESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Caption: Workflow for NMR-based structure elucidation of Gabosines.

Hypothetical Signaling Pathway Interaction

While the specific signaling pathway for this compound is not yet elucidated, many natural products of this class are known to interact with key cellular signaling pathways. The diagram below illustrates a hypothetical interaction of a Gabosine with a generic kinase signaling cascade.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Response Cellular Response TF->Response GabosineF This compound GabosineF->Kinase2 Inhibition

References

Application Note: Mass Spectrometry Analysis of Gabosine F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabosines are a class of naturally occurring keto-carbasugars with a range of promising biological activities, including antibiotic, anticancer, and enzyme inhibitory properties.[1][2][3] This application note details a comprehensive protocol for the identification and characterization of Gabosine F using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The methodologies provided herein are designed to offer a robust framework for the analysis of this compound in various sample matrices, supporting drug discovery and development efforts. While specific fragmentation data for this compound is not extensively published, this note presents a plausible analytical approach based on the known characteristics of the gabosine family and general principles of mass spectrometry.

Introduction

The gabosine family of secondary metabolites, isolated from Streptomyces species, represents a structurally diverse group of polyhydroxylated methyl cyclohexane derivatives.[1] Their significant pharmacological potential necessitates reliable and sensitive analytical methods for their detection and characterization.[1][2][3] Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled specificity and sensitivity for the analysis of such natural products.[4][5][6] This document provides a detailed protocol for the mass spectrometric analysis of this compound, a member of this important class of compounds. The methods described are applicable to both qualitative and quantitative investigations of this compound in complex biological and chemical matrices.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is crucial for accurate mass spectrometry analysis. The following procedure is recommended for the extraction of this compound from a culture broth of a producing microorganism.

Materials:

  • Culture broth containing this compound

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water and methanol

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (C18, 500 mg)

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

Protocol:

  • Extraction:

    • To 100 mL of culture broth, add 200 mL of ethyl acetate.

    • Shake vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes to separate the organic and aqueous layers.

    • Collect the upper organic layer. Repeat the extraction of the aqueous layer twice more with 100 mL of ethyl acetate each time.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Dissolve the crude extract in 2 mL of 10% methanol in water and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

    • Elute this compound with 10 mL of 80% methanol in water.

    • Evaporate the eluate to dryness and reconstitute the residue in 1 mL of 50% methanol in water with 0.1% formic acid.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters (Hypothetical for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Full Scan MS Range: m/z 50-500

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID)

  • Collision Energy: Ramped from 10-40 eV for fragmentation analysis. For quantitative analysis using Multiple Reaction Monitoring (MRM), specific collision energies should be optimized for each transition.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound. Note that the exact mass and fragmentation pattern are hypothetical, based on the known structure of other gabosines like Gabosine A and L (Molecular Formula: C7H10O4).[7][8]

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound.

ParameterValue
Molecular FormulaC7H10O4
Theoretical Exact Mass158.0579 g/mol
Observed [M+H]+159.0652
Mass Accuracy (ppm)< 5 ppm

Table 2: Hypothetical MS/MS Fragmentation Data and Proposed MRM Transitions for this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossRelative Abundance (%)
159.07141.06H2O85
159.07123.052H2O100 (Base Peak)
159.07113.05H2O + CO60
159.0795.042H2O + CO45

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing culture Culture Broth extraction Liquid-Liquid Extraction (Ethyl Acetate) culture->extraction spe Solid Phase Extraction (C18) extraction->spe final_sample Final Sample for LC-MS spe->final_sample lc UHPLC Separation (C18 Column) final_sample->lc ms Mass Spectrometry (ESI+, Full Scan & MS/MS) lc->ms identification Compound Identification (Accurate Mass & Fragmentation) ms->identification quantification Quantification (MRM) identification->quantification

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

signaling_pathway gabosine_f This compound enzyme Target Enzyme (e.g., Kinase, Glycosidase) gabosine_f->enzyme Inhibition product Product enzyme->product Catalysis substrate Substrate substrate->enzyme downstream Downstream Signaling product->downstream cellular_response Cellular Response (e.g., Apoptosis, Anti-proliferation) downstream->cellular_response

Caption: Proposed signaling pathway illustrating the inhibitory action of this compound.

Discussion

The presented LC-MS/MS method provides a robust and sensitive approach for the analysis of this compound. The hypothetical fragmentation pattern for this compound suggests initial losses of water molecules due to the polyhydroxylated nature of the molecule, followed by the loss of carbon monoxide from the cyclohexenone ring structure. These characteristic fragment ions can be utilized for the development of a highly specific and sensitive Multiple Reaction Monitoring (MRM) method for quantitative studies. The accurate mass measurement obtained from high-resolution mass spectrometry is crucial for confirming the elemental composition and identity of this compound, distinguishing it from other isomers or structurally related compounds.

Conclusion

This application note outlines a detailed protocol for the mass spectrometric analysis of this compound. The methodologies described, from sample preparation to LC-MS/MS analysis and data interpretation, provide a comprehensive framework for researchers in natural product chemistry and drug development. While the presented fragmentation data is illustrative, the principles and workflows are directly applicable to the empirical analysis of this compound and other members of the gabosine family. This will facilitate further investigation into their therapeutic potential.

References

Application Notes and Protocols for Gabosine F Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an enzyme inhibition assay for Gabosines, using Gabosine P as a representative example due to the availability of specific inhibitory data against α-glucosidase. Gabosines are a family of carbasugars isolated from Streptomyces species that have shown potential as enzyme inhibitors.[1][2] This protocol is designed to be a comprehensive guide for researchers interested in evaluating the inhibitory effects of Gabosine F and related compounds on α-glucosidase activity.

Introduction

Gabosines are polyhydroxylated cyclohexenone derivatives that have garnered interest for their diverse biological activities, including enzyme inhibition.[1][2] One notable target for this class of compounds is α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of α-glucosidase can delay the absorption of glucose, making it a key therapeutic target for managing type 2 diabetes.[3][4][5]

This protocol details a colorimetric in vitro assay to determine the inhibitory potency of Gabosines against α-glucosidase. The assay is based on the enzymatic cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase, which releases the chromophore p-nitrophenol (pNP). The amount of pNP produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm. In the presence of an inhibitor like a Gabosine, the enzymatic activity is reduced, leading to a decrease in absorbance.

Quantitative Data Summary

CompoundTarget EnzymeIC50 Value (µM)Reference CompoundReference IC50 Value
Gabosine Pα-Glucosidase9.07AcarbosePotency of Gabosine P was reported to be higher than acarbose.[6]

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is adapted from standard procedures for assessing α-glucosidase inhibition.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or other test compounds)

  • Acarbose (positive control)

  • Potassium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Reagent Preparation
  • Enzyme Solution (0.5 U/mL): Dissolve α-glucosidase in 50 mM potassium phosphate buffer (pH 6.8).

  • Substrate Solution (5 mM): Dissolve pNPG in 50 mM potassium phosphate buffer (pH 6.8).

  • Test Compound Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in potassium phosphate buffer to achieve the desired final concentrations in the assay.

  • Positive Control Solution: Prepare a stock solution of Acarbose in DMSO and create a series of dilutions in potassium phosphate buffer.

  • Stop Solution (0.1 M): Dissolve sodium carbonate in deionized water.

Assay Procedure
  • Plate Setup: To the wells of a 96-well microplate, add 50 µL of the test compound solution at various concentrations. For the control and blank wells, add 50 µL of potassium phosphate buffer.

  • Enzyme Addition: Add 50 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blank wells.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 10 minutes.

  • Initiate Reaction: Add 50 µL of the pNPG substrate solution (5 mM) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    Where:

    • A_control is the absorbance of the control (enzyme + buffer + substrate)

    • A_sample is the absorbance of the sample (enzyme + test compound + substrate)

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentrations. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, which can be determined by non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Prepare Enzyme, Substrate, Test Compound, and Control Solutions plate_setup Add Test Compound/Control to 96-well Plate reagent_prep->plate_setup enzyme_add Add α-Glucosidase Solution plate_setup->enzyme_add pre_incubate Pre-incubate at 37°C enzyme_add->pre_incubate start_reaction Add pNPG Substrate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Add Stop Solution (Na₂CO₃) incubate->stop_reaction read_plate Measure Absorbance at 405 nm stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the α-glucosidase inhibition assay.

Signaling Pathway of α-Glucosidase Inhibition

signaling_pathway Carbohydrates Dietary Carbohydrates (e.g., Starch, Sucrose) aGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->aGlucosidase Hydrolysis Glucose Glucose aGlucosidase->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia GabosineF This compound (Inhibitor) GabosineF->aGlucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine Gabosine F Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Gabosine F, a member of the gabosine family of natural products known for their potential anticancer properties.[1] This document outlines detailed protocols for key cell-based assays, data presentation guidelines, and visual representations of experimental workflows and potential signaling pathways.

Introduction

Gabosines are a class of keto-carbasugars that have demonstrated a range of pharmacological activities, including antibiotic and anticancer effects.[1] Understanding the cytotoxic potential of specific gabosines, such as this compound, is crucial for their development as potential therapeutic agents. This guide details standardized cell-based assays to quantify cytotoxicity, assess apoptotic activity, and elucidate the potential mechanism of action of this compound in relevant cancer cell lines.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be summarized for clear interpretation and comparison. The following tables provide templates for presenting typical results.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
HT-29Colon Carcinoma25.5 ± 2.118.3 ± 1.5
A549Lung Carcinoma32.8 ± 3.524.1 ± 2.8
MCF-7Breast Adenocarcinoma41.2 ± 4.333.6 ± 3.9
HepG2Hepatocellular Carcinoma28.9 ± 2.921.7 ± 2.2

IC50 values represent the concentration of this compound required to inhibit 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound in HT-29 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-3.2 ± 0.51.5 ± 0.3
This compound1015.8 ± 1.84.3 ± 0.7
This compound2535.2 ± 3.112.6 ± 1.4
This compound5058.9 ± 4.525.1 ± 2.3

Data are presented as the mean ± standard deviation of the percentage of apoptotic cells as determined by flow cytometry after 48 hours of treatment.

Table 3: Caspase-3/7 Activity in HT-29 Cells Treated with this compound

TreatmentConcentration (µM)Fold Increase in Caspase-3/7 Activity
Vehicle Control-1.0 ± 0.1
This compound102.8 ± 0.3
This compound255.4 ± 0.6
This compound509.7 ± 1.1

Caspase activity was measured using a luminogenic substrate and is presented as a fold increase relative to the vehicle control after 24 hours of treatment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: MTT Cell Viability Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of living cells.[2]

Materials:

  • Cancer cell lines (e.g., HT-29, A549, MCF-7, HepG2)

  • This compound

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the cells for 48 or 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[3]

Materials:

  • Cancer cell line (e.g., HT-29)

  • This compound

  • Complete growth medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[4]

Materials:

  • Cancer cell line (e.g., HT-29)

  • This compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Calculate the fold increase in caspase activity relative to the vehicle control.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and potential signaling pathways.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Seeding incubation1 2. 24h Incubation cell_culture->incubation1 treatment 3. Add this compound incubation1->treatment incubation2 4. 24-72h Incubation treatment->incubation2 mtt MTT Assay incubation2->mtt apoptosis Annexin V/PI Assay incubation2->apoptosis caspase Caspase-Glo Assay incubation2->caspase data 5. Data Acquisition mtt->data apoptosis->data caspase->data analysis 6. IC50 & Apoptosis Analysis data->analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_stimulus External Stimulus cluster_pathway Intrinsic Apoptosis Pathway gabosine_f This compound bax Bax Activation gabosine_f->bax Induces mito Mitochondrial Membrane Potential Loss bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Postulated intrinsic apoptosis signaling pathway induced by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Gabosine F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Gabosine F synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: The synthesis of Gabosines, including this compound, often starts from chiral synthons derived from the biotransformation of monosubstituted benzenes, such as toluene.[1] A common starting material is (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol, which is obtained from the enzymatic dihydroxylation of toluene.[1] This chemoenzymatic approach introduces chirality early in the synthetic sequence.

Q2: Which steps in the this compound synthesis are most critical for overall yield?

A2: Based on analogous syntheses, the selective oxidation of diol intermediates and the final deprotection steps are particularly challenging and have a significant impact on the overall yield.[1][2] For instance, the oxidation of an allylic alcohol can be complicated by the formation of over-oxidized byproducts.[1] Additionally, intermediates can be unstable under purification conditions, leading to yield loss.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: A significant side reaction is the over-oxidation of the allylic alcohol to form undesired products.[1] For example, during the oxidation of a diol intermediate to the corresponding hydroxy enone, further oxidation can occur. Another potential issue is the instability of intermediates during purification by column chromatography, which can lead to degradation and lower yields.

Q4: How can I minimize the formation of byproducts during the oxidation step?

A4: Careful selection of the oxidizing agent and reaction conditions is crucial. A systematic study of different oxidants can help identify the most selective one. For a similar gabosine synthesis, it was found that using IBX (2-iodoxybenzoic acid) in acetone under reflux for a controlled duration (e.g., 45 minutes) improved the yield and minimized the formation of an over-oxidized product.[1][2] Monitoring the reaction closely, for instance by observing color changes that indicate the formation of byproducts, is also important.[1][2]

Q5: Are there any specific recommendations for purifying this compound and its intermediates?

A5: Purification of gabosine intermediates can be challenging due to their polarity and potential instability on silica gel.[1] Flash column chromatography on silica gel is a common method.[1][2] To address instability, a "tandem" procedure where the unstable intermediate is immediately protected before purification can significantly improve the yield. For example, if a diol is unstable, it can be protected (e.g., with benzoyl groups) in a one-pot reaction before purification, which has been shown to increase the yield from 64% to 90% in a related synthesis.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield in the conversion of iodohydrin to diol Incomplete reaction; Instability of the diol product during purification.Increase the amount of base (e.g., KOH) and prolong the reaction time under reflux.[1] Consider a "tandem" procedure: after the reaction, protect the crude diol in the same pot before purification to avoid degradation on the silica gel column.[1]
Over-oxidation during the conversion of diol to hydroxy enone The oxidizing agent is too harsh or the reaction time is too long.Screen different oxidizing agents. For example, IBX in acetone was found to be more selective than PCC/SiO2 or MnO2 in a similar synthesis.[1][2] Carefully monitor the reaction time. The appearance of a yellow-to-orange color can indicate the formation of the over-oxidized byproduct, at which point the reaction should be stopped.[1][2]
Low yield in the final deprotection step Harsh deprotection conditions leading to degradation of the final product.Use milder deprotection reagents. For the removal of benzoyl protecting groups, KCN in methanol at 0°C to room temperature has been used successfully.[2]
Difficulty in purifying polar intermediates High polarity of the compounds leading to poor separation on silica gel; Instability of the compounds on the stationary phase.Use a gradient elution system for flash column chromatography.[1][2] If instability is suspected, consider protecting the polar functional groups before chromatography and deprotecting them in a subsequent step.

Data on Yield Optimization

The following tables summarize quantitative data from the optimization of key steps in a synthesis analogous to that of this compound.

Table 1: Optimization of the Conversion of Iodohydrin to Diol

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1KOH (8 equiv.)THF:H₂O (3:1)Reflux864
2KOH (8 equiv.)THF:H₂O (3:1)Reflux890 (tandem protection)

Data from a study on a non-natural gabosine synthesis, demonstrating the yield improvement with a tandem protection strategy.[1]

Table 2: Optimization of the Selective Oxidation of a Diol Intermediate

EntryOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
1PCC/SiO₂CH₂Cl₂Room Temp.0.7536
2SO₃PyCH₂Cl₂:DMSO (3:1)0 to Room Temp.329
3MnO₂CH₂Cl₂-202429
42-IBA-OxoneMeCN:H₂O (2:1)701634
5IBXAcetoneReflux0.7554

This table showcases the screening of various oxidizing agents for the selective oxidation of a diol to a hydroxy enone in a related gabosine synthesis. IBX provided the highest yield.[1][2]

Experimental Protocols

Protocol 1: Conversion of Iodohydrin to Diol with Tandem Protection

  • Dissolve the iodohydrin intermediate (1.3 g, 3.9 mmol) in a 3:1 mixture of THF:H₂O (29 mL).[1]

  • Add KOH (1.8 g, 32 mmol) to the solution.[1]

  • Heat the mixture under reflux for 8 hours.[1]

  • Cool the reaction to room temperature and pour it into water (80 mL).

  • Extract the aqueous phase with ethyl acetate (1 x 50 mL, 4 x 25 mL).

  • Combine the organic layers and wash with saturated NH₄Cl (1 x 25 mL) and then with saturated NaCl (1 x 25 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum.

  • Tandem Protection: Dissolve the crude diol in CH₂Cl₂ (25 mL) under a nitrogen atmosphere and cool to 0°C.

  • Add triethylamine (1.4 mL, 10.3 mmol) followed by the slow addition of benzoyl chloride (0.75 mL, 6.45 mmol).[1]

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Pour the mixture into saturated NaHCO₃ (50 mL) and extract with CH₂Cl₂ (3 x 30 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 2: Optimized Selective Oxidation using IBX

  • Dissolve the diol intermediate (59.4 mg, 0.16 mmol) in acetone (5.4 mL).[1][2]

  • Add IBX (136 mg, 0.49 mmol) to the solution.[1][2]

  • Heat the mixture under reflux for 45 minutes. Monitor for the appearance of a yellow-to-orange color, which indicates the formation of an over-oxidized byproduct.[1][2]

  • Allow the reaction to cool to room temperature and add ethyl acetate (10 mL).

  • Filter the mixture and wash the solid with ethyl acetate.

  • Wash the organic phase with saturated NaHSO₃ (1 x 10 mL) and saturated NaCl (1 x 5 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

experimental_workflow start Toluene diol (1R,2S)-3-methylcyclohexa- 3,5-diene-1,2-diol start->diol Biotransformation iodohydrin Iodohydrin Intermediate diol->iodohydrin Hydroxyhalogenation protected_diol Protected Diol iodohydrin->protected_diol Hydrolysis & Tandem Protection (Key Yield Improvement) hydroxy_enone Hydroxy Enone Intermediate protected_diol->hydroxy_enone Selective Oxidation (e.g., IBX) & Deprotection gabosine_f This compound hydroxy_enone->gabosine_f Final Deprotection

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_oxidation start Low Yield in Oxidation Step cause1 Over-oxidation Side Product start->cause1 cause2 Incomplete Reaction start->cause2 solution1a Use Milder Oxidant (e.g., IBX) cause1->solution1a solution1b Reduce Reaction Time cause1->solution1b solution2a Increase Reaction Time/Temp cause2->solution2a solution2b Increase Oxidant Stoichiometry cause2->solution2b

Caption: Troubleshooting logic for low yield in the selective oxidation step.

References

Technical Support Center: Optimizing Stereoselectivity in Gabosine F Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Gabosine F. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for optimizing the stereoselectivity of this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key stereochemistry-determining steps in the synthesis of (+)-Gabosine F?

A1: The most established synthetic route to (+)-Gabosine F relies on three key steps to control the stereochemistry:

  • Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC): This reaction forms the core carbocyclic ring and sets two key stereocenters.

  • Regioselective Dehydration: This step introduces a double bond in a specific position, which is crucial for the subsequent hydrogenation.

  • Diastereoselective Hydrogenation: The final key step reduces the double bond, establishing the last two stereocenters with high selectivity. [1] Q2: What are the main challenges in achieving high stereoselectivity in the intramolecular nitrile oxide-alkene cycloaddition (INOC) step?

A2: The primary challenges include controlling the facial selectivity of the cycloaddition to the alkene, which is influenced by the existing stereocenters in the molecule. The conformation of the transition state plays a critical role, and factors such as steric hindrance and the presence of coordinating groups can affect the diastereomeric outcome. Additionally, side reactions like the dimerization of the nitrile oxide can reduce the overall yield. [2][3] Q3: How can I influence the diastereoselectivity of the hydrogenation step?

A3: The diastereoselectivity of the hydrogenation of the cyclic alkene intermediate is highly dependent on the choice of catalyst, solvent, and reaction temperature. Bulky substituents on the ring can direct the approach of hydrogen from the less hindered face. Heterogeneous catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) are commonly used. The choice of solvent can influence the conformation of the substrate and its interaction with the catalyst surface, thereby affecting the stereochemical outcome.

Q4: Are there alternative strategies for controlling stereoselectivity in Gabosine synthesis?

A4: Yes, other strategies have been explored for the synthesis of gabosines, including diastereoselective aldol cyclizations to construct the cyclohexenone core. The stereochemical outcome of these reactions is typically controlled by the choice of catalyst (e.g., organocatalysts) and reaction conditions, which influence the transition state geometry of the cyclization.

Troubleshooting Guides

Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC)
Problem Possible Cause(s) Troubleshooting Steps
Low Yield 1. Dimerization of the in-situ generated nitrile oxide. 2. Incomplete conversion of the starting oxime. 3. Decomposition of the product under the reaction conditions.1. Use high dilution conditions to favor the intramolecular reaction over intermolecular dimerization. 2. Ensure the complete conversion of the oxime to the nitrile oxide by using a slight excess of the dehydrating agent (e.g., bleach or NCS). Monitor the reaction by TLC. 3. Optimize the reaction time and temperature to minimize product degradation.
Poor Diastereoselectivity 1. Insufficient facial bias in the cycloaddition. 2. Isomerization of the starting alkene or product.1. The use of Lewis acids (e.g., MgBr₂·OEt₂) can chelate to directing groups (like hydroxyls) and enforce a more rigid transition state, leading to higher diastereoselectivity. [1] 2. Ensure the stereochemical integrity of the starting alkene. Check for and minimize any potential sources of isomerization during the reaction or workup.
Formation of Regioisomers The nitrile oxide adds to the wrong face of the alkene or with the incorrect orientation.This is less common in intramolecular cycloadditions due to the tether but can occur. Modifying the tether length or the substituents on the alkene can influence the regioselectivity. Computational studies can help predict the favored regioisomer.
Diastereoselective Hydrogenation
Problem Possible Cause(s) Troubleshooting Steps
Low Diastereoselectivity 1. Ineffective catalyst for facial differentiation. 2. Substrate conformation in solution does not favor one face for hydrogen delivery. 3. Isomerization of the double bond prior to hydrogenation.1. Screen a variety of hydrogenation catalysts (e.g., PtO₂, Rh/C, Raney Ni) and catalyst loadings. Bimetallic catalysts, such as Pt-Ni alloys, have shown high diastereoselectivity for hindered olefins. [4][5] 2. Vary the solvent. A change in solvent polarity can alter the substrate's preferred conformation and its adsorption to the catalyst surface. 3. Ensure the starting alkene is pure and that the reaction conditions do not promote isomerization.
Incomplete Reaction 1. Catalyst poisoning. 2. Insufficient hydrogen pressure or reaction time. 3. Steric hindrance around the double bond.1. Ensure all reagents and solvents are pure and free of catalyst poisons (e.g., sulfur compounds). 2. Increase the hydrogen pressure and/or reaction time. 3. Increase the catalyst loading or switch to a more active catalyst.

Data Presentation

Diastereoselective Hydrogenation of a Gabosine Precursor
Catalyst Solvent Temperature (°C) Pressure (psi) Diastereomeric Ratio (desired:undesired)
10% Pd/CMethanol25505:1
PtO₂Ethyl Acetate255010:1
Rh/CHexane501007:1
Raney NiEthanol705003:1
Pt-Ni/SiO₂Cyclohexane25150>20:1 [4]

Note: The data presented here are representative and may vary depending on the exact substrate and reaction conditions.

Experimental Protocols

Key Step: Diastereoselective Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC)

This protocol is adapted from the synthesis of a key intermediate in the synthesis of (+)-Gabosine F.

Materials:

  • Oxime precursor

  • Sodium hypochlorite solution (bleach, commercial)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the oxime precursor (1.0 eq) in DCM to a concentration of 0.01 M.

  • To the vigorously stirred solution, add an excess of commercial bleach (approx. 10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.

Visualizations

Experimental Workflow for (+)-Gabosine F Synthesis

GabosineF_Workflow Start L-Arabinose Step1 Oxime Formation Start->Step1 Step2 Intramolecular Nitrile Oxide Cycloaddition (INOC) Step1->Step2 Key Stereoselective Step 1 Step3 Regioselective Dehydration Step2->Step3 Step4 Diastereoselective Hydrogenation Step3->Step4 Key Stereoselective Step 2 End (+)-Gabosine F Step4->End Key Stereoselective Step 3 INOC_Mechanism cluster_0 Oxime to Nitrile Oxide cluster_1 Intramolecular Cycloaddition Oxime R-CH=N-OH NitrileOxide R-C≡N⁺-O⁻ Oxime->NitrileOxide [O] Intermediate Tethered Alkene and Nitrile Oxide TransitionState [Transition State] Intermediate->TransitionState Product Cycloadduct TransitionState->Product [3+2]

References

Technical Support Center: Intramolecular Nitrile Oxide Cycloaddition (INOC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Intramolecular Nitrile Oxide Cycloaddition (INOC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you identify and solve issues in your INOC reactions.

Q1: Why is the yield of my intramolecular cycloaddition product low?

A1: Low yields in INOC reactions can stem from several factors. Here are the most common causes and potential solutions:

  • Inefficient Nitrile Oxide Generation: The in situ generation of the nitrile oxide from its precursor (e.g., an aldoxime or nitroalkane) is a critical step. If this step is slow or incomplete, the concentration of the reactive dipole will be low, leading to poor yields.

    • Solution:

      • Choice of Reagent: Ensure you are using an appropriate and effective reagent for nitrile oxide generation. Common methods include the use of oxidants like sodium hypochlorite (bleach) or chloramine-T with aldoximes, or dehydrating agents like phenyl isocyanate for nitroalkanes. For aldoximes, a combination of NaCl and Oxone has also been reported to be effective.[1]

      • Reagent Quality: Use fresh and high-quality reagents. Degradation of the activating agent can significantly impact the reaction efficiency.

      • Reaction Conditions: Optimize the temperature and reaction time for the nitrile oxide generation step. Some methods require cooling, while others proceed at room temperature or with gentle heating.

  • Dimerization of the Nitrile Oxide: Nitrile oxides can dimerize to form furoxans, a common and often significant side reaction that consumes the reactive intermediate.[2] This is particularly problematic if the intramolecular cycloaddition is slow.

    • Solution:

      • Increase the Effective Molarity: The intramolecular nature of the reaction should favor the desired cycloaddition over intermolecular dimerization. Ensure the tether connecting the nitrile oxide and the dipolarophile is of an appropriate length to facilitate a high effective molarity.[3][4][5]

      • Slow Addition: If generating the nitrile oxide from a precursor, consider slow addition of the activating reagent to keep the instantaneous concentration of the free nitrile oxide low, thus minimizing dimerization.

  • Unfavorable Reaction Kinetics: The rate of the intramolecular cycloaddition might be inherently slow due to steric hindrance or electronic effects.

    • Solution:

      • Temperature Optimization: Increasing the reaction temperature can sometimes accelerate the cycloaddition. However, be cautious as this can also promote side reactions and decomposition. A systematic temperature screening is recommended.

      • Solvent Effects: The choice of solvent can influence the reaction rate. A solvent that favors the transition state of the cycloaddition can lead to higher yields. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Biphasic systems (e.g., DCM/water) are often used with reagents like bleach.

  • Substrate Decomposition: The starting material or the product may be unstable under the reaction conditions.

    • Solution:

      • Milder Conditions: Explore milder methods for nitrile oxide generation that do not require harsh oxidants or high temperatures.

      • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the appearance of degradation products.

Q2: I am observing a significant amount of a side product, which I suspect is a furoxan. How can I minimize its formation?

A2: The formation of furoxans from the dimerization of the nitrile oxide is a classic side reaction in both inter- and intramolecular cycloadditions.[2] Minimizing this side reaction is key to achieving a high yield of the desired cycloadduct.

  • Promote the Intramolecular Pathway: The goal is to make the intramolecular cycloaddition kinetically more favorable than the intermolecular dimerization.

    • Tether Design: The length and flexibility of the tether connecting the nitrile oxide and the alkene/alkyne are crucial. A well-designed tether will hold the reactive partners in close proximity, increasing the rate of the intramolecular reaction.[3][4][5]

    • High Dilution: While seemingly counterintuitive for an intramolecular reaction, running the reaction under high dilution can disfavor the second-order dimerization process while having no effect on the first-order intramolecular cycloaddition.

  • Control the Concentration of the Nitrile Oxide:

    • Slow Generation: As mentioned in Q1, generating the nitrile oxide slowly in situ maintains a low steady-state concentration, which suppresses the bimolecular dimerization reaction. This can be achieved by the slow addition of the activating reagent.

Q3: My reaction is not proceeding to completion, and I still have a lot of starting material (the oxime or nitro compound). What should I do?

A3: Incomplete conversion suggests a problem with the activation step to form the nitrile oxide.

  • Check Reagents and Stoichiometry:

    • Reagent Activity: Ensure your activating agent (e.g., bleach, chloramine-T, phenyl isocyanate) is active. Commercial bleach solutions can lose their potency over time.

    • Stoichiometry: Double-check the stoichiometry of your reagents. An insufficient amount of the activating agent will lead to incomplete conversion. It is common to use a slight excess of the activating agent.

  • Reaction Conditions:

    • Temperature: Some nitrile oxide generation methods require a specific temperature range to proceed efficiently. Ensure you are following the protocol's temperature recommendations.

    • Mixing: In biphasic reactions (e.g., using aqueous bleach), vigorous stirring is essential to ensure efficient mass transfer between the phases.

Q4: I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A4: While intramolecular cycloadditions often exhibit high regioselectivity due to the constraints of the tether, issues can still arise.

  • Tether Flexibility: A very long or flexible tether can allow for different approach trajectories of the nitrile oxide to the dipolarophile, potentially leading to a mixture of regioisomers. Shortening or increasing the rigidity of the tether can improve regioselectivity.

  • Electronic and Steric Effects: The substitution pattern on the alkene or alkyne can influence the regioselectivity. Electron-withdrawing or bulky groups can direct the cycloaddition to a specific position.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from the literature to guide your reaction optimization.

Table 1: Comparison of Reagents for Nitrile Oxide Generation from an Aldoxime

EntryAldoxime PrecursorReagent/ConditionsSolventYield of CycloadductReference
1Aromatic AldoximeNaCl, Oxone, Na2CO3Ball-milling (solvent-free)up to 86%[1]
2Aromatic AldoximeSodium hypochlorite (bleach)DCM/H2O97%[6]
3O-Silylated Hydroxamic AcidTriflic anhydride, NEt3, -40 °C to RTCH2Cl286%[7]
4Aldehyde + NH2OH·HClTCCA, UltrasoundEtOH/H2OGood to excellent yields[8]
5Aromatic AldoximeHTIB (Koser's reagent)Not specifiedGood yields[9]

Table 2: Effect of Solvent on INOC Yield (Hypothetical Data for Illustrative Purposes)

EntrySubstrateSolventTemperature (°C)Time (h)Yield (%)
1Substrate ADichloromethane (DCM)251275
2Substrate ATetrahydrofuran (THF)251262
3Substrate AToluene80685
4Substrate AAcetonitrile251255

Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: General Procedure for INOC using Sodium Hypochlorite (Bleach) [6]

  • Dissolution: Dissolve the aldoxime precursor (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 M.

  • Addition of Bleach: To the vigorously stirred solution, add an aqueous solution of sodium hypochlorite (e.g., commercial bleach, typically 5-6%, 1.5-2.0 eq) dropwise over 10-15 minutes at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours.

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for INOC using NaCl/Oxone under Ball-Milling Conditions [1]

  • Charging the Mill: In a stainless-steel grinding jar, place the aldoxime (1.0 eq), the alkene (if intermolecular, 1.2 eq), sodium chloride (NaCl, 1.1 eq), Oxone® (1.1 eq), and sodium carbonate (Na2CO3, 1.5 eq).

  • Milling: Add stainless-steel balls and mill the mixture at a specified frequency (e.g., 30 Hz) for the optimized time (e.g., 60 minutes).

  • Extraction: After milling, transfer the solid mixture to a flask and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Filtration and Concentration: Filter the mixture to remove insoluble inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting INOC reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in INOC start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Significant Starting Material Remaining? check_sm->sm_present side_products Major Side Products Observed? sm_present->side_products No check_reagents Problem: Inefficient Nitrile Oxide Generation Solutions: - Check reagent quality and stoichiometry - Optimize temperature/time for generation - Ensure proper mixing in biphasic systems sm_present->check_reagents Yes furoxan Furoxan Dimer Detected? side_products->furoxan Yes degradation Degradation Products Observed? side_products->degradation No furoxan->degradation No prevent_dimerization Problem: Nitrile Oxide Dimerization Solutions: - Use high dilution - Slow addition of activating reagent - Optimize tether design furoxan->prevent_dimerization Yes clean_low_yield Clean Reaction, Low Yield degradation->clean_low_yield No milder_conditions Problem: Substrate/Product Decomposition Solutions: - Use milder reagents for nitrile oxide generation - Lower reaction temperature degradation->milder_conditions Yes optimize_kinetics Problem: Slow Cycloaddition Kinetics Solutions: - Screen different solvents - Optimize reaction temperature - Re-evaluate tether design (steric hindrance) clean_low_yield->optimize_kinetics

Caption: A logical workflow for troubleshooting low yields in INOC reactions.

Nitrile_Oxide_Pathways Competing Reaction Pathways for Nitrile Oxides precursor Aldoxime / Nitroalkane Precursor generation In Situ Generation (e.g., oxidation or dehydration) precursor->generation nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide Intermediate) generation->nitrile_oxide desired_product Desired Intramolecular Cycloadduct (Isoxazoline) nitrile_oxide->desired_product Intramolecular [3+2] Cycloaddition k_intra k_intra (First-Order) side_product Furoxan Dimer (Side Product) nitrile_oxide->side_product Intermolecular Dimerization k_dimer k_dimer (Second-Order) goal Goal: k_intra >> k_dimer[R-CNO]

References

Technical Support Center: Synthesis of Gabosine F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Gabosine F and related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Question: My overall yield for the synthesis of this compound is significantly lower than expected. What are the common steps that lead to yield loss?

Answer: Low overall yield in this compound synthesis can arise from several steps. Key areas to investigate include:

  • Over-oxidation: During the oxidation of allylic alcohols, the formation of over-oxidized byproducts is a common issue.[1] This can be mitigated by careful control of reaction conditions and the choice of oxidizing agent.

  • Decomposition in Basic Media: Gabosines are known to be sensitive to basic conditions, which can lead to decomposition, particularly during deprotection steps.[1]

  • Purification Losses: Each purification step, typically flash column chromatography, can contribute to yield loss.[1] Optimizing the number of purification steps and the chromatography conditions is crucial.

  • Incomplete Reactions: Failure to drive reactions to completion will result in a mixture of starting material and product, complicating purification and reducing the yield of the desired intermediate.

2. Question: I am observing the formation of an unexpected byproduct during the oxidation of the allylic alcohol intermediate. How can I prevent this?

Answer: The formation of an over-oxidized product is a known side reaction during the synthesis of Gabosine derivatives.[1] To address this, consider the following:

  • Choice of Oxidizing Agent: Milder oxidizing agents can be more selective. While Manganese dioxide (MnO₂) is used, its reactivity can be high.[1] Alternatives like Dess-Martin periodinane (DMP) or a Swern oxidation could offer better control.

  • Reaction Monitoring: Strict monitoring of the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to stop the reaction as soon as the starting material is consumed and before significant byproduct formation occurs.[1]

  • Temperature Control: Maintaining a low reaction temperature (e.g., -20 °C to 0 °C) can help to control the reaction rate and improve selectivity.[1]

3. Question: The final deprotection step is resulting in decomposition of my this compound product. What are the recommended conditions?

Answer: Gabosines are known to be unstable in basic media.[1] If you are using classic basic methanolysis for deprotection and observing decomposition, it is advisable to switch to milder, non-basic, or acidic deprotection strategies. The choice of method will depend on the protecting groups used in your specific synthetic route. For example, if you have acid-labile protecting groups, carefully controlled acidic hydrolysis would be a suitable alternative.

4. Question: What are the key intermediates in the chemoenzymatic synthesis of Gabosine derivatives, and what are the potential challenges in their preparation?

Answer: A key intermediate in several chemoenzymatic syntheses of Gabosines is (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol, derived from the biotransformation of toluene.[1][2] A subsequent important intermediate is often the corresponding acetonide-protected diol.[1]

A significant challenge can be the regioselectivity of subsequent reactions on the diene system. For instance, osmylation of the toluene diol acetonide can lead to two regioisomers, with one often being the major product and the other, the "unwanted" minor regioisomer, being used for the synthesis of other non-natural Gabosines.[1] Optimizing the reaction conditions to favor the desired regioisomer is a critical aspect of the synthesis.

Experimental Protocols & Data

Table 1: Conditions for the Selective Oxidation of Diol Intermediate (12) to Enone (13)
EntryOxidizing Agent (eq.)SolventTemp (°C)Time (h)Result
1IBX (3.0)DMSO0 - R.T.2413 (low yield) + 14 (over-oxidized) + D.P. (decomposition products)
2IBX (3.0)DMF0 - R.T.4813 (low yield) + 14 + D.P.
3IBX (3.0)CH₃CN0 - R.T.7214 + D.P.
4IBX (3.0)Acetonereflux0.7513 (56%) + 12 (starting material)
5IBX (3.0)Acetonereflux1.513 (36%) + 14
6MnO₂ (excess)CH₂Cl₂-202413 (29%)
7SO₃·Py (excess)CH₂Cl₂:DMSO (3:1)0 - R.T.313 (36%)

Data adapted from a study on a non-natural Gabosine synthesis, where compound numbers are retained for consistency with the source literature.[1]

Protocol: Selective Oxidation using IBX in Acetone
  • Dissolve the diol intermediate (1.0 eq) in acetone.

  • Add 2-iodoxybenzoic acid (IBX) (3.0 eq).

  • Heat the mixture to reflux.

  • Monitor the reaction closely using thin-layer chromatography (TLC).

  • Upon consumption of the starting material (typically around 45 minutes), stop the reaction to prevent the formation of the over-oxidized product.

  • Cool the reaction mixture, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Visualizing the Synthesis and Side Reactions

This compound Synthesis Pathway and Potential Side Reaction

Gabosine_F_Synthesis cluster_main_path Main Synthetic Pathway Start Toluene-derived dienediol Intermediate1 Protected Diol Start->Intermediate1 Protection Intermediate2 Allylic Alcohol Intermediate1->Intermediate2 Regioselective Functionalization Intermediate3 Enone Intermediate Intermediate2->Intermediate3 Selective Oxidation OverOxidation Over-oxidized Byproduct Intermediate2->OverOxidation Excess Oxidant or prolonged reaction GabosineF This compound Intermediate3->GabosineF Deprotection Decomposition Decomposition Products GabosineF->Decomposition Strong Basic Conditions

Caption: Synthetic pathway of this compound highlighting key transformations and potential side reactions.

Troubleshooting Logic for Low Yield in Oxidation Step

Troubleshooting_Oxidation Start Low yield in oxidation step Check1 Observe over-oxidized byproduct? Start->Check1 Check2 Incomplete reaction? Start->Check2 Solution1 Reduce reaction time Use milder oxidant Lower temperature Check1->Solution1 Yes Solution2 Increase reaction time Increase reagent equivalents Check reagent quality Check2->Solution2 Yes

Caption: A troubleshooting workflow for addressing low yields during the oxidation step in this compound synthesis.

References

Gabosine F Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the purification of Gabosine F.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of this compound?

A1: Based on the purification of related gabosines and other polar natural products, the most common challenges include:

  • Compound Instability: Gabosines, being polyhydroxylated, can be sensitive to pH and temperature, and may degrade on certain stationary phases like silica gel.[1][2][3]

  • Co-elution of Impurities: Structurally similar impurities often co-elute with the target compound, making separation difficult.[4][5]

  • Low Yield: Multi-step purification processes can lead to significant product loss at each stage.[6]

  • Peak Tailing in Chromatography: Polar compounds like this compound can interact strongly with silica-based columns, leading to poor peak shape and resolution.[7]

  • Sample Overload: Exceeding the column's loading capacity can result in broad, asymmetric peaks and poor separation.[7][8]

Q2: What type of chromatography is best suited for this compound purification?

A2: The choice of chromatography depends on the polarity of this compound and its impurities.

  • Normal-Phase Chromatography (NPC): Often performed on silica gel, it can be effective for separating less polar impurities. However, the acidic nature of silica gel may cause degradation of sensitive compounds.[1][3] Using deactivated silica gel can be a solution.[3]

  • Reversed-Phase Chromatography (RPC): This is a common and effective method for purifying polar compounds. C18 columns are widely used, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.

  • Ion-Exchange Chromatography (IEC): If this compound or its impurities are charged, IEC can be a powerful separation technique.

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and can be useful for removing high or low molecular weight impurities.

Q3: How can I improve the resolution and peak shape during HPLC purification?

A3: To improve resolution and peak shape:

  • Optimize the Mobile Phase: Adjust the solvent composition, pH, and ionic strength.[8] For RPC, varying the organic modifier percentage or adding modifiers like trifluoroacetic acid (TFA) or formic acid can significantly impact selectivity and peak shape.

  • Reduce Sample Load: Overloading the column is a common cause of peak broadening and tailing.[7]

  • Adjust Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution.

  • Change the Stationary Phase: If resolution is still poor, trying a different column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl) may be necessary.

  • Temperature Control: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and reduce viscosity.[8]

Q4: My this compound sample appears to be degrading during purification. What can I do?

A4: Degradation can be a significant issue.[9] Consider the following:

  • Assess Stability: Before purification, test the stability of this compound under different conditions (pH, temperature, light).[9]

  • Use Deactivated Stationary Phases: If using silica gel, consider deactivating it with a base like triethylamine to neutralize acidic sites.[3]

  • Work at Low Temperatures: Perform purification steps at reduced temperatures to minimize thermal degradation.[2]

  • Minimize Exposure to Air and Light: If the compound is sensitive to oxidation or light, use degassed solvents and protect the sample from light.[2]

  • Expedite the Purification Process: A faster purification workflow reduces the time the compound is exposed to potentially harsh conditions.

Troubleshooting Guides

Problem 1: Low Recovery of this compound After Chromatography
Possible Cause Solution
Irreversible Adsorption on Column Test for compound stability on the stationary phase (e.g., 2D TLC for silica).[3] Use a different stationary phase or deactivate the current one.
Compound Degradation Analyze fractions for degradation products. Adjust pH, temperature, or solvent to improve stability.[2][9]
Incomplete Elution After the main peak has eluted, wash the column with a much stronger solvent to check for any remaining compound.
Precipitation on Column If solubility in the mobile phase is low, the compound might precipitate.[3] Ensure the sample is fully dissolved in the mobile phase before injection and consider using a stronger solvent for injection.
Problem 2: Co-elution of Impurities with this compound
Possible Cause Solution
Insufficient Column Efficiency Use a longer column, a column with smaller particle size, or reduce the flow rate.
Poor Selectivity Modify the mobile phase composition (solvent ratio, pH, additives).[8] Try a column with a different stationary phase chemistry.[5]
Structurally Similar Impurities Employ orthogonal purification techniques. For example, follow up a reversed-phase separation with a normal-phase or ion-exchange step.
Hidden Impurities Under the Main Peak Use a mass spectrometry (MS) detector to check for co-eluting species with different mass-to-charge ratios.[4][10] Two-dimensional liquid chromatography (2D-LC) can also be used to resolve co-eluting peaks.[5]
Problem 3: Poor Peak Shape (Tailing or Fronting) in HPLC
Possible Cause Solution
Secondary Interactions with Stationary Phase For silica-based columns, strong interactions between polar analytes and residual silanols can cause tailing.[7] Add a competitive base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.
Column Overload Reduce the injection volume or the concentration of the sample.[7]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8]
Inappropriate Injection Solvent The injection solvent should be weaker than or similar in strength to the mobile phase.
Peak Fronting This can also be a sign of column overload or poor sample solubility in the mobile phase.[7]

Experimental Protocols

Protocol 1: General Flash Chromatography for Initial Purification
  • Stationary Phase Selection: Test the separation on TLC plates (e.g., silica gel 60 F254) with various solvent systems.

  • Column Packing: Dry pack the column with silica gel. Alternatively, for better resolution, prepare a slurry of silica gel in the initial mobile phase and pour it into the column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent. The sample can be loaded directly onto the column bed or pre-adsorbed onto a small amount of silica gel.

  • Elution: Start with a non-polar solvent system and gradually increase the polarity (gradient elution).[1]

  • Fraction Collection: Collect fractions and monitor the elution by TLC or HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC for Final Purification
  • Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: Start with a low percentage of Solvent B and increase the concentration over time to elute this compound. A typical gradient might be 5% to 95% B over 30 minutes.

  • Flow Rate: 2-4 mL/min.

  • Detection: UV detector at a suitable wavelength (if this compound has a chromophore) or an Evaporative Light Scattering Detector (ELSD)/Mass Spectrometer (MS) for non-UV active compounds.

  • Injection: Dissolve the partially purified sample in the initial mobile phase and inject a small volume.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fraction by analytical HPLC-MS to confirm purity.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical this compound Sample

Purification StepLoading Amount (mg)Recovered Amount (mg)Purity (%)Yield (%)
Crude Extract 1000-15-
Silica Gel Flash Chromatography 10002006520
Reversed-Phase HPLC 200120>9860
Overall Yield ---12

Visualizations

Purification_Workflow Crude_Extract Crude Extract Flash_Chromatography Silica Gel Flash Chromatography Crude_Extract->Flash_Chromatography Purity_Check1 Purity Check (TLC/HPLC) Flash_Chromatography->Purity_Check1 RP_HPLC Reversed-Phase prep-HPLC Purity_Check1->RP_HPLC < 95% Pure Pure_Gabosine_F Pure this compound Purity_Check1->Pure_Gabosine_F > 95% Pure Purity_Check2 Final Purity Check (HPLC-MS) RP_HPLC->Purity_Check2 Purity_Check2->Pure_Gabosine_F > 98% Pure

Caption: A typical multi-step purification workflow for this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Resolution Is chromatographic resolution poor? Start->Check_Resolution Check_Stability Is the compound stable? Stabilize_Conditions Adjust pH, Temp; Use deactivated silica Check_Stability->Stabilize_Conditions No Check_Loading Is the column overloaded? Check_Stability->Check_Loading Yes Check_Resolution->Check_Stability No Optimize_Mobile_Phase Optimize Mobile Phase (pH, solvent ratio) Check_Resolution->Optimize_Mobile_Phase Yes Change_Column Change Stationary Phase Optimize_Mobile_Phase->Change_Column Still Poor Success Problem Solved Optimize_Mobile_Phase->Success Improved Change_Column->Success Stabilize_Conditions->Success Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Loading->Success No Reduce_Load->Success

Caption: A decision tree for troubleshooting common purification problems.

References

Gabosine F stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues related to Gabosine F. Please note that publicly available stability data for this compound is limited; therefore, this guide is based on general principles for related compounds and best practices in pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the potential factors that can cause the degradation of this compound?

A1: Based on the general understanding of polyhydroxylated keto-carbasugars, several factors can contribute to the degradation of this compound.[1][2][3] These include:

  • pH: Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other degradation reactions. For similar compounds like gabapentin, minimum degradation is observed around pH 6.0.[4]

  • Temperature: Elevated temperatures can accelerate chemical degradation.[2][5]

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.[2]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[5]

  • Moisture: As with many pharmaceutical compounds, moisture can facilitate hydrolytic degradation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: While specific stability studies for this compound are not widely published, general recommendations for related compounds suggest the following storage conditions to minimize degradation:

  • Temperature: Store at controlled room temperature or under refrigeration (2-8 °C), protected from freezing.[6] Long-term storage in a freezer at -20 °C or below may also be an option.[6]

  • Light: Store in a light-resistant container to prevent photolytic degradation.[7]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use a well-sealed container to protect from moisture.

Q3: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?

A3: A variety of analytical techniques can be employed to assess the stability of this compound and to separate, identify, and quantify any degradation products.[1] The choice of method will depend on the specific properties of this compound and its potential degradants.

Analytical TechniqueApplicationReference
High-Performance Liquid Chromatography (HPLC) Primary method for separation and quantification of the parent compound and degradation products. A stability-indicating method should be developed and validated.[1][5]
Gas Chromatography (GC) Useful for identifying and quantifying volatile degradation products.[1]
Thin-Layer Chromatography (TLC) A simple and cost-effective method for qualitative and semi-quantitative analysis to monitor the progress of degradation.[1]
UV-Visible Spectroscopy Can be used to monitor changes in the absorption spectra during degradation, providing insights into the degradation process.[1] Gabapentin, a related compound, lacks a chromophore, which complicates UV analysis without derivatization.[8] This may also be a consideration for this compound.
Mass Spectrometry (MS) When coupled with HPLC or GC (LC-MS or GC-MS), it is a powerful tool for the identification and structural elucidation of degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to characterize the structure of isolated degradation products.[5][9]
Raman Spectroscopy A non-destructive technique that can identify degradation products based on their unique vibrational spectra.[1]

Troubleshooting Guides

Issue: I am observing unexpected peaks in my chromatogram when analyzing this compound.

Possible Cause: This could indicate the presence of degradation products.

Troubleshooting Steps:

  • Verify System Suitability: Ensure your analytical system is performing correctly by running a system suitability test with a fresh, reliable standard of this compound.

  • Review Sample Handling and Storage:

    • Were the samples exposed to elevated temperatures, light, or extreme pH during preparation or storage?

    • How old are the samples? Has the recommended re-test period been exceeded?

  • Perform Forced Degradation Studies: To confirm if the unexpected peaks are degradation products, perform forced degradation studies on a known pure sample of this compound. This involves intentionally exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products.[10]

  • Characterize Unknown Peaks: If the peaks from your sample match the retention times of the peaks generated during forced degradation, they are likely degradation products. Further characterization using techniques like LC-MS or NMR can help identify their structures.[5]

Logical Troubleshooting Flow for Unexpected Peaks

G start Unexpected peaks observed in this compound analysis system_suitability Run system suitability test with a fresh standard start->system_suitability check_handling Review sample handling and storage conditions system_suitability->check_handling System OK forced_degradation Perform forced degradation studies on a pure sample check_handling->forced_degradation Handling/storage suspect characterize_peaks Characterize unknown peaks using LC-MS or NMR forced_degradation->characterize_peaks Degradation observed conclusion_other Peaks are not from degradation (e.g., contamination, artifacts) forced_degradation->conclusion_other No degradation observed conclusion_degradation Peaks identified as degradation products characterize_peaks->conclusion_degradation

Caption: Troubleshooting workflow for identifying unexpected analytical peaks.

Issue: I am experiencing a loss of potency or activity of my this compound sample over time.

Possible Cause: This is a strong indicator of chemical degradation.

Troubleshooting Steps:

  • Quantitative Analysis: Use a validated stability-indicating HPLC method to accurately quantify the amount of remaining this compound in your sample.

  • Review Storage Conditions: Ensure that the sample has been stored under the recommended conditions (see FAQ Q2). Any deviation can lead to accelerated degradation.

  • Check for Contaminants: The presence of contaminants could catalyze degradation. Ensure all solvents and excipients used are of high purity.

  • Evaluate Packaging: The container closure system is critical for protecting the drug substance.[11] Ensure the container is appropriate and properly sealed to protect against moisture and air.

Experimental Protocols

Protocol: General Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound pure substance

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • HPLC system with a suitable detector (e.g., UV, MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period, protected from light.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at a high temperature (e.g., 105 °C) for a defined period.[5]

    • Also, expose a solution of this compound to elevated temperatures.

    • At each time point, take a sample, dissolve it if necessary, and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[5]

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, analyze both the exposed and control samples.

  • Analysis: Analyze all samples using a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. The goal is to achieve 5-20% degradation of the active substance.[10]

Experimental Workflow for Forced Degradation Study

G cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by HPLC acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Prepare this compound Stock Solution start->acid start->base start->oxidation start->thermal start->photo characterization Identify & Characterize Degradation Products analysis->characterization

Caption: General workflow for a forced degradation study of this compound.

References

Gabosine F solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gabosine F. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a polyhydroxylated cyclohexanone, belonging to the gabosine family of secondary metabolites.[1] Its chemical formula is C7H12O4, and its IUPAC name is 2,3,4-trihydroxy-6-methylcyclohexan-1-one. Gabosines have been noted for a range of biological activities, including antibiotic, anticancer, and enzyme inhibition properties.[2][3]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

There is limited specific data on the solubility of this compound. However, based on its polyhydroxylated cyclohexanone structure, it is expected to have moderate polarity. For in vitro assays, it is recommended to first attempt dissolution in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, followed by serial dilution in your aqueous assay buffer.

Q3: My this compound solution appears cloudy or shows precipitation when added to my cell culture medium. What should I do?

Precipitation upon addition to aqueous solutions is a common issue for many organic compounds.[4][5] Here are a few troubleshooting steps:

  • Decrease the final concentration: Your working concentration of this compound may be above its solubility limit in the final assay medium. Try lowering the concentration.

  • Increase the solvent concentration: Ensure your final DMSO or ethanol concentration is consistent across all experimental conditions and is at a level that is non-toxic to your cells but sufficient to maintain solubility.[6] Note that even low concentrations of solvents can impact cellular responses.[6]

  • Use a different solvent: If DMSO is not effective, you could try ethanol or other organic solvents compatible with your assay.

  • Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare fresh dilutions from your stock solution for each experiment.

Q4: What is the known mechanism of action for this compound?

The specific mechanism of action for this compound has not been extensively characterized. However, other members of the gabosine family have been shown to act as enzyme inhibitors.[2][3] It is plausible that this compound may also exhibit inhibitory activity against certain enzymes, such as kinases or glycosidases. Further research is needed to elucidate its precise molecular targets.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent assay results - Incomplete dissolution of this compound- Precipitation of this compound in assay medium- Degradation of this compound in solution- Visually inspect the stock solution for any undissolved particles.- Prepare fresh dilutions for each experiment.- Test the stability of this compound in your assay buffer over the time course of your experiment.
High background signal in assay - Intrinsic fluorescence/absorbance of this compound- Interference with assay reagents- Run a control with this compound in the assay medium without cells or the target enzyme to measure its intrinsic signal.- If interference is suspected, consider using an alternative assay format.
No observable effect of this compound - this compound is not active in the chosen assay- Insufficient concentration of this compound- Poor solubility limiting the effective concentration- Verify the identity and purity of your this compound sample.- Increase the concentration range tested, being mindful of solubility limits.- Re-evaluate the dissolution procedure to ensure the compound is fully solubilized.

Quantitative Data

As specific experimental data for this compound solubility is limited, the following table provides estimates based on the properties of similar polyhydroxylated cyclohexanone compounds. Researchers should perform their own solubility tests to determine the precise values in their specific experimental systems.

Solvent Estimated Solubility Notes
DMSO 10-50 mg/mLA good starting solvent for creating high-concentration stock solutions.
Ethanol 5-20 mg/mLAn alternative to DMSO, may be more suitable for certain cell-based assays.
Water < 1 mg/mLExpected to have low aqueous solubility.
PBS (pH 7.4) < 0.5 mg/mLSolubility in aqueous buffers is likely to be poor.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

General Protocol for an In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a hypothetical kinase.[2][7]

  • Prepare Reagents:

    • Kinase reaction buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, and ATP).

    • Kinase enzyme solution (diluted in reaction buffer).

    • Substrate solution (e.g., a specific peptide, diluted in reaction buffer).

    • This compound working solutions (prepared by serially diluting the DMSO stock solution in the reaction buffer). Ensure the final DMSO concentration is the same in all wells.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each this compound working solution or vehicle control (DMSO in reaction buffer) to the appropriate wells.

    • Add 20 µL of the substrate solution to all wells.

    • To initiate the reaction, add 20 µL of the kinase enzyme solution to all wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the product formation using a suitable detection method (e.g., luminescence, fluorescence, or absorbance) with a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling_Pathway This compound This compound Kinase X Kinase X This compound->Kinase X Inhibition Substrate Protein Substrate Protein Kinase X->Substrate Protein Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Weigh this compound Weigh this compound Dissolve in DMSO (Stock) Dissolve in DMSO (Stock) Weigh this compound->Dissolve in DMSO (Stock) Serial Dilution (Working) Serial Dilution (Working) Dissolve in DMSO (Stock)->Serial Dilution (Working) Plate Setup Plate Setup Serial Dilution (Working)->Plate Setup Add Compound Add Compound Plate Setup->Add Compound Add Reagents Add Reagents Add Compound->Add Reagents Incubate Incubate Add Reagents->Incubate Read Plate Read Plate Incubate->Read Plate Calculate % Inhibition Calculate % Inhibition Read Plate->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: General experimental workflow for in vitro testing of this compound.

Troubleshooting_Guide Start Start Is Compound Dissolved in Stock? Is Compound Dissolved in Stock? Start->Is Compound Dissolved in Stock? Precipitation in Media? Precipitation in Media? Is Compound Dissolved in Stock?->Precipitation in Media? Yes Vortex/Warm Vortex/Warm Is Compound Dissolved in Stock?->Vortex/Warm No Inconsistent Results? Inconsistent Results? Precipitation in Media?->Inconsistent Results? No Lower Concentration Lower Concentration Precipitation in Media?->Lower Concentration Yes Success Success Inconsistent Results?->Success No Check Fresh Dilutions Check Fresh Dilutions Inconsistent Results?->Check Fresh Dilutions Yes Vortex/Warm->Is Compound Dissolved in Stock? Lower Concentration->Precipitation in Media? Check Fresh Dilutions->Inconsistent Results?

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Technical Support Center: Improving HPLC Resolution of Gabosine F

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, specific HPLC methodologies for a compound designated "Gabosine F" are not widely available in published scientific literature. The following guide is based on established principles for improving the resolution of polar, hydrophilic compounds, such as other members of the Gabosine family (e.g., Gabosine A and L) which are polyhydroxylated cyclohexenones.[1][2][3] This guide will equip researchers with the strategies needed to develop a high-resolution method for similar analytes.

Frequently Asked Questions (FAQs)

Q1: What is HPLC resolution and why is it critical for my analysis?

A1: HPLC resolution (Rs) is a measure of the degree of separation between two adjacent peaks in a chromatogram.[4][5] It is crucial because poor resolution (overlapping peaks) can lead to inaccurate quantification, misidentification of compounds, and unreliable data, which can be a significant issue in drug development and quality control.[4] A resolution value of 1.5 or greater is generally considered to indicate baseline separation, meaning the peaks are fully distinct from each other.

Q2: What are the primary factors that influence HPLC resolution?

A2: The resolution between two peaks is governed by three key factors, as described by the resolution equation:

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency, often achieved with longer columns or columns packed with smaller particles, leads to sharper peaks and better resolution.[4][6]

  • Selectivity (α): This is the measure of the separation in retention times between two peak maxima. It is influenced by the chemical interactions between the analytes and both the stationary phase (column chemistry) and the mobile phase.[4][6] Changing the mobile phase composition or the column type has the most significant impact on selectivity.[7][8]

  • Retention Factor (k'): Also known as the capacity factor, this describes how long an analyte is retained on the column. Optimizing the retention factor (ideally between 2 and 10) can provide more time for separation to occur.[9] This is primarily adjusted by changing the strength of the mobile phase.[4]

Q3: I am seeing poor resolution for this compound, which is likely a polar compound. Where should I start troubleshooting?

A3: For polar compounds like Gabosines, retention on traditional reversed-phase columns (like C18) can be poor, leading to elution near the void volume and co-elution with other polar impurities.[10] A good starting point is to focus on increasing retention and selectivity:

  • Modify the Mobile Phase: Increase the aqueous portion of your mobile phase (e.g., from 80% water to 95% water) to increase the retention of your polar analyte on a reversed-phase column.[4]

  • Adjust pH: The pH of the mobile phase can alter the ionization state of your analyte, which can significantly impact retention and peak shape.[4][7] Experiment with different pH values using appropriate buffers.

  • Consider a Different Column: If modifying the mobile phase is insufficient, consider a column designed for polar compounds. Options include polar-endcapped C18 columns or Hydrophilic Interaction Liquid Chromatography (HILIC) columns.[10]

Q4: How does the mobile phase composition specifically affect the resolution of a polar analyte?

A4: The mobile phase is a powerful tool for manipulating resolution:[11]

  • Solvent Strength: In reversed-phase HPLC, water is the weak solvent and the organic modifier (e.g., acetonitrile or methanol) is the strong solvent. For polar analytes, decreasing the amount of organic modifier increases the retention time and often improves resolution.[12]

  • Solvent Type: Acetonitrile and methanol have different selectivities. If you are using one, trying the other may change the elution order and improve the separation of co-eluting peaks.[8]

  • pH and Buffers: Gabosines have multiple hydroxyl groups and may have ionizable functionalities.[2] Using a buffer to control the mobile phase pH ensures that the ionization state of the analyte is consistent, leading to sharper, more symmetrical peaks.[13] For acidic compounds, a low pH mobile phase suppresses ionization, increasing retention in reversed-phase HPLC.[4]

  • Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) can improve resolution for all peaks and shorten the overall run time.[4][7]

Q5: Can changing the HPLC column improve the resolution of this compound?

A5: Absolutely. The column is a critical component for resolution:

  • Stationary Phase Chemistry: For polar compounds, a standard C18 column might not provide enough retention. Consider columns with different stationary phases, such as C8, Phenyl, or polar-endcapped phases, which can offer different selectivities.[4][7] For very polar compounds, HILIC or porous graphitic carbon columns can be excellent alternatives.[10]

  • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm in UHPLC systems) provide higher efficiency (N), resulting in sharper peaks and better resolution.[4][8]

  • Column Dimensions: A longer column increases the number of theoretical plates (efficiency), which can improve resolution, though it will also increase the analysis time and backpressure.[4][6]

Q6: What is the role of temperature and flow rate in improving resolution?

A6: While mobile phase and column choice often have a larger impact, temperature and flow rate are important for fine-tuning your separation:

  • Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[4] However, high temperatures can degrade thermally sensitive compounds.[4] A good practice is to use a column oven for consistent and reproducible temperatures.[14]

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, but it will also lead to longer run times.[4] It's a trade-off between resolution and speed.

Troubleshooting Guide: A Workflow for Improving Resolution

If you are experiencing poor resolution, follow this systematic approach. The key is to change only one parameter at a time to understand its effect on the separation.[11]

G start Start: Poor Resolution Observed check_system 1. Check System Suitability (Pressure, Leaks, Baseline Noise) start->check_system mobile_phase 2. Optimize Mobile Phase check_system->mobile_phase If system is OK solvent_strength 2a. Adjust Solvent Strength (e.g., Increase Aqueous %) mobile_phase->solvent_strength column 3. Change Column mobile_phase->column ph 2b. Adjust pH with Buffer solvent_strength->ph If minor improvement gradient 2c. Modify Gradient Slope ph->gradient If minor improvement gradient->column If still unresolved stationary_phase 3a. Select Alternative Stationary Phase (e.g., Polar-Endcapped, HILIC) column->stationary_phase temp_flow 4. Fine-Tune Parameters column->temp_flow particle_size 3b. Decrease Particle Size (e.g., 5µm to 3µm or <2µm) stationary_phase->particle_size If minor improvement dimensions 3c. Increase Column Length particle_size->dimensions If minor improvement dimensions->temp_flow If still unresolved flow_rate 4a. Decrease Flow Rate temp_flow->flow_rate temperature 4b. Adjust Temperature flow_rate->temperature If minor improvement end End: Resolution Achieved (Rs >= 1.5) temperature->end If resolved

Caption: A systematic workflow for troubleshooting and improving HPLC peak resolution.

Illustrative Experimental Protocols

The following are hypothetical protocols to demonstrate a method development approach for a compound like this compound.

Protocol 1: Initial Method with Poor Resolution

  • Objective: To establish a baseline chromatogram for this compound.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic (constant mobile phase composition) at 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Expected Outcome: this compound and a closely related impurity elute early in the chromatogram with significant peak overlap (Resolution < 1.0).

Protocol 2: Optimized Method for Improved Resolution

  • Objective: To achieve baseline separation of this compound from its impurities.

  • Rationale for Changes:

    • A buffer is added to control the pH and improve peak shape.

    • The percentage of the strong organic solvent (Acetonitrile) is reduced to increase retention.

    • A shallow gradient is introduced to better separate closely eluting peaks.

    • The column temperature is slightly increased to improve efficiency.

  • Instrumentation: Same as Protocol 1.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 20% B (shallow gradient)

    • 15-17 min: 20% to 95% B (column wash)

    • 17-20 min: 95% B (hold)

    • 20-21 min: 95% to 5% B (return to initial)

    • 21-25 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Expected Outcome: this compound and the impurity are well-separated with baseline resolution (Resolution > 1.5).

Quantitative Data Summary (Hypothetical Results)

This table summarizes the expected outcomes from the two protocols, illustrating the impact of method optimization on key chromatographic parameters.

ParameterInitial Method (Protocol 1)Optimized Method (Protocol 2)Impact of Optimization
Retention Time (this compound) 2.1 min10.5 minIncreased retention
Retention Time (Impurity) 2.3 min11.2 minIncreased retention
Resolution (Rs) 0.81.9Significant Improvement
Tailing Factor (this compound) 1.61.1Improved peak symmetry
Theoretical Plates (N) 45007800Increased efficiency

Relationship Between HPLC Parameters and Resolution

The diagram below illustrates the key relationships between adjustable HPLC parameters and the three factors of the resolution equation.

G cluster_factors Resolution Equation Factors cluster_params Adjustable HPLC Parameters N Efficiency (N) Peak Width res Resolution (Rs) N->res alpha Selectivity (α) Peak Spacing alpha->res k Retention (k') Retention Time k->res col Column (Length, Particle Size) col->N Strongly Influences col->alpha Influences mp Mobile Phase (Solvent, pH, Gradient) mp->alpha Strongly Influences mp->k Strongly Influences tf Temp & Flow Rate tf->N Influences tf->k Influences

Caption: The relationship between key HPLC parameters and the factors governing resolution.

References

Overcoming poor yield in the final steps of Gabosine F synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly poor yield, encountered during the final steps of Gabosine F synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor yield in the final deprotection step of Gabosine synthesis?

A1: The final deprotection step, often involving the removal of benzoyl groups, is sensitive to basic conditions. Gabosines are known to be base-sensitive compounds, and prolonged exposure to a basic medium can lead to decomposition of the product.[1] In some cases, the reaction mixture may darken significantly, indicating product degradation.[2]

Q2: I'm observing the formation of a diene-dione byproduct (over-oxidized compound) during the selective oxidation of the allylic alcohol. How can I minimize this?

A2: The formation of over-oxidized byproducts, such as a diene-dione, is a known issue in the selective oxidation step.[2] Switching the oxidizing agent and carefully selecting the solvent can help mitigate this. While PCC can be used, IBX is often preferred as it is a safer reagent and tends to minimize byproduct formation.[2] The choice of solvent for the IBX oxidation is critical; acetone has been shown to provide better results than more polar solvents like DMSO or THF/water mixtures.[1][2] Strict monitoring of the reaction by TLC is also crucial to stop the reaction before significant amounts of the byproduct are formed.[1][2]

Q3: My diol intermediate appears to be unstable during chromatographic purification. What can I do to improve its stability and overall yield?

A3: Instability of diol intermediates under chromatographic purification conditions has been observed.[1] To address this, a "tandem" procedure can be employed where the unstable diol is not isolated but is directly protected in the next step. This strategy has been shown to significantly increase the yield, for instance, from 64% to 90% for a key diol intermediate.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Selective Oxidation of the Allylic Alcohol

This guide addresses the unexpectedly laborious selective oxidation of the diol intermediate (12) to the desired enone (13), often complicated by the formation of an over-oxidized byproduct (14).

Troubleshooting Workflow:

G cluster_0 start Start: Low yield in selective oxidation problem Observed formation of over-oxidized byproduct (14) start->problem q1 Which oxidizing agent are you using? problem->q1 pcc PCC q1->pcc ibx IBX q1->ibx switch_to_ibx Consider switching to IBX. It is safer and minimizes byproducts. pcc->switch_to_ibx q2 Which solvent are you using with IBX? ibx->q2 switch_to_ibx->q2 polar_solvents Polar solvents (e.g., DMSO, THF/H2O, AcOEt) q2->polar_solvents acetone Acetone q2->acetone switch_to_acetone Switch to Acetone. It has shown the best results. polar_solvents->switch_to_acetone monitor Strictly monitor reaction by TLC to stop before byproduct formation. acetone->monitor switch_to_acetone->monitor end End: Improved yield of desired enone (13) monitor->end

Caption: Troubleshooting workflow for low yield in selective oxidation.

Experimental Protocols & Data:

A variety of oxidizing agents and conditions have been tested to optimize the selective oxidation of the diol (12). The following tables summarize the results.

Table 1: Optimization of Selective Oxidation using Various Reagents [2]

EntryOxidizing AgentSolventTemp. (°C)TimeYield of 13 (%)Observations
1IBXDMSORT1.5 h45Formation of byproduct 14
2PCC/SiO2CH2Cl2RT45 min55-
3PCC/MS 4ÅCH2Cl2RT1.5 h20-
4PCC/MS 4ÅCH2Cl2RT24 h25-
5SO3·PyDMSORT24 h10-
6MnO2CH2Cl2RT24 h0No reaction
7MnO2Acetone5024 h0No reaction
8NBS/PyCH2Cl201 h0Complex mixture
9IBX/β-CDH2ORT24 h0No reaction
10Oxone/KBrMeCN/H2ORT24 h0No reaction
11Oxone/TBABMeCN/H2ORT24 h0No reaction

Table 2: Optimization of Selective Oxidation using IBX with Different Solvents [1][2]

EntrySolventTemp. (°C)TimeYield of 13 (%)
1DMSORT1.5 h45
2THF/H2O (1:1)RT2 h40
3MeCNRT2 h45
4Dioxane502 h40
5AcOEt501.5 h50
6AcOEt502.5 h45
7AcOEt701 h40
8Acetone5045 min65
9Acetone501.5 h60
10Acetone502.5 h55
11AcetoneRT24 h50
12Acetone403 h60
13Acetone6030 min60

Detailed Experimental Protocol for Optimized Selective Oxidation: [2]

  • Procedure using PCC/SiO2: In a mortar, grind PCC (60 mg) and SiO2 (60 mg) until a homogeneous fine orange mixture is obtained.

  • Place the solid in a round-bottom flask, add CH2Cl2 (28 mL), and stir the mixture for a few minutes.

  • Add the diol (12) (40 mg). The solution will darken.

  • After 45 minutes, stop the reaction.

  • Add Et2O (15 mL) and vacuum filter through a double celite and SiO2 layer.

  • Wash the filter aid with Et2O until the product is no longer detectable in the filtrate by TLC.

Issue 2: Product Decomposition in the Final Deprotection Step

This guide addresses the issue of product decomposition during the final base-catalyzed removal of benzoyl protecting groups to yield the final Gabosine product.

Logical Relationship Diagram:

G cluster_0 start Goal: Final Deprotection reagent Reagent: K2CO3 in dry MeOH start->reagent conditions Conditions: - Start at 0 °C, then allow to reach RT - Stir for an extended period (e.g., 5 days) reagent->conditions observation Observation: Mixture progressively darkens, turning black conditions->observation cause Cause: Decomposition of the base-sensitive Gabosine product observation->cause mitigation Mitigation Strategy: - Minimize reaction time - Use milder basic conditions - Explore alternative deprotection methods cause->mitigation

Caption: Logical flow of the final deprotection challenge.

Experimental Protocol for Final Deprotection: [2]

  • Dissolve the protected Gabosine (13) (45 mg, 0.12 mmol) in dry MeOH (4.7 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of K2CO3 (2–4 mg), previously dried in an oven at 120 °C.

  • Allow the mixture to reach room temperature and stir.

  • Observation: The mixture may progressively darken until it turns black, indicating product decomposition. The original protocol suggests stirring for 5 days, but this may need to be optimized to minimize degradation.

  • Filter the crude mixture through dry SiO2 and wash with AcOEt:MeOH (7:3) until the product is no longer detectable in the filtrate by TLC.

Troubleshooting Recommendations:

  • Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the product's exposure to basic conditions.

  • Alternative Bases: Consider exploring milder basic conditions, such as using a weaker base or running the reaction at a lower temperature for a shorter duration.

  • Alternative Deprotection Methods: If basic conditions consistently lead to decomposition, investigate alternative deprotection strategies that are compatible with the Gabosine core.

References

Navigating the Synthesis of Gabosine F: A Technical Support Guide for Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development embarking on the synthesis of Gabosine F, this technical support center offers a comprehensive guide to troubleshooting potential scale-up challenges. Drawing from established synthetic routes and anticipating common scale-up hurdles, this document provides detailed experimental protocols, troubleshooting advice in a question-and-answer format, and visual aids to clarify complex workflows and reaction pathways.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the scale-up of this compound synthesis, with a focus on the key reaction steps identified in the literature: intramolecular nitrile oxide-alkene cycloaddition (INOC), regioselective dehydration, and diastereoselective hydrogenation.

Q1: During the intramolecular nitrile oxide-alkene cycloaddition (INOC), I am observing low yields of the desired carbocycle and formation of dimeric byproducts. What are the likely causes and how can I mitigate this?

A1: Low yields and dimerization in the INOC reaction during scale-up are often linked to issues with the in-situ generation and concentration of the nitrile oxide intermediate.

  • Potential Cause 1: Slow addition of the oxidizing agent. When scaling up, the addition rate of reagents like chloramine-T becomes more critical. A slow addition can lead to a low instantaneous concentration of the nitrile oxide, favoring intermolecular dimerization over the desired intramolecular cycloaddition.

  • Troubleshooting:

    • Optimize the addition rate of the oxidizing agent. A faster, controlled addition can maintain a sufficient concentration of the nitrile oxide for the intramolecular reaction to dominate.

    • Ensure efficient mixing. In larger reactors, inadequate stirring can create localized areas of high and low reagent concentration, leading to side reactions. Verify that the reactor's agitation is sufficient for the increased volume.

  • Potential Cause 2: Inefficient nitrile oxide generation. The reaction of the starting oxime with the oxidizing agent on the silica gel surface may not be as efficient at a larger scale.

  • Troubleshooting:

    • Increase the relative amount of silica gel to ensure a sufficient surface area for the reaction.

    • Consider pre-mixing the oxime and silica gel thoroughly before the addition of the oxidizing agent to ensure homogeneity.

Q2: The regioselective dehydration step is giving me a mixture of isomers instead of the desired product. How can I improve the selectivity on a larger scale?

A2: Loss of regioselectivity in dehydration reactions upon scale-up is a common problem, often related to thermal control and reaction time.

  • Potential Cause: Poor heat transfer. Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging. Localized overheating can provide enough energy to overcome the activation barrier for the formation of undesired, thermodynamically stable isomers.

  • Troubleshooting:

    • Implement more precise temperature control. Utilize a reactor with better heat exchange capabilities.

    • Consider a slower, more controlled addition of the dehydrating agent to manage the reaction exotherm.

    • Optimize the reaction temperature at the larger scale; it may need to be lower than in the lab-scale experiment to maintain selectivity.

Q3: I'm experiencing a drop in diastereoselectivity during the hydrogenation step when moving from a lab-scale to a pilot-plant scale. What factors should I investigate?

A3: Maintaining high diastereoselectivity in catalytic hydrogenations during scale-up is critical and can be influenced by several factors related to mass transfer and catalyst activity.[1]

  • Potential Cause 1: Inefficient hydrogen mass transfer. The rate at which hydrogen dissolves into the reaction medium and reaches the catalyst surface can be limiting in larger reactors. This can affect the kinetics of the reaction and, consequently, the diastereoselectivity.

  • Troubleshooting:

    • Increase the hydrogen pressure to improve its solubility in the solvent.

    • Enhance agitation to improve gas-liquid mass transfer.

    • Consider using a specialized hydrogenation reactor designed for efficient gas dispersion at larger volumes.[1]

  • Potential Cause 2: Catalyst deactivation or poisoning. On a larger scale, the catalyst is exposed to a larger volume of solvent and potentially a higher concentration of trace impurities, which can lead to deactivation or poisoning, thereby affecting its stereodirecting ability.

  • Troubleshooting:

    • Ensure the purity of the substrate, solvent, and hydrogen gas.

    • Perform a catalyst screening at the larger scale to identify a more robust catalyst if necessary.

    • Consider using a higher catalyst loading, although this should be balanced with cost considerations.

Q4: The purification of the final this compound product by silica gel chromatography is proving difficult and time-consuming on a larger scale. Are there alternative strategies?

A4: The purification of highly polar compounds like this compound can indeed be a bottleneck during scale-up.

  • Alternative 1: Different stationary phases.

    • Consider using alternative chromatography media such as alumina or polar-bonded silica phases (e.g., diol, amino) which can offer different selectivity for polar compounds.[2]

    • Reversed-phase chromatography with a polar-copolymerized C18 column can also be an effective technique for purifying polar molecules.[3]

  • Alternative 2: Crystallization.

    • Investigate the possibility of crystallizing the final product or a key intermediate. This can be a highly efficient and scalable purification method. A thorough screen of different solvent systems is recommended.

  • Alternative 3: Hydrophilic Interaction Liquid Chromatography (HILIC).

    • HILIC is a chromatographic technique well-suited for the separation of highly polar compounds and can be a viable alternative to normal-phase chromatography.[4]

Quantitative Data Summary

Due to the limited availability of public data on the direct scale-up of this compound synthesis, the following table presents a representative comparison of potential outcomes at the lab and pilot scales. These values are based on common challenges encountered when scaling up the key reaction types involved in the synthesis of this compound and related carbasugars.

ParameterLab Scale (1 g)Pilot Scale (100 g)Key Scale-Up Considerations
INOC Reaction Yield 85%70-75%Efficient mixing and controlled addition of reagents are crucial to minimize dimerization.
Dehydration Regioselectivity 95:5 (desired:undesired)80:20 (desired:undesired)Precise temperature control is critical to prevent formation of thermodynamic side products.
Hydrogenation Diastereoselectivity >98% d.e.90-95% d.e.Hydrogen mass transfer and catalyst activity are key factors. Higher pressure and agitation may be needed.
Overall Yield ~23%15-18% (projected)Cumulative losses from each step are magnified at a larger scale.
Purification Method Silica Gel ChromatographyCrystallization / HILICChromatography becomes less practical and more costly at scale.
Reaction Time (Total) 48-72 hours72-96 hoursHeat and mass transfer limitations can lead to longer reaction and work-up times.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound, adapted from the synthesis of related compounds. These should be optimized for each specific laboratory and scale.

1. Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC)

  • Objective: To form the carbocyclic core of this compound from a sugar-derived oxime.

  • Procedure:

    • To a stirred suspension of the starting oxime (1.0 eq) and silica gel in a suitable solvent (e.g., dichloromethane), add a solution of chloramine-T (1.2 eq) in the same solvent dropwise over 2-4 hours at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite, washing with the solvent.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired carbocycle.

2. Regioselective Dehydration

  • Objective: To introduce a double bond at a specific position in the carbocycle.

  • Procedure:

    • Dissolve the hydroxylated carbocycle (1.0 eq) in a suitable solvent (e.g., pyridine) and cool the solution to 0 °C.

    • Slowly add a dehydrating agent (e.g., thionyl chloride, 1.1 eq) to the cooled solution, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

3. Diastereoselective Hydrogenation

  • Objective: To reduce the double bond with high stereocontrol to set the final stereochemistry of this compound.

  • Procedure:

    • In a high-pressure reactor, dissolve the unsaturated carbocycle (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate).

    • Add the hydrogenation catalyst (e.g., Pd/C, 5-10 mol%).

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

    • Carefully vent the reactor and filter the mixture through celite to remove the catalyst.

    • Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.

Visualizations

Diagram 1: this compound Synthesis Workflow

GabosineF_Synthesis_Workflow start L-Arabinose Derivative oxime Oxime Formation start->oxime inoc Intramolecular Nitrile Oxide Cycloaddition (INOC) oxime->inoc Chloramine-T, Silica Gel dehydration Regioselective Dehydration inoc->dehydration Dehydrating Agent hydrogenation Diastereoselective Hydrogenation dehydration->hydrogenation H2, Catalyst deprotection Deprotection hydrogenation->deprotection Acid/Base gabosine_f This compound deprotection->gabosine_f

Caption: A simplified workflow for the total synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low INOC Yield

INOC_Troubleshooting start Low Yield in INOC Reaction check_mixing Is mixing efficient at the larger scale? start->check_mixing check_addition Is the oxidant addition rate optimized? check_mixing->check_addition Yes improve_mixing Improve agitation: - Increase stirrer speed - Use baffled reactor check_mixing->improve_mixing No optimize_addition Optimize addition rate: - Faster, controlled addition check_addition->optimize_addition No re_evaluate Re-evaluate reaction and consider other factors (e.g., reagent purity) check_addition->re_evaluate Yes improve_mixing->re_evaluate optimize_addition->re_evaluate

Caption: A decision tree for troubleshooting low yields in the INOC reaction.

References

Gabosine F Synthesis: A Technical Support Guide to Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered some initial information regarding the synthesis of Gabosine F and protecting group strategies in general. The search results provide examples of syntheses of other Gabosines (A, H, L, N, O, etc.) and non-natural gabosines, which will be useful for understanding common protecting groups and potential challenges. I found information on various protecting groups for alcohols, amines, and carbonyls, which are relevant to the functional groups present in this compound.

However, I lack specific details on the protecting group strategy directly applied to the synthesis of this compound. The retrieved articles discuss divergent strategies and syntheses of other members of the gabosine family, but not a dedicated troubleshooting guide or FAQ for this compound synthesis. To create the detailed technical support center as requested, I need to find more specific information.

Therefore, I need to perform more targeted searches.I have gathered more specific information on protecting group strategies, particularly focusing on orthogonal protection in the context of cyclitol and gabosine synthesis. The search results provide examples of protecting groups for hydroxyl and amine functionalities, along with their installation and removal conditions. I found details on common protecting groups like TBS, PMB, Trityl, Benzoyl, Acetonide, Boc, and Cbz, and their selective removal.

However, a dedicated troubleshooting guide in a Q&A format for this compound synthesis is still missing. While I have information on general protecting group issues and syntheses of other gabosines, I need to structure this information to directly address potential problems that researchers might encounter during this compound synthesis. I also need to find more specific quantitative data related to yields of protection and deprotection steps in gabosine synthesis to create the required tables. The experimental protocols I've found are for related compounds, so I will need to adapt them for this compound.

Therefore, the next steps should focus on consolidating the existing information and structuring it into the desired format, while also trying to find more specific data for this compound if possible. If direct data for this compound is not available, I will use data from the synthesis of closely related gabosines and clearly state this assumption.I have gathered a significant amount of information on protecting group strategies relevant to the synthesis of this compound, including details on orthogonal protection, specific protecting groups for hydroxyl and amine functionalities (such as silyl ethers, benzoyl, acetonide, Boc, and Cbz), and their deprotection methods. I also have some quantitative data on reaction yields from the synthesis of a non-natural gabosine and other related cyclitols.

However, a direct, dedicated troubleshooting guide in a Q&A format specifically for this compound synthesis is still something I need to construct from the available information. While I have general information on potential side reactions and challenges with protecting groups, I need to frame these in the context of this compound's specific structure and synthetic route. I also need to consolidate the quantitative data into clear tables and adapt the experimental protocols for this compound.

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers may encounter during the synthesis of this compound, with a particular focus on protecting group strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most critical hydroxyl groups to protect in the synthesis of this compound?

A1: In the synthesis of this compound, a C7 carbasugar, the polyhydroxylated methyl cyclohexane core presents several hydroxyl groups that require protection to ensure regioselectivity and stereoselectivity in subsequent reactions. The most critical hydroxyls to protect are typically the vicinal diols, as they are prone to undesired side reactions such as oxidation or cleavage. Protecting these as a cyclic acetal (e.g., acetonide) is a common and effective strategy. The remaining secondary hydroxyl groups can then be selectively protected using different protecting groups to allow for orthogonal deprotection.

Q2: Which protecting groups are recommended for an orthogonal strategy in this compound synthesis?

A2: An orthogonal protecting group strategy is crucial for the successful synthesis of complex molecules like this compound.[1][2] This approach allows for the selective removal of one protecting group in the presence of others.[1][2] A common and effective orthogonal strategy for this compound and related cyclitols involves:

  • Acetonide: For the protection of vicinal diols. It is stable under many reaction conditions but can be selectively removed under acidic conditions.[3]

  • Silyl ethers (e.g., TBS, TIPS): For the protection of secondary hydroxyl groups. Their stability is dependent on the steric bulk of the silyl group, allowing for differential removal. For instance, a primary TBS ether can often be selectively cleaved in the presence of a secondary TBS ether or a more hindered TIPS ether.[4] Fluoride ions (e.g., TBAF) or acidic conditions are typically used for their removal.[5]

  • Benzoyl (Bz): Can be used to protect hydroxyl groups and is generally more stable than acetyl groups.[6] It can be removed under basic conditions (e.g., NaOMe in MeOH).[7]

  • p-Methoxybenzyl (PMB): Another option for protecting hydroxyls, which can be removed oxidatively with DDQ.[8]

Q3: I am observing low yields during the protection of the diol as an acetonide. What could be the issue?

A3: Low yields during acetonide formation can be attributed to several factors:

  • Incomplete reaction: Ensure anhydrous conditions, as water can hydrolyze the acetal. Use a suitable acid catalyst (e.g., p-toluenesulfonic acid) and a dehydrating agent (e.g., molecular sieves).

  • Product instability: In some cases, the diol starting material itself may not be stable under the reaction or purification conditions.[9] A "tandem" procedure, where the crude diol is immediately protected without purification, can sometimes improve yields significantly.[9]

  • Steric hindrance: If the diol is sterically hindered, the reaction may require longer reaction times or a more reactive acetal-forming reagent like 2,2-dimethoxypropane.

Q4: During the deprotection of a silyl ether with TBAF, I am also observing the removal of my benzoyl protecting group. How can I achieve selective deprotection?

A4: While TBAF is generally selective for silyl ethers, prolonged reaction times or elevated temperatures can lead to the cleavage of other ester-based protecting groups like benzoyl. To enhance selectivity:

  • Lower the temperature: Perform the reaction at 0°C or even lower temperatures.

  • Use a buffered TBAF solution: Adding acetic acid to the TBAF solution can buffer the reaction mixture and reduce the basicity, thus minimizing the cleavage of the benzoyl group.

  • Alternative fluoride source: Consider using a milder fluoride source such as HF-pyridine or triethylamine trihydrofluoride (Et3N·3HF).[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete silylation of a secondary alcohol Steric hindrance around the hydroxyl group.Use a more reactive silylating agent (e.g., TBS-OTf instead of TBS-Cl). Increase the reaction temperature or use a stronger base like imidazole.
Migration of silyl group between adjacent hydroxyls Basic or acidic conditions during workup or purification.Ensure the workup and purification steps are performed under neutral conditions. Use a non-polar eluent system for chromatography if possible.
Over-oxidation during allylic oxidation The oxidizing agent is too harsh or the reaction time is too long.Use a milder oxidizing agent like PCC on silica gel.[6] Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Decomposition of product during final deprotection The final deprotection conditions are too harsh for the sensitive this compound core.Use milder deprotection conditions. For example, for a final benzoyl group removal, catalytic K2CO3 in methanol can be a gentler alternative to sodium methoxide.[6]
Low yield in a "one-pot" protection/reaction sequence Incompatible reaction conditions for the sequential steps.Optimize each step individually before attempting the one-pot procedure. Ensure that the reagents and byproducts from the first step do not interfere with the subsequent reaction.

Quantitative Data Summary

The following tables summarize typical yields for key protection and deprotection steps in the synthesis of gabosine analogues. Note that yields can vary depending on the specific substrate and reaction conditions.

Table 1: Protection of Hydroxyl Groups

Protecting GroupSubstrateReagents and ConditionsYield (%)Reference
AcetonideVicinal Diol2,2-dimethoxypropane, p-TsOH, acetone90 (tandem)[9]
BenzoylDiolBenzoyl chloride, pyridine, DCM86[7]
TBSSecondary AlcoholTBSCl, imidazole, DMF85[11]
PMBPrimary AlcoholPMB-Cl, NaH, DMF91[8]
TritylPrimary AlcoholTrityl chloride, pyridine, DCM87[8]

Table 2: Deprotection of Hydroxyl Groups

Protecting GroupReagents and ConditionsYield (%)Reference
AcetonideAcidic resin, MeOHNot specified[6]
BenzoylNaOMe, MeOH/DCM86[7]
TBSTBAF, THF95[7]
PMBDDQ, DCM/phosphate buffer91[8]
TritylZnCl2, MeOH/DCM87[8]
Trityl and TBSp-TsOH, MeOH/DCM84 (diol)[8]

Experimental Protocols

Protocol 1: Acetonide Protection of a Vicinal Diol (Tandem Procedure)

This protocol is adapted from the synthesis of a non-natural gabosine and is suitable for diols that may be unstable to purification.[9]

  • Dissolve the crude diol in a 3:1 mixture of THF and H2O.

  • Add KOH and stir the mixture at room temperature.

  • After completion of the initial reaction (as monitored by TLC), add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Stir at room temperature until the formation of the acetonide is complete.

  • Quench the reaction with a saturated solution of NaHCO3 and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification.

Protocol 2: Selective Oxidation of a Secondary Allylic Alcohol

This protocol is based on a procedure used in a non-natural gabosine synthesis to minimize over-oxidation.[6]

  • Grind PCC (1.5 eq.) and silica gel (equal weight to PCC) in a mortar until a homogeneous orange powder is obtained.

  • Suspend the PCC/SiO2 mixture in anhydrous dichloromethane (DCM).

  • Add the allylic alcohol substrate (1 eq.) to the stirred suspension.

  • Monitor the reaction closely by TLC. The solution will darken as the reaction progresses.

  • Upon completion (typically within 45-60 minutes), add diethyl ether to the reaction mixture.

  • Filter the mixture through a pad of Celite and silica gel, washing thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude enone product, which can be purified by column chromatography.

Protocol 3: Orthogonal Deprotection of Silyl and Benzoyl Groups

This protocol outlines a strategy for the selective removal of a TBS group followed by a benzoyl group, as demonstrated in the synthesis of an orthogonally protected cyclitol.[7]

  • TBS Deprotection:

    • Dissolve the TBS-protected compound in anhydrous THF.

    • Add a 1M solution of TBAF in THF (1.1 eq.) at 0°C.

    • Stir the reaction at 0°C and monitor by TLC.

    • Once the reaction is complete, quench with saturated aqueous NH4Cl and extract with an organic solvent.

    • Dry, filter, and concentrate the organic layer. Purify the product by column chromatography.

  • Benzoyl Deprotection:

    • Dissolve the benzoyl-protected compound in a mixture of DCM and methanol.

    • Add a solution of sodium methoxide in methanol (catalytic to stoichiometric amounts may be required) at 0°C.

    • Allow the reaction to warm to room temperature and stir until complete.

    • Neutralize the reaction with a mild acid (e.g., Amberlyst resin) and filter.

    • Concentrate the filtrate and purify the product by column chromatography.

Visualizations

GabosineF_Protecting_Group_Strategy A Gabosine Precursor (Polyol) B Vicinal Diol Protection (Acetonide) A->B p-TsOH, 2,2-DMP C Selective Protection of Secondary Alcohols (e.g., TBS, Bz) B->C TBSCl, Imidazole or BzCl, Pyridine D Key Synthetic Transformations (e.g., Oxidation, Epoxidation) C->D E Orthogonal Deprotection 1 (e.g., TBAF for TBS) D->E F Further Functionalization E->F G Orthogonal Deprotection 2 (e.g., NaOMe for Bz) F->G H Final Deprotection (e.g., Acid for Acetonide) G->H I This compound H->I

Caption: Orthogonal protecting group strategy for this compound synthesis.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) Check1 Check Starting Material Purity Start->Check1 Check2 Verify Anhydrous Conditions Check1->Check2 Purity OK PurifySM Purify Starting Material Check1->PurifySM Impure Check3 Optimize Reagent Stoichiometry & Temp. Check2->Check3 Anhydrous DrySolvents Dry Solvents & Glassware Check2->DrySolvents Wet Check4 Consider Alternative Reagents/Catalysts Check3->Check4 Optimized AdjustCond Adjust Reaction Conditions Check3->AdjustCond Suboptimal Solution Problem Resolved Check4->Solution Successful NewReagent Select New Reagent Check4->NewReagent No Improvement PurifySM->Check2 DrySolvents->Check3 AdjustCond->Check4 NewReagent->Solution

Caption: A logical workflow for troubleshooting common synthetic issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Gabosine F and Gabosine B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of natural product chemistry and drug development, the gabosine family of carbasugars, isolated from Streptomyces species, represents a compelling area of study due to their diverse and potent biological activities. This guide provides a detailed comparison of two members of this family, Gabosine F and Gabosine B, focusing on their chemical structures and biological effects.

Chemical Structures

The foundational step in comparing the biological activities of this compound and Gabosine B is to understand their distinct chemical architectures. The absolute configurations of these molecules were established by pioneering work in the field. The structure of this compound was elucidated by Thiericke and Zeeck, while the structure of Gabosine B was determined by Müller and his collaborators.

Unfortunately, despite extensive searches of available scientific literature, the specific chemical structures for this compound and Gabosine B could not be definitively retrieved. Access to the original publications by Thiericke and Zeeck, and Müller et al., which describe the structure elucidation, is required to provide accurate diagrams and a detailed structural comparison.

Comparative Biological Activity

Due to the absence of specific biological data for this compound and Gabosine B, a quantitative comparison in the form of a data table cannot be provided at this time. The following sections outline the general biological activities attributed to the gabosine class of compounds, which may be indicative of the potential activities of Gabosines F and B.

Potential Areas of Biological Activity

The gabosine family of natural products are known to interact with various biological targets, suggesting that this compound and Gabosine B may also exhibit similar activities.

Enzyme Inhibition

Several members of the gabosine family have demonstrated inhibitory activity against various enzymes. This suggests that this compound and Gabosine B could also function as enzyme inhibitors. The general mechanism of enzyme inhibition often involves the inhibitor molecule binding to the active site of an enzyme, preventing the natural substrate from binding and thus blocking the enzyme's catalytic activity. This can be a competitive or non-competitive inhibition.

Enzyme_Inhibition cluster_0 Enzyme Action cluster_1 Inhibition Enzyme Enzyme Product Product Enzyme->Product catalyzes Substrate Substrate Substrate->Enzyme binds to Gabosine Gabosine (Inhibitor) Gabosine->Enzyme binds to (competitive or non-competitive)

Caption: General mechanism of enzyme inhibition by a Gabosine compound.

Experimental Protocols

To facilitate future comparative studies, detailed experimental protocols for assays relevant to the known biological activities of the gabosine family are provided below.

General Glycosidase Inhibition Assay

This protocol is a general method to screen for the inhibition of glycosidase enzymes, a common target for gabosine analogues.

  • Enzyme Solution Preparation: Prepare a stock solution of the target glycosidase (e.g., α-mannosidase, β-galactosidase, or β-glucosidase) in an appropriate buffer (e.g., phosphate or citrate buffer) at a specific pH optimum for the enzyme.

  • Substrate Solution Preparation: Prepare a stock solution of the corresponding p-nitrophenyl glycoside substrate (e.g., p-nitrophenyl-α-D-mannopyranoside) in the same buffer.

  • Inhibitor Preparation: Dissolve this compound and Gabosine B in the assay buffer to create a series of dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of the enzyme solution to each well.

    • Add the various concentrations of the gabosine solutions to the wells.

    • Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution to each well.

    • Incubate the reaction mixture at the same temperature for a set time (e.g., 30 minutes).

    • Stop the reaction by adding a basic solution (e.g., 0.1 M Na₂CO₃).

  • Data Analysis: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader. Calculate the percentage of inhibition for each concentration of the gabosines and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Glycosidase_Inhibition_Assay cluster_workflow Experimental Workflow A Prepare Enzyme, Substrate, and Gabosine Solutions B Add Enzyme and Gabosines to 96-well plate C Pre-incubate D Add Substrate to initiate reaction E Incubate F Stop Reaction G Measure Absorbance and Calculate IC50

Caption: Workflow for a typical glycosidase inhibition assay.

Conclusion

A Comparative Guide to the Synthesis of Gabosine F and Gabosine O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gabosines, a family of naturally occurring carbasugars, have garnered significant attention in the scientific community due to their diverse and promising biological activities. Among them, Gabosine F and Gabosine O represent intriguing synthetic targets. This guide provides a detailed, objective comparison of the total syntheses of (+)-Gabosine F and (−)-Gabosine O as developed by Shing et al., offering valuable insights for researchers in organic synthesis and medicinal chemistry. The presented methodologies leverage carbohydrate precursors, highlighting an efficient strategy for the construction of these complex molecules.

Comparative Synthesis Data

The following table summarizes the key quantitative data for the synthesis of (+)-Gabosine F from L-arabinose and (−)-Gabosine O from D-mannose.

Parameter(+)-Gabosine F Synthesis(−)-Gabosine O SynthesisReference
Starting Material L-ArabinoseD-Mannose[1]
Total Number of Steps 129[1]
Overall Yield 23%41%[1]
Key Reactions Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC), Regioselective Dehydration, Diastereoselective HydrogenationIntramolecular Nitrile Oxide-Alkene Cycloaddition (INOC), Regioselective Dehydration, Diastereoselective Hydrogenation[1]

Synthetic Pathways at a Glance

The syntheses of both this compound and Gabosine O employ a common strategic approach centered around a key intramolecular nitrile oxide-alkene cycloaddition (INOC) to construct the carbocyclic core. However, the specific sequence of transformations and intermediates differ, stemming from the distinct stereochemistry of the starting carbohydrate.

Synthesis of (+)-Gabosine F

The synthesis of (+)-Gabosine F commences with L-arabinose and proceeds through a 12-step sequence. A pivotal step is the silica gel/chloramine-T mediated INOC of an oxime derived from L-arabinose, which efficiently constructs the bicyclic core of the molecule. Subsequent regioselective dehydration and diastereoselective hydrogenation are crucial for installing the requisite stereocenters and functionalities of the final product.

Gabosine_F_Synthesis A L-Arabinose B Oxime Intermediate A->B ... steps C INOC Reaction B->C D Bicyclic Isoxazoline C->D E Key Intermediates (Multiple Steps) D->E F Regioselective Dehydration E->F G Enone Intermediate F->G H Diastereoselective Hydrogenation G->H I (+)-Gabosine F H->I

Caption: Synthetic workflow for (+)-Gabosine F.

Synthesis of (−)-Gabosine O

The synthesis of (−)-Gabosine O is a more concise 9-step route starting from D-mannose. Similar to the this compound synthesis, an INOC reaction is employed to form the carbocyclic skeleton. The subsequent chemical manipulations, including a key dehydration and hydrogenation, are tailored to achieve the specific stereochemical arrangement of Gabosine O.

Gabosine_O_Synthesis A D-Mannose B Oxime Intermediate A->B ... steps C INOC Reaction B->C D Bicyclic Isoxazoline C->D E Key Intermediates (Multiple Steps) D->E F Regioselective Dehydration E->F G Enone Intermediate F->G H Diastereoselective Hydrogenation G->H I (−)-Gabosine O H->I

References

Gabosine F and Gabosine B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Gabosine F and Gabosine B are enantiomers, stereoisomers that are mirror images of each other. As part of the broader gabosine family of natural products, they have attracted significant interest within the scientific community for their potential pharmacological activities, including anticancer and enzyme inhibitory properties. This guide provides a comparative overview of this compound and Gabosine B, summarizing the available, albeit limited, biological data and outlining relevant experimental protocols for their evaluation.

While the gabosine family, in general, is known for its promising biological activities, direct comparative studies detailing the specific activities of this compound versus Gabosine B are not extensively available in current scientific literature.[1][2] Research has more broadly focused on the synthesis and biological screening of various members of the gabosine family.[3][4]

Comparison of Biological Activities

To date, no studies have been identified that provide a direct, head-to-head comparison of the biological potency of this compound and Gabosine B. However, based on the activities reported for other gabosines, potential areas for comparative investigation include enzyme inhibition and cytotoxicity.

Enzyme Inhibition

Certain members of the gabosine family have demonstrated inhibitory activity against glycosidase enzymes. For instance, (–)-Gabosine J has been reported to inhibit α-mannosidase with a half-maximal inhibitory concentration (IC50) of 260 μM, while its reduced derivatives have shown activity against β-galactosidase and β-glucosidase.[2] Given the stereospecific nature of enzyme-ligand interactions, it is plausible that this compound and Gabosine B would exhibit differential inhibitory activities against a panel of glycosidases.

Table 1: Hypothetical Comparative Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
This compounde.g., α-glucosidaseData not available
Gabosine Be.g., α-glucosidaseData not available
This compounde.g., α-mannosidaseData not available
Gabosine Be.g., α-mannosidaseData not available

Note: This table is for illustrative purposes only. No direct comparative IC50 values for this compound and Gabosine B have been found in the reviewed literature.

Cytotoxicity

The anticancer potential of the gabosine family suggests that this compound and Gabosine B may exhibit cytotoxic effects against various cancer cell lines.[1] The stereochemistry of a molecule can significantly influence its interaction with cellular targets and, consequently, its cytotoxic potency.

Table 2: Hypothetical Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compounde.g., MCF-7 (Breast Cancer)Data not available
Gabosine Be.g., MCF-7 (Breast Cancer)Data not available
This compounde.g., HCT-116 (Colon Cancer)Data not available
Gabosine Be.g., HCT-116 (Colon Cancer)Data not available

Note: This table is for illustrative purposes only. No direct comparative IC50 values for this compound and Gabosine B have been found in the reviewed literature.

Experimental Protocols

For researchers interested in investigating the comparative biological activities of this compound and Gabosine B, the following are generalized protocols for relevant assays.

Glycosidase Inhibition Assay (e.g., α-glucosidase)

This assay is used to determine the ability of a compound to inhibit the activity of a glycosidase enzyme.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Sodium phosphate buffer (pH 6.8)

  • Test compounds (this compound and Gabosine B)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the test compound dilutions to the respective wells and incubate for a predefined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the pNPG substrate to all wells.

  • Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Test compounds (this compound and Gabosine B)

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • IC50 values are calculated from the dose-response curves.

Visualizing Experimental Concepts

To aid in the conceptualization of these experimental approaches, the following diagrams illustrate the general workflows.

experimental_workflow cluster_enzyme Enzyme Inhibition Assay cluster_cyto Cytotoxicity Assay enzyme_prep Prepare Enzyme & Inhibitor substrate_add Add Substrate enzyme_prep->substrate_add readout Measure Activity substrate_add->readout ic50_calc_enzyme Calculate IC50 readout->ic50_calc_enzyme cell_seeding Seed Cells compound_treatment Treat with Compound cell_seeding->compound_treatment viability_assay Perform Viability Assay compound_treatment->viability_assay ic50_calc_cyto Calculate IC50 viability_assay->ic50_calc_cyto logical_relationship gabosine_family Gabosine Family gabosine_f This compound gabosine_family->gabosine_f gabosine_b Gabosine B gabosine_family->gabosine_b enantiomers Enantiomers gabosine_f->enantiomers gabosine_b->enantiomers biological_activity Biological Activity enantiomers->biological_activity enzyme_inhibition Enzyme Inhibition biological_activity->enzyme_inhibition cytotoxicity Cytotoxicity biological_activity->cytotoxicity

References

Decoding a Potential Therapeutic: A Comparative Guide to the Structure-Activity Relationship of Gabosine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gabosines are a family of naturally occurring carbasugars, characterized by a polyhydroxylated methyl cyclohexane core structure.[1] First isolated from Streptomyces strains, these compounds and their synthetic analogs have garnered significant attention from the scientific community due to a wide array of promising pharmacological activities, including antibiotic, anticancer, DNA-binding, and enzyme-inhibiting properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various gabosine analogs, focusing on their enzyme inhibition capabilities, supported by experimental data and detailed methodologies.

Structure-Activity Relationship: Key Moieties for Biological Function

The biological efficacy of gabosine analogs is intrinsically linked to specific structural features. Studies indicate that potent activity, particularly glycosidase inhibition, is often associated with the presence of a polyhydroxylated cyclohexane system, a carbonyl group, and an olefinic group.[1] The polarity of substituent groups also plays a crucial role; for instance, increasing the polarity of substituents at the C-5 position has been shown to enhance inhibitory effects.[1]

This relationship between chemical structure and biological function is visualized below.

SAR_Gabosine Key Structural Features for Gabosine Activity cluster_core Core Gabosine Structure cluster_modifiers Activity Modifiers cluster_activity Biological Outcome Core Polyhydroxylated Cyclohexane System Activity Potent Glycosidase Inhibition Core->Activity Carbonyl Carbonyl Group Carbonyl->Activity Olefin Olefinic Group Olefin->Activity Substituents Substituents at C-5 Substituents->Activity Higher Polarity Enhances Effect

Caption: Logical diagram illustrating the core structural requirements for the biological activity of gabosine analogs.

Comparative Analysis of Enzyme Inhibition

The inhibitory potential of gabosine analogs has been quantified against several glycosidase enzymes. The data reveals that subtle structural modifications can lead to significant changes in both potency and selectivity. For example, the reduction of the carbonyl group in (–)-gabosine J to an alcohol (gabosinols J-α and J-β) alters its target enzyme specificity from α-mannosidase to β-galactosidase and β-glucosidase, respectively.[1]

Compound/AnalogTarget EnzymeActivity MetricValueReference
(–)-Gabosine J α-MannosidaseIC50260 µM[1]
Gabosinol J-α β-GalactosidaseIC50600 µM[1]
Gabosinol J-β β-GlucosidaseIC50-[1]
Gabosine P α-GlucosidaseIC509.07 µM[1]
Analog 19 Not SpecifiedInhibition Rate99.96%[1]
Analog 21 Not SpecifiedInhibition Rate86.55%[1]
Analog 23 Not SpecifiedInhibition Rate27.64%[1]

Note: A specific IC50 value for Gabosinol J-β was not provided in the cited literature, though its inhibitory activity was confirmed.

Experimental Protocols: In Vitro Glycosidase Inhibition Assay

The evaluation of gabosine analogs as glycosidase inhibitors is typically performed using an in vitro spectrophotometric assay. This method relies on a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a colored product (p-nitrophenol) upon enzymatic cleavage. The rate of color formation is inversely proportional to the inhibitory activity of the test compound.[1][3][4][5]

Principle of the Assay

The enzyme (e.g., α-glucosidase) hydrolyzes the colorless substrate (pNPG) into α-D-glucose and yellow-colored p-nitrophenol (pNP).[4][5] The absorbance of pNP is measured over time at approximately 405 nm.[1][3][6] In the presence of an inhibitor, the rate of this reaction decreases.

Materials
  • α-Glucosidase from Saccharomyces cerevisiae[6]

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)[4]

  • Test compounds (Gabosine analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)[1][3]

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M) to stop the reaction[1][3]

  • 96-well microplate

  • Microplate reader

General Procedure
  • Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of the test compounds in the phosphate buffer.

  • Pre-incubation: Add the enzyme solution to each well of a 96-well plate, followed by the test compound solution (or a reference inhibitor like acarbose). Allow this mixture to pre-incubate for a set period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).[1][3]

  • Reaction Initiation: Add the pNPG substrate solution to each well to start the enzymatic reaction.[1]

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.[1][3]

  • Reaction Termination: Stop the reaction by adding a sodium carbonate solution to each well. This raises the pH and denatures the enzyme.[1][3]

  • Measurement: Measure the absorbance of the yellow p-nitrophenol product in each well using a microplate reader at 405 nm.[1][3]

  • Controls: Include control wells containing:

    • Enzyme and substrate (100% enzyme activity)

    • Substrate only (blank)

    • Enzyme and test compound without substrate (sample blank)

Data Analysis

The percentage of enzyme inhibition is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the control (enzyme + substrate).

  • Abs_sample is the absorbance of the reaction with the test compound.

The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

The workflow for this common experimental procedure is outlined in the diagram below.

Assay_Workflow Workflow for In Vitro Glycosidase Inhibition Assay prep 1. Prepare Reagents (Enzyme, Substrate, Analogs) pre_incubate 2. Pre-incubation (Enzyme + Analog) prep->pre_incubate initiate 3. Initiate Reaction (Add Substrate) pre_incubate->initiate incubate 4. Incubate at 37°C initiate->incubate terminate 5. Terminate Reaction (Add Na₂CO₃) incubate->terminate measure 6. Measure Absorbance (405 nm) terminate->measure analyze 7. Calculate % Inhibition and IC50 measure->analyze

References

Comparative Efficacy of Gabosine F and Other Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical enzyme inhibitor, Gabosine F, with established Bruton's tyrosine kinase (BTK) inhibitors. The data presented is based on published experimental findings for existing drugs and plausible, projected data for this compound to illustrate a comparative framework.

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases.[1][2] The efficacy of BTK inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit 50% of the enzyme's activity.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound compared to first and second-generation BTK inhibitors. Lower IC50 values indicate higher potency.

InhibitorTypeTarget EnzymeIC50 (nM)
This compound HypotheticalBTK0.8
Ibrutinib First-GenerationBTK0.5[3][4]
Acalabrutinib Second-GenerationBTK3.0[5][6]
Zanubrutinib Second-GenerationBTK<0.5[7][8]

Note: The IC50 value for this compound is a projected value for comparative purposes.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is essential to visualize the BTK signaling pathway and the experimental workflow for assessing inhibitor efficacy.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Binding BTK_inactive BTK (inactive) SYK->BTK_inactive Phosphorylates BTK_active BTK (active) BTK_inactive->BTK_active Autophosphorylation PLCy2 PLCγ2 BTK_active->PLCy2 Phosphorylates PIP2 PIP2 PLCy2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NF_kB NF-κB IP3->NF_kB Ca2+ release DAG->NF_kB PKC activation Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) NF_kB->Gene Expression\n(Proliferation, Survival) Inhibitor BTK Inhibitor (e.g., this compound) Inhibitor->BTK_active Inhibits

Caption: BTK Signaling Pathway Inhibition.

The diagram above illustrates the B-cell receptor signaling cascade. Upon antigen binding, SYK phosphorylates and activates BTK, which in turn activates PLCγ2, leading to downstream signaling that promotes B-cell proliferation and survival.[9][10] BTK inhibitors block this pathway by preventing the activation of BTK.[3]

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified BTK Enzyme Incubation Incubate Enzyme, Substrate, ATP, and Inhibitor Enzyme->Incubation Substrate Peptide Substrate (e.g., Poly(Glu,Tyr)) Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Reaction Kinase Reaction (Phosphorylation) Incubation->Reaction Detection Detection of ADP Production (e.g., Transcreener Assay) Reaction->Detection Measurement Measure Signal (e.g., Fluorescence) Detection->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for BTK Inhibition Assay.

This workflow outlines the key steps in a typical biochemical assay to determine the IC50 of a BTK inhibitor. The assay measures the enzymatic activity of BTK by detecting the production of ADP, a byproduct of the phosphorylation reaction.[11]

Experimental Protocols

Biochemical BTK Kinase Activity Assay

This protocol is a generalized procedure for determining the in vitro efficacy of BTK inhibitors.

1. Materials and Reagents:

  • Purified recombinant human BTK enzyme.

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1).

  • ATP solution.

  • Test inhibitor (e.g., this compound) serially diluted in DMSO.

  • ADP detection kit (e.g., Transcreener® ADP² FP Assay).

  • 96-well or 384-well microplates.

2. Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, purified BTK enzyme, and the peptide substrate in each well of the microplate.

  • Add the serially diluted test inhibitor or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the ADP detection reagents according to the manufacturer's protocol.

  • Incubate for the recommended time to allow the detection reaction to stabilize.

  • Measure the signal (e.g., fluorescence polarization) using a suitable plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This guide provides a foundational comparison of this compound with other BTK inhibitors. Further in-depth studies, including cell-based assays and in vivo models, would be necessary to fully elucidate the therapeutic potential of any new enzyme inhibitor.

References

In Vitro Comparative Analysis of Gabosine F and Other Antibiotics: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of publicly available data on the antibiotic properties of a compound specifically identified as "Gabosine F." While the broader "gabosine" family of natural products has been the subject of some scientific inquiry, these investigations have primarily focused on their potential as enzyme inhibitors, including α-glucosidase and E. coli β-glucuronidase inhibitors, as well as their general pharmacological activities such as anticancer and DNA-binding properties.

Limited findings have alluded to the antimicrobial potential within the gabosine family. For instance, one gabosine derivative has demonstrated antibacterial activity against Acinetobacter baumannii with a reported Minimum Inhibitory Concentration (MIC) of 42.5 μg/mL, alongside antifungal activity against Candida albicans. Another related compound, (+)-epoxydone, has shown activity against Escherichia coli and Staphylococcus aureus. However, these isolated data points do not provide a sufficient basis for a rigorous comparative analysis against established antibiotics.

Due to the lack of specific in vitro data for this compound, including MIC values against a standard panel of bacteria, a direct and objective comparison with other antibiotics is not feasible at this time. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of comparative data cannot be fulfilled without this foundational information.

To provide a framework for future research and to illustrate the standard methodologies for such a comparative study, a general experimental workflow for in vitro antibiotic comparison is outlined below. This workflow represents the typical process that would be followed if and when data on this compound's antimicrobial activity becomes available.

General Experimental Protocol for In Vitro Antibiotic Susceptibility Testing

A standardized methodology is critical for the accurate and reproducible comparison of a novel compound like this compound with existing antibiotics. The following is a generalized protocol based on established methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

a. Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria would be selected (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae). Both reference strains (e.g., from the American Type Culture Collection - ATCC) and clinical isolates should be included to assess the spectrum of activity.

b. Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours. Colonies are then used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

c. Antibiotic Preparation: Stock solutions of this compound and comparator antibiotics (e.g., vancomycin, linezolid, ciprofloxacin, ceftriaxone) are prepared in a suitable solvent. A series of two-fold serial dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

d. Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antibiotics. The plates are then incubated under appropriate conditions (e.g., 35°C ± 2°C for 18-24 hours in ambient air).

e. Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Data Presentation

Should data become available, it would be presented in a tabular format for clear comparison.

Table 1: Hypothetical In Vitro Activity of this compound and Comparator Antibiotics against Gram-Positive Bacteria

AntibioticStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Enterococcus faecalis (ATCC 29212) MIC (µg/mL)
This compoundData Not AvailableData Not Available
Vancomycin12
Linezolid21
Daptomycin0.51

Table 2: Hypothetical In Vitro Activity of this compound and Comparator Antibiotics against Gram-Negative Bacteria

AntibioticEscherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
This compoundData Not AvailableData Not Available
Ciprofloxacin0.0150.25
Ceftazidime0.252
Meropenem0.030.5

Visualizing the Experimental Workflow

A clear visual representation of the experimental process is essential for understanding the methodology.

Experimental_Workflow General Workflow for In Vitro Antibiotic Comparison cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Strain Selection (Gram-positive & Gram-negative) Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Bacterial_Culture->Inoculum_Prep Microtiter_Plate Inoculation of Microtiter Plates Inoculum_Prep->Microtiter_Plate Antibiotic_Prep Antibiotic Stock & Serial Dilutions (this compound & Comparators) Antibiotic_Prep->Microtiter_Plate Incubation Incubation (35°C for 18-24h) Microtiter_Plate->Incubation MIC_Determination Visual Inspection for Growth (Determination of MIC) Incubation->MIC_Determination Data_Comparison Comparative Data Analysis MIC_Determination->Data_Comparison

Caption: Workflow for in vitro antibiotic MIC testing.

Conclusion

While the name "this compound" appears in scientific discourse, there is currently a significant gap in the literature regarding its specific antimicrobial properties. The broader gabosine family exhibits a range of biological activities, suggesting that further investigation into the potential antibiotic effects of specific members like this compound is warranted. Future in vitro comparative studies, following established protocols as outlined above, will be crucial to determine the potential clinical utility of this compound as an antibiotic. Researchers in the field of drug development are encouraged to pursue these investigations to elucidate the antibacterial spectrum and potency of this and other novel natural products.

A Comparative Guide to Antibody Cross-Reactivity: A Case Study Framework for Gabosines

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The specificity of an antibody is paramount for its reliable use in research, diagnostics, and therapeutics. Cross-reactivity, the binding of an antibody to non-target antigens, can lead to erroneous results and potential off-target effects. This guide provides a framework for assessing the cross-reactivity of antibodies, using a hypothetical study on an antibody raised against Gabosine A as an illustrative example. While specific experimental data for anti-gabosine antibody cross-reactivity is not currently available in the public domain, this document presents the principles, experimental protocols, and data presentation standards that researchers and drug development professionals should consider when evaluating antibody specificity.

Introduction to Gabosines and Antibody Specificity

Gabosines are a family of naturally occurring C7 carbasugars isolated from various Streptomyces strains.[1][2] These compounds, characterized by a polyhydroxylated cyclohexane skeleton, exhibit a range of promising biological activities, including antibiotic, anticancer, and enzyme-inhibiting properties.[2][3] Given their therapeutic potential, the development of specific molecular tools, such as antibodies, is crucial for their study and application.

An essential characteristic of any antibody is its specificity. Cross-reactivity occurs when an antibody raised against a specific antigen also recognizes other molecules with similar structural features or epitopes.[2] This can compromise the validity of experimental results and is a critical consideration in the development of antibody-based assays and therapeutics. This guide outlines a systematic approach to characterizing the cross-reactivity of a hypothetical monoclonal antibody raised against Gabosine A.

Hypothetical Cross-Reactivity Profile of Anti-Gabosine A Antibody (mAb-GaboA)

To illustrate the principles of a comparative cross-reactivity analysis, we present a hypothetical dataset for a fictional monoclonal antibody, mAb-GaboA. The following table summarizes the binding affinity of mAb-GaboA to Gabosine A and a panel of structurally related gabosines and other carbasugars.

Table 1: Hypothetical Cross-Reactivity of Anti-Gabosine A Antibody (mAb-GaboA)

AntigenStructureDissociation Constant (K_D) [M]% Cross-Reactivity
Gabosine A (Target) C₇H₁₀O₄ (cyclohexenone core)1.5 x 10⁻⁹100%
Gabosine BStereoisomer of Gabosine A8.2 x 10⁻⁸1.8%
Gabosine HDifferent hydroxylation pattern5.5 x 10⁻⁷0.27%
Gabosine LDifferent hydroxylation pattern9.1 x 10⁻⁶0.016%
ValienoneRelated cyclohexenone carbasugar> 10⁻⁵< 0.01%
D-GlucoseHexose monosaccharide (pyranose ring)Not Detectable (N.D.)N.D.

% Cross-Reactivity is calculated as: (K_D of Gabosine A / K_D of Test Antigen) x 100

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to generate the data presented in Table 1.

This protocol describes a competitive ELISA to determine the relative binding affinity of mAb-GaboA to various potential cross-reactants.

  • Antigen Coating: High-binding 96-well microplates are coated with a Gabosine A-carrier protein conjugate (e.g., Gabosine A-BSA) at a concentration of 2 µg/mL in phosphate-buffered saline (PBS) overnight at 4°C.

  • Washing: Plates are washed three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Wells are blocked with 5% non-fat dry milk in PBST for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Plates are washed three times with PBST.

  • Competitive Incubation: A constant, sub-saturating concentration of mAb-GaboA (e.g., 0.5 nM) is pre-incubated with serial dilutions of the competitor antigens (Gabosine A, Gabosine B, etc.) for 1 hour at room temperature.

  • Binding: The antibody-antigen mixtures are added to the coated wells and incubated for 1 hour at room temperature.

  • Washing: Plates are washed five times with PBST.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) is added at a 1:5000 dilution in blocking buffer and incubated for 1 hour at room temperature.

  • Washing: Plates are washed five times with PBST.

  • Detection: TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added to each well. The reaction is allowed to develop in the dark for 15-20 minutes.

  • Stopping Reaction: The reaction is stopped by adding 2M sulfuric acid.

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The IC50 values (concentration of competitor that inhibits 50% of mAb-GaboA binding) are calculated to determine relative cross-reactivity.

SPR analysis is used to determine the on-rate (k_a), off-rate (k_d), and the equilibrium dissociation constant (K_D) of the antibody-antigen interactions.

  • Chip Preparation: A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

  • Antibody Immobilization: The mAb-GaboA is immobilized onto the sensor chip surface via amine coupling to achieve a target density of ~2000 response units (RU).

  • Deactivation: Remaining active esters on the surface are deactivated with 1 M ethanolamine-HCl.

  • Analyte Injection: A series of concentrations of each antigen (Gabosine A, Gabosine B, etc.) in HBS-EP+ buffer are injected over the chip surface at a flow rate of 30 µL/min.

  • Dissociation: Following analyte injection, buffer is flowed over the surface to monitor the dissociation phase.

  • Regeneration: The surface is regenerated between cycles using a short pulse of glycine-HCl (pH 2.0).

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (k_a, k_d) and calculate the dissociation constant (K_D).

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex processes. The following visualizations, created using the DOT language, illustrate a typical cross-reactivity testing workflow and a hypothetical signaling pathway where gabosines might exert their biological effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Affinity Measurement cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Data Analysis ELISA Competitive ELISA Panel Antigen Panel (Gabosine A, B, H, etc.) ELISA->Panel IC50 Calculate IC50 Values Panel->IC50 SPR Surface Plasmon Resonance (SPR) IC50->SPR Select Hits Kinetics Determine ka, kd, KD SPR->Kinetics WB Western Blot (Cell Lysates) Kinetics->WB IHC Immunohistochemistry (Tissue Sections) Kinetics->IHC Report Cross-Reactivity Report WB->Report IHC->Report

Caption: Workflow for Antibody Cross-Reactivity Assessment.

G Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 activates Gabosine Gabosine A Gabosine->Receptor Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Nucleus Nucleus TF->Nucleus Response Cellular Response (e.g., Apoptosis) Nucleus->Response

Caption: Hypothetical Signaling Pathway Involving Gabosine A.

Conclusion

The rigorous assessment of antibody cross-reactivity is a non-negotiable step in the validation of immunoassays and the development of antibody-based therapeutics. While no specific data on the cross-reactivity of anti-gabosine antibodies currently exists, the methodologies and data presentation formats outlined in this guide provide a robust framework for such an investigation. By employing techniques like competitive ELISA for initial screening and SPR for precise affinity measurements, researchers can build a comprehensive specificity profile for their antibodies. This ensures data integrity and is fundamental to the successful translation of research findings.

References

Validating the Biological Target of Gabosine F: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Gabosine F's potential biological target with alternative inhibitors, supported by experimental data and detailed protocols.

This compound belongs to the Gabosine family, a class of naturally occurring keto-carbasugars that have garnered significant interest for their diverse biological activities, including antibiotic and anticancer properties. Recent research has pointed towards Escherichia coli β-glucuronidase (EcGUS) as a primary biological target for Gabosine derivatives. This guide offers an objective analysis of the inhibitory action of Gabosines on EcGUS, comparing their performance with other known inhibitors.

Quantitative Data Summary

The inhibitory activities of various compounds against E. coli β-glucuronidase (EcGUS) are summarized below. While a specific IC50 value for this compound is not publicly available, data for other Gabosine derivatives and alternative inhibitors provide a valuable benchmark for its potential efficacy.

Compound ClassSpecific Compound/DerivativeTarget EnzymeIC50 Value (µM)
Gabosine Derivative Representative Gabosine DerivativeE. coli β-glucuronidaseNot Publicly Available
Natural Product Inhibitor D-saccharic acid 1,4-lactoneE. coli β-glucuronidase48.4[1][2]
Synthetic Inhibitor UNC10201652E. coli β-glucuronidase0.117

Experimental Protocols

In Vitro E. coli β-Glucuronidase (EcGUS) Inhibition Assay

This protocol outlines the methodology for determining the in vitro inhibitory activity of test compounds against E. coli β-glucuronidase.

Materials:

  • E. coli β-glucuronidase (EcGUS) enzyme

  • p-Nitrophenyl-β-D-glucuronide (pNPG) substrate

  • Test compounds (e.g., this compound, D-saccharic acid 1,4-lactone)

  • Phosphate buffer (pH 7.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of EcGUS in phosphate buffer.

    • Prepare a stock solution of the pNPG substrate in phosphate buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 20 µL of the test compound solution at various concentrations.

    • Add 170 µL of the pNPG substrate solution to each well.

    • Initiate the enzymatic reaction by adding 10 µL of the EcGUS enzyme solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding a suitable stop solution (e.g., 0.2 M sodium carbonate).

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where:

      • A_c = Absorbance of the control (without inhibitor)

      • A_s = Absorbance of the sample (with inhibitor)

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Mechanism of Action of this compound in the Gut Microbiome

The following diagram illustrates the proposed mechanism by which this compound, as an inhibitor of bacterial β-glucuronidase, can modulate the bioactivity of various compounds in the gut.

Mechanism of Action of Gut β-Glucuronidase Inhibitors cluster_LIVER Liver cluster_GUT Gut Lumen cluster_EFFECT Biological Effect Drug Drug / Toxin / Hormone Glucuronidation Glucuronidation (Phase II Metabolism) Drug->Glucuronidation Drug_G Inactive Glucuronidated Conjugate Glucuronidation->Drug_G EcGUS E. coli β-glucuronidase (EcGUS) Deconjugation Deconjugation (Reactivation) Drug_G->Deconjugation EcGUS->Deconjugation GabosineF This compound (Inhibitor) GabosineF->EcGUS Inhibits ActiveDrug Active Drug / Toxin / Hormone Deconjugation->ActiveDrug Toxicity Toxicity / Hormonal Effects ActiveDrug->Toxicity Experimental Workflow for Target Validation Start Hypothesize Target (e.g., EcGUS) InVitro In Vitro Enzyme Inhibition Assay Start->InVitro DetermineIC50 Determine IC50 of this compound InVitro->DetermineIC50 Compare Compare with Known Inhibitors DetermineIC50->Compare CellBased Cell-Based Assays Compare->CellBased Mechanism Elucidate Mechanism of Action CellBased->Mechanism Logical Relationship of β-Glucuronidase Inhibition Inhibitor This compound or Alternative Inhibitor EcGUS Bacterial β-glucuronidase Activity Inhibitor->EcGUS Inhibits Deconjugation Deconjugation of Glucuronides EcGUS->Deconjugation Decreases Bioavailability Increased Bioavailability of Active Compounds Deconjugation->Bioavailability Decreases PhysiologicalEffect Altered Physiological Effect (e.g., reduced toxicity) Bioavailability->PhysiologicalEffect

References

Gabosine F and Other Carbasugars in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is continually evolving. Within this dynamic field, carbasugars have emerged as a promising class of compounds, with Gabosine F and its analogues showing potential as anticancer agents. This guide provides a comparative overview of this compound and other relevant carbasugars, focusing on their performance in cancer research, supported by available experimental data.

Carbasugars, or pseudosugars, are carbohydrate analogues where the ring oxygen has been replaced by a methylene group. This structural modification imparts greater stability and can lead to potent and selective inhibition of carbohydrate-processing enzymes, such as glycosidases. Aberrant glycosylation is a hallmark of cancer, and as such, inhibitors of glycosidases are of significant interest in oncology research. Gabosines, a class of keto-carbasugars, have demonstrated a range of biological activities, including anticancer and enzyme-inhibitory properties.

Comparative Analysis of Anticancer and Glycosidase Inhibitory Activities

While direct comparative studies detailing the anticancer activity of this compound are limited in publicly available research, data on related carbasugars, such as Pericosines and other Gabosines, provide valuable insights into the potential of this compound class.

CompoundTarget/AssayCell LineActivity (IC₅₀/ED₅₀/GI₅₀)Reference
Pericosine A CytotoxicityP388 (murine leukemia)ED₅₀: 0.1 µg/mL[1]
CytotoxicityBreast, Colon, Lung, Ovary, Stomach, Prostate Cancer Cell LinesGI₅₀: 0.05-24.55 µM[2][3]
Pericosine B CytotoxicityP388 (murine leukemia)ED₅₀: 4.0 µg/mL[1]
Pericosine C CytotoxicityP388 (murine leukemia)ED₅₀: 0.4 µg/mL[1]
Gabosine P α-glucosidase inhibition-IC₅₀: 9.07 µM[4]
Acarbose (Control) α-glucosidase inhibition-Less potent than Gabosine P[4]

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer mechanisms of carbasugars are primarily attributed to their ability to inhibit enzymes involved in crucial cellular processes.

Pericosine A , for instance, has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and topoisomerase II.[2][5] EGFR is a key driver of cell proliferation and survival in many cancers, and its inhibition can arrest tumor growth. Topoisomerase II is essential for DNA replication and repair, and its inhibition leads to DNA damage and apoptosis in cancer cells.

The inhibitory action of Gabosine P against α-glucosidase suggests a potential mechanism for anticancer activity.[4] Altered glucose metabolism is a characteristic feature of cancer cells, and targeting enzymes involved in carbohydrate metabolism could be a viable therapeutic strategy.

While the specific signaling pathways affected by this compound have yet to be fully elucidated, the known mechanisms of other carbasugars provide a logical starting point for investigation. A hypothetical pathway illustrating the potential multitargeted effects of carbasugars on cancer cell signaling is presented below.

Carbasugar_Cancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT Proliferation_Survival Proliferation & Survival AKT->Proliferation_Survival Glycosidase Glycosidase (e.g., α-glucosidase) Glycoprotein_Processing Glycoprotein Processing Glycosidase->Glycoprotein_Processing Glycoprotein_Processing->Growth_Factor_Receptor Maturation Topoisomerase_II Topoisomerase II DNA_Replication DNA Replication & Repair Topoisomerase_II->DNA_Replication DNA_Replication->Proliferation_Survival Carbasugars Carbasugars (e.g., this compound, Pericosine A) Carbasugars->Growth_Factor_Receptor Inhibition Carbasugars->Glycosidase Inhibition Carbasugars->Topoisomerase_II Inhibition MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat with varying concentrations of carbasugar A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G

References

Comparative Analysis of Gabosine F and Its Synthetic Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the synthetic pathway of Gabosine F and a comparative look at the potential biological activities of its intermediates, providing a framework for future research and drug development in the field of carbohydrate mimetics.

This compound, a member of the diverse family of gabosines, represents a class of carbocyclic sugars with significant potential in medicinal chemistry. These natural products, primarily isolated from Streptomyces species, have garnered attention for their broad spectrum of biological activities, including antibiotic, anticancer, and enzyme inhibitory properties.[1] This guide provides a comparative analysis of this compound and its synthetic intermediates, offering insights into their structure-activity relationships and outlining experimental protocols relevant to their evaluation.

Chemical Structures and Synthetic Pathway

The enantioselective synthesis of this compound has been achieved from L-arabinose, proceeding through a series of key synthetic intermediates. The overall synthetic workflow is depicted below, highlighting the transformation from the starting material to the final natural product.

This compound Synthesis cluster_start Starting Material cluster_intermediates Synthetic Intermediates cluster_end Final Product L-Arabinose L-Arabinose I1 Intermediate 1 (Cycloadduct) L-Arabinose->I1 Multiple Steps I2 Intermediate 2 (Dehydrated Product) I1->I2 Dehydration I3 Intermediate 3 (Hydrogenated Product) I2->I3 Hydrogenation Gabosine_F This compound I3->Gabosine_F Deprotection

Caption: Synthetic workflow for this compound from L-arabinose.

Comparative Biological Activity

While specific quantitative biological data for this compound and its synthetic intermediates is not extensively available in the current literature, the broader family of gabosines provides a basis for inferring potential activities. It is important to note that the following table is a predictive framework based on the known activities of related compounds and serves as a guide for future experimental investigation.

CompoundPredicted Biological ActivityRationale
This compound Glycosidase Inhibition, AntimicrobialAs a member of the gabosine family, it is likely to exhibit inhibitory activity against various glycosidases due to its carbocyclic sugar structure. Antimicrobial properties are also a common feature of this compound class.[1]
Intermediate 3 Potentially Reduced ActivityThe presence of protecting groups on the hydroxyl functionalities may hinder interaction with the active sites of target enzymes, potentially leading to lower biological activity compared to the deprotected this compound.
Intermediate 2 UnknownThe introduction of unsaturation might confer novel biological properties, but could also alter the conformation necessary for binding to target enzymes.
Intermediate 1 Likely InactiveAs an early-stage, structurally distinct intermediate, it is less likely to possess the specific stereochemical and functional features required for significant biological activity characteristic of the final product.

Experimental Protocols

To facilitate the investigation of the biological activities of this compound and its intermediates, the following are detailed methodologies for key experiments.

Glycosidase Inhibition Assay

This assay is crucial for determining the enzyme inhibitory potential of the synthesized compounds.

Principle: The inhibitory activity is measured by quantifying the reduction in the rate of substrate hydrolysis by a specific glycosidase in the presence of the test compound. A common method involves the use of a chromogenic or fluorogenic substrate that releases a detectable molecule upon cleavage.

Protocol:

  • Enzyme Solution Preparation: Prepare a stock solution of the target glycosidase (e.g., α-glucosidase, β-mannosidase) in an appropriate buffer (e.g., phosphate buffer, pH 6.8).

  • Substrate Solution Preparation: Prepare a stock solution of the corresponding p-nitrophenyl (pNP) glycoside substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the enzyme solution to each well.

    • Add 25 µL of varying concentrations of the test compound (this compound or its intermediates) dissolved in the buffer. A control well should contain buffer without the inhibitor.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M Na2CO3).

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Microorganism Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of each test compound in the broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates a generalized signaling pathway that could be inhibited by a glycosidase inhibitor like this compound, and the experimental workflow for its evaluation.

Signaling_and_Workflow cluster_pathway Potential Cellular Pathway Inhibition cluster_workflow Experimental Workflow Substrate Substrate Glycosidase Glycosidase Substrate->Glycosidase binds Product Product Glycosidase->Product catalyzes Downstream_Signaling Downstream Signaling Cascade Product->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Downstream_Signaling->Cellular_Response Inhibitor This compound Inhibitor->Glycosidase inhibits Synthesis Synthesis of this compound and Intermediates Purification Purification and Characterization Synthesis->Purification Bioassays Biological Assays (Glycosidase, Antimicrobial) Purification->Bioassays Data_Analysis Data Analysis (IC50, MIC) Bioassays->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Generalized pathway and workflow for this compound evaluation.

Conclusion

This compound and its synthetic intermediates represent a promising area for further investigation in the development of novel therapeutic agents. While quantitative comparative data is currently limited, the structural similarities to other biologically active gabosines suggest a high potential for enzyme inhibition and antimicrobial activities. The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate these compounds and elucidate their structure-activity relationships. Future studies focusing on the generation of robust biological data for this compound and its synthetic precursors will be instrumental in unlocking their full therapeutic potential.

References

A Head-to-Head Battle of Strategies for the Synthesis of (+)-Gabosine F

Author: BenchChem Technical Support Team. Date: November 2025

The intricate architecture and promising biological activities of the gabosine family of natural products have established them as compelling targets for synthetic chemists. Among them, (+)-Gabosine F, a polyhydroxylated cyclohexenone, has attracted significant attention. This guide provides a detailed head-to-head comparison of two distinct synthetic routes to (+)-Gabosine F, offering valuable insights for researchers, scientists, and professionals in drug development. We will dissect an enantioselective synthesis starting from a readily available carbohydrate and a racemic approach employing a fragmentation strategy, evaluating them on key metrics such as efficiency, stereocontrol, and starting material accessibility.

At a Glance: Comparing the Routes

FeatureEnantioselective Synthesis (Shing et al.)Racemic Synthesis (Mehta and Lakshminath)
Starting Material L-Arabinose5,5-Dimethoxytetrachlorocyclopentadiene
Number of Steps 1214
Overall Yield 23%Not explicitly stated for Gabosine F
Key Reaction Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC)Grob-like "top-to-bottom" fragmentation
Stereocontrol EnantioselectiveRacemic mixture of Gabosine B and F

Route 1: Enantioselective Synthesis from L-Arabinose by Shing et al.

This elegant approach leverages the chiral pool, starting from the inexpensive and readily available carbohydrate L-arabinose to construct the enantiomerically pure target molecule. The synthesis is characterized by a high degree of stereocontrol and a respectable overall yield.

Synthetic Pathway Overview

The synthesis commences with the conversion of L-arabinose into a key intermediate containing both a nitrile oxide precursor (an oxime) and a terminal alkene. The crucial step is an intramolecular nitrile oxide-alkene cycloaddition (INOC) to construct the carbocyclic core of this compound. Subsequent functional group manipulations, including dehydration and hydrogenation, lead to the final product.

Shing_Gabosine_F_Synthesis L_Arabinose L-Arabinose Intermediate1 Multi-step conversion L_Arabinose->Intermediate1 several steps Oxime_Alkene Oxime-Alkene Intermediate Intermediate1->Oxime_Alkene INOC Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC) Oxime_Alkene->INOC Cycloadduct Tricyclic Isoxazoline INOC->Cycloadduct Key C-C and C-O bond formation Intermediate2 Functional Group Manipulations Cycloadduct->Intermediate2 Dehydration, Hydrogenation Gabosine_F (+)-Gabosine F Intermediate2->Gabosine_F

Caption: Synthetic route to (+)-Gabosine F from L-arabinose.

Key Experimental Protocol: Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC)

The successful execution of the INOC reaction is pivotal to this synthetic route. The following is a representative protocol based on the work of Shing et al.[1][2]

Materials:

  • Oxime-alkene precursor

  • Chloramine-T

  • Silica gel

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of the oxime-alkene precursor in dichloromethane is prepared.

  • To this solution, silica gel and Chloramine-T are added.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered to remove the solid reagents.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the tricyclic isoxazoline cycloadduct.

This reaction proceeds smoothly under mild conditions and is a testament to the power of intramolecular cycloadditions in complex molecule synthesis.

Route 2: Racemic Synthesis via a Grob-like Fragmentation by Mehta and Lakshminath

In contrast to the enantioselective approach, this synthesis yields a racemic mixture of this compound and its enantiomer, Gabosine B. The key strategic element is a Grob-like fragmentation of a highly functionalized polycyclic system.

Synthetic Pathway Overview

This route begins with 5,5-dimethoxytetrachlorocyclopentadiene, which undergoes a series of transformations to build a complex cage-like intermediate. The crucial step involves a "top-to-bottom" fragmentation of this intermediate, which simultaneously forms the cyclohexenone core and installs the necessary functional groups, albeit without stereocontrol, leading to a mixture of racemic Gabosine B and F.

Mehta_Lakshminath_Gabosine_F_Synthesis Start 5,5-Dimethoxytetrachloro- cyclopentadiene Intermediate1 Multi-step conversion Start->Intermediate1 several steps Cage_Intermediate Polycyclic Cage Intermediate Intermediate1->Cage_Intermediate Fragmentation Grob-like Fragmentation Cage_Intermediate->Fragmentation Key C-C bond cleavage Mixture rac-Gabosine B and rac-Gabosine F Fragmentation->Mixture Separation Separation Mixture->Separation Gabosine_F (±)-Gabosine F Separation->Gabosine_F

Caption: Racemic synthesis of this compound via fragmentation.

Key Experimental Protocol: Grob-like Fragmentation

The experimental details for this specific fragmentation leading to this compound are not extensively detailed in the readily available literature. However, a general procedure for a Grob fragmentation involves the treatment of a γ-functionalized alcohol or its derivative with a base or Lewis acid to induce a concerted elimination-fragmentation cascade.

Head-to-Head Comparison and Conclusion

AspectEnantioselective Synthesis (Shing et al.)Racemic Synthesis (Mehta and Lakshminath)
Stereochemical Outcome Provides enantiomerically pure (+)-Gabosine F, which is crucial for biological studies.Yields a racemic mixture, requiring a subsequent resolution step to isolate the desired enantiomer, which can be challenging and reduce the overall efficiency.
Starting Material Utilizes L-arabinose, a cheap and readily available chiral starting material.Starts from a less common and more complex starting material.
Efficiency A respectable overall yield of 23% over 12 steps is reported.The overall yield for this compound is not explicitly stated, and the formation of a mixture of products inherently lowers the yield of the desired compound.
Key Transformation The INOC reaction is a powerful and reliable method for the construction of the carbocyclic core.The Grob-like fragmentation is a clever and less common strategy for ring formation.
Applicability The methodology is well-suited for the synthesis of other enantiopure natural products.The complexity of the intermediate cage-like structure might limit the broader applicability of this specific route.

References

Benchmarking Gabosine F activity against known standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the biological activity of Gabosine F against known standards. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this document outlines the expected biological activities based on the broader gabosine family of compounds, details the experimental protocols required to generate comparative data, and presents this information in a clear, structured format.

Overview of Gabosine Activity

Gabosines are a class of keto-carbasugars known for a variety of biological activities.[1] While data for this compound is limited, the family as a whole has demonstrated potential in the following areas:

  • Enzyme Inhibition: Certain gabosines have shown inhibitory activity against glycosidases, such as α-glucosidase. This suggests potential applications in metabolic disorders.

  • Anticancer Activity: The gabosine family has been reported to possess anticancer properties, warranting investigation into their effects on cancer cell proliferation and viability.[1]

  • Antibiotic Activity: Antibiotic effects have been noted within the gabosine class, indicating a potential role in combating bacterial infections.[1]

  • DNA Binding: Some gabosines have been found to interact with DNA, suggesting mechanisms of action that could influence genetic processes.[1]

Data Presentation: Benchmarking this compound

To facilitate a direct comparison of this compound's activity with established standards, the following tables are presented as templates. As experimental data for this compound becomes available, these tables can be populated to provide a clear quantitative assessment.

Glycosidase Inhibition

Objective: To compare the inhibitory activity of this compound against a known standard, Acarbose, on a target glycosidase enzyme.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
This compound e.g., α-glucosidaseData not availableData not availableTo be determined
Acarbosee.g., α-glucosidaseReference valueReference valueCompetitive
Anticancer Activity

Objective: To assess the cytotoxic effects of this compound on a cancer cell line in comparison to a standard chemotherapeutic agent, Doxorubicin.

CompoundCell LineAssayIC50 (µM)
This compound e.g., HeLaMTTData not available
Doxorubicine.g., HeLaMTTReference value
Antibiotic Activity

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a pathogenic bacterial strain and compare it to a standard antibiotic, Ciprofloxacin.

CompoundBacterial StrainMethodMIC (µg/mL)
This compound e.g., E. coliBroth MicrodilutionData not available
Ciprofloxacine.g., E. coliBroth MicrodilutionReference value

Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the data for the tables above.

Glycosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a glycosidase enzyme. The enzyme's activity is determined by monitoring the cleavage of a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a yellow product (p-nitrophenol) that can be quantified spectrophotometrically.

Materials:

  • α-glucosidase enzyme solution (from Saccharomyces cerevisiae)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • This compound

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound and Acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of each dilution to respective wells.

  • Add 50 µL of the α-glucosidase solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO2 incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, treat the cells with various concentrations of this compound and Doxorubicin and incubate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells).

  • The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Broth Microdilution for Antibiotic Activity

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[2][3]

Materials:

  • Escherichia coli (or other bacterial strain)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Ciprofloxacin (positive control)

  • 96-well microtiter plate

  • Incubator

Procedure:

  • Prepare a two-fold serial dilution of this compound and Ciprofloxacin in MHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations: Pathways and Workflows

Conceptual Signaling Pathway for Glycosidase Inhibition

Glycosidase_Inhibition sub Substrate (e.g., Disaccharide) enzyme Glycosidase (e.g., α-glucosidase) sub->enzyme prod Product (e.g., Monosaccharide) enzyme->prod gabosine This compound gabosine->enzyme Benchmarking_Workflow cluster_assays Biological Assays cluster_data Data Analysis start Start: this compound Sample assay1 Glycosidase Inhibition Assay start->assay1 assay2 Anticancer (MTT) Assay start->assay2 assay3 Antibiotic (MIC) Assay start->assay3 data1 Calculate IC50/Ki assay1->data1 data2 Calculate IC50 assay2->data2 data3 Determine MIC assay3->data3 compare Compare to Known Standards data1->compare data2->compare data3->compare end End: Benchmarking Report compare->end

References

Safety Operating Guide

Proper Disposal of Gabosine F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executing a safe and compliant disposal plan for any chemical is a critical component of laboratory operations. This guide provides a procedural framework for the disposal of Gabosine F, ensuring the safety of personnel and the protection of the environment.

Important Note: "this compound" is not a publicly registered chemical. The disposal procedures outlined below are based on general best practices for novel or uncharacterized research compounds. It is imperative that users of this compound conduct a thorough risk assessment based on its known or suspected properties and consult with their institution's Environmental Health and Safety (EHS) department before proceeding with disposal.

Section 1: Pre-Disposal Hazard Assessment

Before initiating any disposal protocol, a comprehensive hazard assessment must be performed. This assessment should be based on all available data for this compound, including any synthesized analogues or compounds with similar structural motifs.

Table 1: Hazard Assessment Checklist for this compound

Hazard CategoryAssessment CriteriaAction Required
Toxicity Review all available toxicological data (acute and chronic). Assess potential for carcinogenicity, mutagenicity, or reproductive toxicity.If data is unavailable, treat as highly toxic.
Reactivity Evaluate reactivity with common laboratory substances (e.g., acids, bases, oxidizing agents). Determine potential for forming explosive or unstable compounds.Segregate from incompatible materials.[1][2][3]
Flammability Determine the flash point and autoignition temperature.Store away from ignition sources.[4]
Environmental Assess potential for harm to aquatic life or persistence in the environment.Prevent release to drains or soil.[5][6][7]

Section 2: General Disposal Protocol for this compound

This section outlines a step-by-step procedure for the disposal of this compound waste streams. This protocol should be adapted to comply with institutional, local, and national regulations.[4][8][9]

Experimental Protocol: Segregation and Containerization of this compound Waste

  • Waste Identification: All waste streams containing this compound must be clearly identified and treated as hazardous waste.[2]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1][3] Incompatible wastes must be kept separate to prevent dangerous reactions.[4][9]

  • Container Selection: Use only approved, leak-proof, and chemically compatible containers for waste collection.[1][4][8] If the original container is available and in good condition, its use is often preferred.[1]

  • Labeling: Immediately upon generating the first drop of waste, affix a hazardous waste label to the container.[1][4] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • All constituents of the waste mixture[1][5]

    • The date of accumulation[5]

    • The physical state (solid, liquid, gas)

    • Applicable hazard warnings (e.g., Flammable, Toxic)

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA).[1][8] The SAA must be equipped with secondary containment to capture any potential leaks or spills.[2][4][8] Keep containers sealed except when adding waste.[3][4]

Diagram 1: this compound Waste Disposal Workflow

cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Storage cluster_2 Step 3: Disposal A This compound Waste Generated B Select Compatible Container A->B C Affix Hazardous Waste Label B->C D Store in Secondary Containment C->D Place in SAA E Segregate Incompatibles D->E F Keep Container Closed E->F G Request EHS Pickup F->G When Full or Timelimit Reached H EHS Transports to TSDF G->H I Final Compliant Disposal H->I

Caption: Workflow for the safe disposal of this compound waste.

Section 3: Disposal of Contaminated Materials

Materials and equipment that come into contact with this compound must be decontaminated or disposed of as hazardous waste.

Table 2: Disposal Procedures for this compound Contaminated Items

ItemDisposal Procedure
Empty Containers If the container held what is classified as an "acutely hazardous" waste, it must be triple-rinsed with a suitable solvent.[2][3] The rinsate must be collected and disposed of as hazardous waste.[3][4] For non-acutely hazardous waste, empty the container thoroughly, deface the label, and dispose of it according to institutional policy.[2][4]
Personal Protective Equipment (PPE) Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste container.[10]
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.[8][10]
Spill Cleanup Materials Absorbent materials used to clean up this compound spills must be collected and disposed of as hazardous waste.[4]

Diagram 2: Decision Tree for Empty Container Disposal

A Container Held This compound? B Is this compound Acutely Hazardous? A->B Yes C Triple Rinse Container B->C Yes E Empty Thoroughly B->E No D Collect Rinsate as Hazardous Waste C->D F Deface Label D->F E->F G Dispose of Container per Institutional Policy F->G

Caption: Decision process for disposing of empty this compound containers.

Section 4: Emergency Procedures

In the event of a spill or accidental release of this compound, immediately notify your laboratory supervisor and the institutional EHS department.[4] Follow all established emergency protocols for chemical spills.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

Essential Safety and Handling Protocol for Gabosine F

Author: BenchChem Technical Support Team. Date: November 2025

In the absence of a specific Safety Data Sheet (SDS) for Gabosine F, a cautious approach is imperative. Researchers, scientists, and drug development professionals should handle this compound as a potentially hazardous substance. The following guidance is based on established laboratory safety principles for handling novel or uncharacterized chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes recommended PPE for various laboratory activities involving this compound. This guidance is based on general best practices for handling chemicals of unknown toxicity.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solids Safety glasses with side shields or chemical splash goggles.[1][2]Disposable nitrile gloves.[1] Consider double-gloving.[3]Laboratory coat.[1]N95 or N100 particulate respirator if weighing outside a ventilated enclosure.[3]
Preparing Solutions Chemical splash goggles.[1][2]Disposable nitrile gloves.[1][4]Laboratory coat.[1]Work in a chemical fume hood or other ventilated enclosure.
Running Reactions Chemical splash goggles.[1][2]Disposable nitrile gloves.[1][4] Change gloves immediately upon contamination.[3]Laboratory coat.[1]Work in a chemical fume hood.
Handling Large Quantities Face shield worn over safety glasses.[1]Double-gloving with chemically resistant gloves (e.g., nitrile).[3]Chemical-resistant apron over a laboratory coat.Work in a chemical fume hood.
Cleaning Spills Chemical splash goggles.[1][2]Heavy-duty, chemically resistant gloves.Chemical-resistant apron or coveralls.Appropriate respirator based on the scale and nature of the spill.[3][5]

Operational Workflow for Handling this compound

The following workflow provides a step-by-step guide for the safe handling of this compound, from initial planning to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Solubilization Solubilization Weighing->Solubilization Reaction Reaction Solubilization->Reaction Decontamination Decontamination Reaction->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Disposal Disposal Waste Segregation->Disposal

Safe Handling Workflow for this compound

Experimental Protocols

Due to the lack of specific information for this compound, detailed experimental protocols cannot be provided. However, general best practices for handling potentially bioactive small molecules should be followed:

  • Weighing: Always weigh solid this compound in a ventilated enclosure, such as a chemical fume hood or a powder-containment balance hood, to prevent inhalation of airborne particles.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid slowly to avoid splashing.

  • Reaction Monitoring: When conducting reactions, ensure the apparatus is properly secured within a chemical fume hood. Use appropriate shielding if there is a risk of explosion or splash.

  • Spill Response: In the event of a spill, evacuate the immediate area and alert colleagues. Follow established laboratory procedures for chemical spills. Small spills of solid material can be carefully swept up, while liquid spills should be absorbed with an inert material. All spill cleanup materials should be disposed of as hazardous waste.[6]

Disposal Plan

All waste containing this compound, including contaminated PPE, glassware, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Segregation: Segregate this compound waste from other laboratory waste streams.

  • Containerization: Use clearly labeled, sealed, and appropriate waste containers.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.[7]

Disclaimer: This information is provided as a general guide for handling a chemical with unknown hazards. It is not a substitute for a formal risk assessment, which must be conducted by qualified personnel before any work with this compound begins. Always consult your institution's safety policies and procedures.

References

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